BIBP3226 TFA
Description
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Structure
3D Structure of Parent
Properties
IUPAC Name |
(2R)-5-(diaminomethylideneamino)-2-[(2,2-diphenylacetyl)amino]-N-[(4-hydroxyphenyl)methyl]pentanamide;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H31N5O3.C2HF3O2/c28-27(29)30-17-7-12-23(25(34)31-18-19-13-15-22(33)16-14-19)32-26(35)24(20-8-3-1-4-9-20)21-10-5-2-6-11-21;3-2(4,5)1(6)7/h1-6,8-11,13-16,23-24,33H,7,12,17-18H2,(H,31,34)(H,32,35)(H4,28,29,30);(H,6,7)/t23-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTSZIDSCWZHKOD-GNAFDRTKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NC(CCCN=C(N)N)C(=O)NCC3=CC=C(C=C3)O.C(=O)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)N[C@H](CCCN=C(N)N)C(=O)NCC3=CC=C(C=C3)O.C(=O)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H32F3N5O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
587.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of BIBP3226 TFA
For Researchers, Scientists, and Drug Development Professionals
Core Tenets of BIBP3226 TFA Action
BIBP3226 trifluoroacetate (B77799) (TFA) is a potent and selective non-peptide competitive antagonist of the Neuropeptide Y (NPY) Y1 receptor.[1] It has been instrumental in elucidating the physiological roles of the NPY Y1 receptor in a variety of processes, including cardiovascular regulation, appetite, and anxiety. Furthermore, BIBP3226 exhibits antagonist activity at Neuropeptide FF (NPFF) receptors, a facet of its pharmacological profile that warrants consideration in experimental design and data interpretation.[2][3][4]
This guide provides a comprehensive overview of the mechanism of action of BIBP3226, complete with quantitative data, detailed experimental protocols, and visual representations of its signaling pathways and experimental workflows.
Quantitative Data Summary
The following tables summarize the binding affinities and functional potencies of BIBP3226 at various receptors as reported in the scientific literature.
Table 1: BIBP3226 Binding Affinities (Ki)
| Receptor Subtype | Species | Cell Line/Tissue | Radioligand | Ki (nM) | Reference |
| NPY Y1 | Rat | --- | --- | 1.1 | [2][4] |
| NPY Y1 | Human | SK-N-MC | [125I]PYY | 14.9 | [5] |
| NPY Y1 | Human | CHO-K1 | Radiolabeled NPY | 0.47 ± 0.07 | [6] |
| NPY Y1 | Human | --- | 125I-labelled NPY | 7 | |
| NPY Y1 | Human | AV-12 | --- | 2315 | [5] |
| NPY Y1 | Rat | Parietal Cortex | Radiolabeled NPY | 6.8 ± 0.7 | |
| NPY Y2 | Rat | --- | --- | >1000 | |
| NPY Y4 | Rat | --- | --- | >1000 | |
| NPY Y5 | Rat | --- | --- | >1000 | |
| NPFF2 | Human | --- | --- | 79 | [2][4] |
| NPFF | Rat | --- | --- | 108 | [2][4] |
Table 2: BIBP3226 Functional Antagonist Potency
| Assay Type | Receptor/Tissue | Agonist | Potency Metric | Value | Reference |
| Ca2+ Mobilization | Human Y1 (SK-N-MC cells) | NPY | pKb | 7.5 ± 0.17 | [6] |
| cAMP Synthesis Inhibition | Human Y1 (SK-N-MC cells) | NPY | pKb | 8.2 ± 0.24 | [6] |
| Twitch Response | Rabbit Vas Deferens (Y1) | NPY | pKb | 6.98 ± 0.06 | [7] |
| Perfusion Pressure | Isolated Perfused Rat Kidney | NPY | IC50 (nM) | 26.8 ± 4.5 | [7] |
| Perfusion Pressure | Rabbit Ear Preparation | NPY | IC50 (nM) | 214 ± 30 | [7] |
| Noradrenaline Potentiation | Rat Mesenteric Bed | NPY | IC50 (nM) | 976 | [7] |
| Blood Pressure Increase | Pithed Rat | NPY | ED50 (mg/kg i.v.) | 0.11 ± 0.03 | [7] |
Signaling Pathways
Activation of the NPY Y1 receptor, a G-protein coupled receptor (GPCR), by its endogenous ligand NPY initiates a cascade of intracellular signaling events. BIBP3226, as a competitive antagonist, blocks these downstream effects by preventing NPY from binding to the receptor.
Caption: NPY Y1 Receptor Signaling Pathway and BIBP3226 Inhibition.
Experimental Protocols
Detailed methodologies for key in vitro and in vivo experiments are provided below. These protocols are generalized and may require optimization for specific experimental conditions.
In Vitro Assays
This assay quantifies the affinity of BIBP3226 for the NPY Y1 receptor by measuring its ability to displace a radiolabeled ligand.
-
Materials:
-
Cell membranes expressing the NPY Y1 receptor (e.g., from SK-N-MC or CHO-K1 cells).
-
Radioligand: [¹²⁵I]-Peptide YY ([¹²⁵I]-PYY) or [¹²⁵I]-NPY.
-
This compound.
-
Non-specific binding control: High concentration of unlabeled NPY.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.1% BSA, pH 7.4.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters (e.g., GF/C) pre-soaked in 0.3% polyethyleneimine.
-
Scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of BIBP3226.
-
In a 96-well plate, combine cell membranes, a fixed concentration of radioligand (typically at or below its Kd), and either assay buffer (total binding), non-specific binding control, or varying concentrations of BIBP3226.
-
Incubate at room temperature for 60-120 minutes to reach equilibrium.
-
Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value of BIBP3226 from the competition curve and calculate the Ki value using the Cheng-Prusoff equation.
-
Caption: Experimental Workflow for Radioligand Binding Assay.
This functional assay measures the ability of BIBP3226 to inhibit NPY-induced increases in intracellular calcium.
-
Materials:
-
Whole cells expressing the NPY Y1 receptor (e.g., SK-N-MC).
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).
-
NPY (agonist).
-
This compound.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with calcium and magnesium.
-
Fluorescence plate reader with kinetic reading capabilities.
-
-
Procedure:
-
Seed cells in a black-walled, clear-bottom 96-well plate.
-
Load cells with the calcium-sensitive dye according to the manufacturer's protocol.
-
Wash cells to remove excess dye.
-
Pre-incubate cells with varying concentrations of BIBP3226 or vehicle.
-
Measure baseline fluorescence.
-
Add a fixed concentration of NPY (typically EC80) to the wells and immediately begin kinetic fluorescence measurements.
-
Record the change in fluorescence over time.
-
Determine the inhibitory effect of BIBP3226 on the NPY-induced calcium response and calculate the IC50 or pA2 value.
-
This assay assesses the ability of BIBP3226 to block the NPY-mediated inhibition of adenylyl cyclase activity.
-
Materials:
-
Whole cells expressing the NPY Y1 receptor.
-
Forskolin (B1673556) (adenylyl cyclase activator).
-
NPY (agonist).
-
This compound.
-
cAMP assay kit (e.g., HTRF, ELISA, or LANCE).
-
Cell lysis buffer.
-
-
Procedure:
-
Seed cells in a 96-well plate.
-
Pre-treat cells with varying concentrations of BIBP3226.
-
Stimulate the cells with a sub-maximal concentration of forskolin in the presence of varying concentrations of NPY.
-
Lyse the cells to release intracellular cAMP.
-
Measure the cAMP concentration in the cell lysates using a commercial assay kit.
-
Determine the ability of BIBP3226 to reverse the NPY-induced inhibition of forskolin-stimulated cAMP production and calculate the IC50 or pA2 value.
-
In Vivo Assays
These studies evaluate the effect of BIBP3226 on feeding behavior.
-
Animals: Male Wistar or Sprague-Dawley rats.
-
Housing: Individually housed with ad libitum access to food and water, maintained on a 12:12-h light-dark cycle.
-
Procedure:
-
Acclimatize animals to handling and injection procedures.
-
For studies on NPY-induced feeding, animals are typically not food-deprived. For studies on fasting-induced feeding, food is removed for a specified period (e.g., 24 hours).[8]
-
Administer BIBP3226 (e.g., 10.0 nmol, intracerebroventricularly, i.c.v.) or vehicle.[8]
-
Five minutes after BIBP3226 administration, administer NPY (e.g., 1.0 nmol, i.c.v.) or vehicle.[8]
-
Present a pre-weighed amount of standard chow or a highly palatable diet.
-
Measure food intake at various time points (e.g., 30 min, 1, 2, and 4 hours) by weighing the remaining food and any spillage.[8]
-
Analyze the data to determine the effect of BIBP3226 on food consumption.
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These models assess the anxiogenic-like effects of BIBP3226.
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Animals: Male Wistar rats or mice.
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Apparatus: Elevated plus-maze, a cross-shaped maze with two open and two enclosed arms, elevated from the floor.
-
Procedure:
-
Administer BIBP3226 (e.g., 0.5 or 5 µg, i.c.v.) or vehicle.[2]
-
After a set time (e.g., 30 minutes), place the animal in the center of the elevated plus-maze, facing an open arm.
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Allow the animal to explore the maze for a fixed period (e.g., 5 minutes).
-
Record the number of entries into and the time spent in the open and closed arms using an automated tracking system.
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An anxiogenic-like effect is indicated by a decrease in the proportion of time spent and entries into the open arms.
-
Caption: Workflow for In Vivo Anxiety Study using the Elevated Plus-Maze.
Conclusion
This compound remains a cornerstone pharmacological tool for investigating the NPY Y1 receptor system. Its well-characterized mechanism of action as a competitive antagonist, coupled with its high affinity and selectivity, enables precise dissection of Y1 receptor-mediated signaling and physiology. This guide provides the foundational knowledge and methodological framework for researchers to effectively utilize BIBP3226 in their studies. Careful consideration of its dual antagonism at NPFF receptors is essential for robust experimental design and accurate interpretation of results.
References
- 1. BIBP 3226, the first selective neuropeptide Y1 receptor antagonist: a review of its pharmacological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. apexbt.com [apexbt.com]
- 4. BIBP3226 Datasheet DC Chemicals [dcchemicals.com]
- 5. [<sup>3</sup>H]BIBP3226 | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. Subtype selectivity and antagonistic profile of the nonpeptide Y1 receptor antagonist BIBP 3226 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacological characterization of the selective nonpeptide neuropeptide Y Y1 receptor antagonist BIBP 3226 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Evidence for involvement of neuropeptide Y receptors in the regulation of food intake: studies with Y1-selective antagonist BIBP3226 - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on BIBP3226 TFA: A Potent and Selective Neuropeptide Y Y1 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
Neuropeptide Y (NPY) is a crucial neurotransmitter in the central and peripheral nervous systems, exerting its diverse physiological effects through a family of G protein-coupled receptors (GPCRs). Among these, the Y1 receptor subtype is a key mediator of NPY's actions, including regulation of blood pressure, appetite, and anxiety. BIBP3226 is a highly potent and selective, non-peptide competitive antagonist of the NPY Y1 receptor. This technical guide provides a comprehensive overview of BIBP3226 trifluoroacetate (B77799) (TFA), detailing its chemical properties, mechanism of action, and pharmacological profile. It includes a compilation of quantitative data, detailed experimental protocols for its characterization, and visualizations of the relevant signaling pathways and experimental workflows.
Introduction
BIBP3226, chemically known as (R)-N2-(diphenylacetyl)-N-[(4-hydroxyphenyl)methyl]-argininamide, was the first non-peptide antagonist developed with high affinity and selectivity for the Neuropeptide Y (NPY) Y1 receptor.[1] Its development has been instrumental in elucidating the physiological and pathophysiological roles of the NPY Y1 receptor system.[2] This document serves as a technical resource for researchers utilizing BIBP3226 TFA in their studies.
Chemical and Physical Properties
BIBP3226 is supplied as a trifluoroacetate (TFA) salt.
| Property | Value |
| Chemical Name | N-[(1R)]-4-[(Aminoiminomethyl)amino-1-[[[(4-hydroxyphenyl)methyl]amino]carbonyl]butyl-α-phenylbenzeneacetamide trifluoroacetate |
| Molecular Formula | C27H31N5O3.xCF3CO2H |
| Molecular Weight | 473.57 (Free Base) |
| Appearance | White to off-white solid |
| Solubility | Soluble to 1 mg/ml in water and to 50 mg/ml in DMSO. |
| Purity | ≥98% |
| Storage | Store at -20°C |
Mechanism of Action
BIBP3226 acts as a competitive antagonist at the NPY Y1 receptor.[2] It binds to the receptor with high affinity, thereby preventing the endogenous ligand, NPY, from binding and initiating downstream signaling cascades. The Y1 receptor is a Gi/o-coupled GPCR. Its activation by NPY typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels, and the mobilization of intracellular calcium (Ca2+).[3] By blocking NPY's access to the receptor, BIBP3226 inhibits these signaling events.
NPY Y1 Receptor Signaling Pathway
The following diagram illustrates the canonical signaling pathway of the NPY Y1 receptor and the point of inhibition by BIBP3226.
Quantitative Data
The following tables summarize the binding affinity and functional antagonism data for BIBP3226 at the NPY Y1 receptor.
Table 1: Binding Affinity of BIBP3226
| Receptor Subtype | Species/Cell Line | Ki (nM) | Reference |
| NPY Y1 | Rat | 1.1 | [4] |
| NPY Y1 | Human (CHO-K1 cells) | 0.47 ± 0.07 | [3] |
| NPY Y1 | Human (SK-N-MC cells) | 5.1 ± 0.5 | [3] |
| NPY Y1 | Rat (parietal cortex) | 6.8 ± 0.7 | [3] |
| NPY Y1 | Human | 7 | [5] |
| NPFF2 | Human | 79 | [4] |
| NPFF | Rat | 108 | [4] |
| NPY Y2 | Human, Rabbit, Rat | > 10,000 | [3] |
| NPY Y4 | Rat | > 1000 | |
| NPY Y5 | Rat | > 1000 |
Table 2: Functional Antagonism of BIBP3226
| Assay | Cell Line | pKb | IC50 (nM) | Reference |
| Ca2+ Mobilization | SK-N-MC | 7.5 ± 0.17 | - | [3] |
| cAMP Synthesis Inhibition | SK-N-MC | 8.2 ± 0.24 | - | [3] |
| NPY-induced pressor response | Isolated perfused rat kidney | - | 26.8 ± 4.5 | |
| NPY-induced pressor response | Isolated perfused rabbit ear | - | 214 ± 30 | |
| NPY-potentiated noradrenaline pressor response | Rat mesenteric bed | - | 976 |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize BIBP3226 as an NPY Y1 receptor antagonist.
Radioligand Binding Assay (Competitive)
This protocol outlines a general procedure for a competitive radioligand binding assay to determine the affinity of BIBP3226 for the NPY Y1 receptor.
Objective: To determine the Ki of BIBP3226 by measuring its ability to displace a radiolabeled ligand (e.g., [125I]-NPY) from the Y1 receptor.
Materials:
-
Cell membranes expressing the NPY Y1 receptor (e.g., from transfected CHO-K1 cells or SK-N-MC cells).
-
Radioligand: [125I]-Neuropeptide Y.
-
This compound.
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation fluid and counter.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the Y1 receptor in a lysis buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the binding buffer. Determine protein concentration using a standard assay (e.g., BCA).
-
Assay Setup: In a 96-well plate, add the following to each well:
-
50 µL of binding buffer (for total binding) or a high concentration of unlabeled NPY (for non-specific binding).
-
50 µL of various concentrations of BIBP3226.
-
50 µL of [125I]-NPY at a concentration near its Kd.
-
100 µL of the membrane preparation.
-
-
Incubation: Incubate the plate at room temperature for 2 hours with gentle agitation to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters three times with ice-cold wash buffer.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity in a beta counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of BIBP3226. Determine the IC50 value from the resulting sigmoidal curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Functional Assay
This protocol describes a general method to assess the functional antagonism of BIBP3226 by measuring its effect on NPY-induced inhibition of cAMP production.
Objective: To determine the functional potency (IC50 or pKb) of BIBP3226 in a cell-based cAMP assay.
Materials:
-
Cells expressing the NPY Y1 receptor (e.g., SK-N-MC cells).
-
NPY.
-
This compound.
-
Forskolin (to stimulate adenylyl cyclase).
-
cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).
-
Cell culture medium.
-
384-well plates.
Procedure:
-
Cell Seeding: Seed Y1 receptor-expressing cells into a 384-well plate and culture overnight.
-
Pre-incubation with Antagonist: Remove the culture medium and add BIBP3226 at various concentrations. Incubate for 15-30 minutes.
-
Stimulation: Add a fixed concentration of NPY (typically EC80) and a fixed concentration of forsklin to all wells (except for basal controls).
-
Incubation: Incubate for 30 minutes at 37°C.
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions for the chosen cAMP assay kit.
-
Data Analysis: Plot the cAMP levels against the log concentration of BIBP3226. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. The pKb can be calculated from the IC50 using the Schild equation for competitive antagonism.
Intracellular Calcium Mobilization Assay
This protocol provides a general framework for measuring the antagonistic effect of BIBP3226 on NPY-induced intracellular calcium mobilization.
Objective: To determine the functional potency of BIBP3226 by monitoring changes in intracellular Ca2+ levels.
Materials:
-
Cells expressing the NPY Y1 receptor (e.g., SK-N-MC cells).
-
NPY.
-
This compound.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
96- or 384-well black, clear-bottom plates.
-
Fluorescence plate reader with injection capabilities (e.g., FLIPR).
Procedure:
-
Cell Seeding: Seed Y1 receptor-expressing cells into black, clear-bottom plates and culture overnight.
-
Dye Loading: Remove the culture medium and incubate the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) in assay buffer for 1 hour at 37°C.
-
Wash: Gently wash the cells with assay buffer to remove excess dye.
-
Antagonist Addition: Add various concentrations of BIBP3226 to the wells.
-
Measurement: Place the plate in a fluorescence plate reader. Measure the baseline fluorescence, then inject a fixed concentration of NPY (typically EC80) and monitor the change in fluorescence over time.
-
Data Analysis: The increase in fluorescence corresponds to an increase in intracellular Ca2+. Calculate the peak fluorescence response for each concentration of BIBP3226. Plot the response against the log concentration of BIBP3226 and fit the data to determine the IC50 value.
In Vivo Pharmacology
BIBP3226 has been utilized in numerous in vivo studies to investigate the role of the NPY Y1 receptor in various physiological processes.
Cardiovascular Effects
In conscious spontaneously hypertensive rats, intravenous infusion of BIBP3226 (6 mg/kg/h) did not significantly alter resting mean blood pressure or heart rate. However, it did attenuate stress-induced tachycardia and the pressor response to exogenous NPY.[1] In anesthetized normotensive and hypertensive rats, intravenous administration of BIBP3226 (30-180 µg/kg) produced a competitive antagonism of the NPY-induced pressor response without affecting the pressor response to noradrenaline.[6]
Anxiogenic-like Effects
Intracerebroventricular (i.c.v.) administration of BIBP3226 in rats has been shown to produce anxiogenic-like effects in the elevated plus-maze test at a dose of 5 µg.[4]
Conclusion
This compound is a well-characterized, potent, and selective NPY Y1 receptor antagonist. Its high affinity for the Y1 receptor and its ability to competitively inhibit NPY-mediated signaling make it an invaluable tool for researchers in neuroscience, cardiovascular physiology, and drug discovery. The data and protocols presented in this guide provide a comprehensive resource for the effective utilization of BIBP3226 in both in vitro and in vivo experimental settings. comprehensive resource for the effective utilization of BIBP3226 in both in vitro and in vivo experimental settings.
References
- 1. Neuropeptide Y Y1 receptor antagonist (BIBP 3226) attenuates stress evoked tachycardia in conscious spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. BIBP 3226, the first selective neuropeptide Y1 receptor antagonist: a review of its pharmacological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Subtype selectivity and antagonistic profile of the nonpeptide Y1 receptor antagonist BIBP 3226 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. The first highly potent and selective non-peptide neuropeptide Y Y1 receptor antagonist: BIBP3226 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Increased neuropeptide Y pressor activity in Goldblatt hypertensive rats: in vivo studies with BIBP 3226 - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of BIBP3226 TFA in Neuroscience Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
BIBP3226 trifluoroacetate (B77799) (TFA) is a potent and selective non-peptide antagonist of the neuropeptide Y (NPY) Y1 receptor, a G-protein coupled receptor extensively expressed in the central and peripheral nervous systems. This technical guide provides an in-depth overview of the function and application of BIBP3226 TFA in neuroscience research. It details its mechanism of action, summarizes key quantitative data, outlines experimental protocols for its use, and visualizes relevant biological pathways and workflows. This compound serves as a critical pharmacological tool for elucidating the physiological and pathophysiological roles of the NPY-Y1 receptor system in various neurological processes, including anxiety, cardiovascular regulation, and pain modulation.
Introduction
Neuropeptide Y (NPY) is one of the most abundant neuropeptides in the mammalian brain and is implicated in a wide array of physiological functions, including feeding behavior, stress response, and circadian rhythms. Its effects are mediated through a family of G-protein coupled receptors, of which the Y1 subtype is a prominent player. This compound has emerged as a cornerstone in the study of the NPY-Y1 system due to its high affinity and selectivity, enabling researchers to dissect the specific contributions of Y1 receptor signaling in complex neuronal circuits.
Mechanism of Action
This compound acts as a competitive antagonist at the NPY Y1 receptor.[1] By binding to the receptor, it blocks the downstream signaling cascades normally initiated by NPY. The Y1 receptor is coupled to Gi/o proteins, and its activation by NPY leads to:
-
Inhibition of adenylyl cyclase: This results in decreased intracellular levels of cyclic AMP (cAMP).
-
Modulation of intracellular calcium (Ca²⁺) levels: NPY binding to Y1 receptors can induce an increase in intracellular Ca²⁺ concentration.[2]
This compound effectively counteracts these effects, thereby inhibiting the physiological responses mediated by NPY at the Y1 receptor. In addition to its primary activity at the Y1 receptor, this compound also exhibits antagonist properties at the neuropeptide FF (NPFF) receptor, although with lower affinity.[3]
Quantitative Data
The binding affinity and functional antagonism of this compound have been characterized in various in vitro systems. The following tables summarize the key quantitative data.
Table 1: Binding Affinity (Ki) of this compound for NPY and NPFF Receptors
| Receptor Subtype | Species/Cell Line | Ki (nM) | Reference |
| NPY Y1 | Rat (rNPY Y1) | 1.1 | [3] |
| NPY Y1 | Human (CHO-K1 cells) | 0.47 ± 0.07 | [2] |
| NPY Y1 | Human (SK-N-MC cells) | 5.1 ± 0.5 | [2] |
| NPY Y1 | Rat (parietal cortex) | 6.8 ± 0.7 | [2] |
| NPFF2 | Human (hNPFF2) | 79 | [3] |
| NPFF | Rat (rNPFF) | 108 | [3] |
| NPY Y2 | Human, Rabbit, Rat | > 10,000 | [2] |
Table 2: Functional Antagonism (pKb) of this compound
| Assay | Cell Line | pKb | Reference |
| NPY-induced Ca²⁺ mobilization | SK-N-MC | 7.5 ± 0.17 | [2] |
| NPY-mediated inhibition of cAMP synthesis | SK-N-MC | 8.2 ± 0.24 | [2] |
Experimental Protocols
Radioligand Binding Assay
This protocol provides a general framework for a competitive radioligand binding assay to determine the affinity of this compound for the NPY Y1 receptor.
Objective: To determine the inhibitory constant (Ki) of this compound by measuring its ability to displace a radiolabeled ligand from the Y1 receptor.
Materials:
-
Cell membranes expressing the NPY Y1 receptor (e.g., from transfected CHO-K1 cells or rat brain tissue).
-
Radioligand: [¹²⁵I]-NPY.
-
This compound.
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters (pre-soaked in polyethyleneimine).
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells or tissue in ice-cold lysis buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in binding buffer. Determine protein concentration.
-
Assay Setup: In a 96-well plate, add in order:
-
Binding buffer.
-
A fixed concentration of [¹²⁵I]-NPY (typically at or below its Kd).
-
Increasing concentrations of this compound.
-
Membrane preparation.
-
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through the glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. Calculate the IC₅₀ value and then the Ki value using the Cheng-Prusoff equation.
Calcium Mobilization Assay
This protocol outlines a method to assess the functional antagonism of this compound by measuring its ability to block NPY-induced intracellular calcium mobilization.
Objective: To determine the functional potency of this compound as a Y1 receptor antagonist.
Materials:
-
A cell line endogenously or recombinantly expressing the NPY Y1 receptor (e.g., SK-N-MC cells).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
NPY.
-
This compound.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
A fluorescence plate reader with injection capabilities.
Procedure:
-
Cell Plating: Seed the cells in a 96-well black-walled, clear-bottom plate and culture until they form a confluent monolayer.
-
Dye Loading: Remove the culture medium and load the cells with the calcium-sensitive dye in assay buffer for a specified time (e.g., 45-60 minutes) at 37°C.
-
Compound Addition:
-
To measure antagonism, pre-incubate the cells with various concentrations of this compound for a short period.
-
Place the plate in the fluorescence reader.
-
-
NPY Stimulation and Measurement: Inject a fixed concentration of NPY (that elicits a submaximal response) into the wells and immediately measure the change in fluorescence intensity over time.
-
Data Analysis: Determine the inhibitory effect of this compound on the NPY-induced calcium signal. Plot the percentage of inhibition against the logarithm of the this compound concentration to calculate the IC₅₀ and subsequently the pKb. A concentration of 0.1 µM BIBP3226 has been shown to antagonize NPY-induced Ca²⁺ mobilization.[2]
In Vivo Anxiety Model
This protocol describes an approach to investigate the anxiogenic-like effects of this compound in rodents.
Objective: To assess the behavioral effects of central Y1 receptor blockade using this compound.
Animal Model: Male Wistar rats.
Materials:
-
This compound.
-
Sterile saline or artificial cerebrospinal fluid (aCSF) for vehicle.
-
Intracerebroventricular (i.c.v.) injection apparatus.
-
Behavioral testing apparatus (e.g., elevated plus-maze, open field test, conditioned place aversion).
Procedure:
-
Animal Surgery: Implant a guide cannula into the lateral ventricle of the rats under anesthesia. Allow for a recovery period.
-
Drug Administration: Dissolve this compound in the vehicle. Administer a specific dose (e.g., 5 µg in 6.5 µL) via i.c.v. injection.[1]
-
Behavioral Testing:
-
Elevated Plus-Maze: After a set time post-injection, place the rat in the center of the maze and record the time spent in and the number of entries into the open and closed arms for a defined period (e.g., 5 minutes). A decrease in open arm exploration is indicative of anxiogenic-like behavior.
-
Conditioned Place Aversion: This paradigm involves pairing a specific environment with the drug administration. A subsequent avoidance of that environment in a drug-free state suggests the drug has aversive properties.
-
-
Data Analysis: Analyze the behavioral data using appropriate statistical methods to compare the this compound-treated group with a vehicle-treated control group.
Visualizations
Signaling Pathway
Caption: NPY Y1 Receptor Signaling Pathway and the Antagonistic Action of this compound.
Experimental Workflow
Caption: General Experimental Workflow for Investigating this compound.
Conclusion
This compound is an indispensable tool in neuroscience for probing the multifaceted roles of the NPY Y1 receptor. Its high affinity and selectivity allow for precise pharmacological manipulation of this signaling pathway, both in vitro and in vivo. The experimental approaches detailed in this guide provide a foundation for researchers to further explore the involvement of the NPY-Y1 system in neurological health and disease, paving the way for the potential development of novel therapeutic strategies.
References
- 1. Neuropeptide Y Y1 receptor antagonist BIBP3226 produces conditioned place aversion in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Subtype selectivity and antagonistic profile of the nonpeptide Y1 receptor antagonist BIBP 3226 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. BIBP 3226, the first selective neuropeptide Y1 receptor antagonist: a review of its pharmacological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of BIBP3226 TFA in the Investigation of Feeding Behavior: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of BIBP3226 trifluoroacetate (B77799) (TFA), a potent and selective non-peptide antagonist of the Neuropeptide Y (NPY) Y1 receptor. It explores the critical role of this compound in elucidating the complex neural circuits governing feeding behavior. This document details the mechanism of action of BIBP3226, summarizes key quantitative findings from preclinical studies, provides comprehensive experimental protocols for its use, and visualizes the underlying signaling pathways and experimental workflows. This guide is intended to serve as a comprehensive resource for researchers and professionals in the fields of neuroscience, pharmacology, and drug development who are investigating the intricate mechanisms of appetite control and metabolic regulation.
Introduction to BIBP3226 TFA and its Significance
BIBP3226 is a highly selective and potent non-peptide competitive antagonist for the Neuropeptide Y (NPY) Y1 receptor.[1][2] Its development as a research tool has been instrumental in dissecting the physiological functions mediated by the Y1 receptor, particularly its pronounced involvement in the regulation of food intake.[3][4] NPY is one of the most potent orexigenic (appetite-stimulating) peptides found in the central nervous system, and its effects are largely mediated through the Y1 receptor subtype located in key hypothalamic nuclei such as the paraventricular nucleus (PVN).[3][4] By selectively blocking the action of NPY at the Y1 receptor, BIBP3226 allows for the precise investigation of the NPY-ergic system's contribution to both physiological and pathological feeding behaviors. This compound has also been shown to exhibit antagonist activity at Neuropeptide FF (NPFF) receptors, which should be considered in experimental design.[5][6]
Mechanism of Action
BIBP3226 functions as a competitive antagonist at the NPY Y1 receptor.[1] This means that it binds to the receptor at the same site as the endogenous ligand, NPY, but does not activate it. By occupying the binding site, BIBP3226 prevents NPY from exerting its downstream effects, which include the stimulation of food intake. The Y1 receptor is a G-protein coupled receptor (GPCR), and its activation by NPY leads to a cascade of intracellular signaling events, including the mobilization of intracellular calcium and the inhibition of adenylyl cyclase, which in turn decreases cyclic AMP (cAMP) levels.[7] BIBP3226 effectively blocks these signaling pathways by preventing the initial binding of NPY.
Quantitative Data on the Effects of BIBP3226 on Feeding Behavior
The following tables summarize the quantitative effects of BIBP3226 on feeding behavior as reported in key preclinical studies.
Table 1: Effect of Intracerebroventricular (i.c.v.) BIBP3226 on NPY-Induced Food Intake in Rats
| Treatment Group | Dose of BIBP3226 (nmol) | Dose of NPY (nmol) | Food Intake (g) | % Inhibition of NPY-induced feeding | Reference |
| Vehicle + NPY | 0 | 0.5 | Not specified | - | [8] |
| BIBP3226 + NPY | 0.25 | 0.5 | Not specified | Dose-responsive reduction | [8] |
| BIBP3226 + NPY | 25 | 0.5 | Not specified | 95% | [8] |
| Vehicle + NPY | 0 | 1.0 | Significantly increased | - | [4][9] |
| BIBP3226 + NPY | 10.0 | 1.0 | Blocked at 30 min and 4h | Not specified | [4][9] |
Table 2: Effect of Intra-Paraventricular Nucleus (PVN) BIBP3226 on Agonist-Induced Food Intake in Rats
| Treatment Group | Dose of BIBP3226 (nmol) | Agonist | Agonist Dose (pmol) | Effect on Food Intake | Reference |
| BIBP3226 | 0.4 | [Leu31,Pro34]NPY (Y1/Y3 agonist) | 30 | Completely blocked stimulatory effect | [4][9] |
| BIBP3226 | 0.4 | hPYY3-36 (Y5 agonist) | 30 | Did not block stimulatory effect | [4][9] |
Table 3: Effect of Intracerebroventricular (i.c.v.) BIBP3226 on Other Feeding Models in Rats
| Feeding Condition | Dose of BIBP3226 (nmol) | Effect on Food Intake | Reference |
| Regular Chow | 10.0 | No effect | [4][9] |
| Highly Palatable Diet | 10.0 | Significantly reduced | [4][9] |
| 24h Fasting-Induced | 10.0 | Significantly reduced | [4][9] |
Experimental Protocols
General Animal Model and Surgical Procedures
-
Animal Model: Adult male Sprague-Dawley or Wistar rats are commonly used.[10] Animals should be individually housed in a temperature-controlled environment with a 12:12 hour light-dark cycle and provided with ad libitum access to standard rodent chow and water, unless otherwise specified by the experimental design.
-
Surgical Implantation of Cannulae: For central administration of BIBP3226 and other compounds, animals are anesthetized and placed in a stereotaxic frame. A guide cannula is surgically implanted, targeting either the lateral cerebral ventricle (for i.c.v. administration) or specific hypothalamic nuclei such as the paraventricular nucleus (PVN). Coordinates for cannula placement are determined based on a standard rat brain atlas. Animals are allowed a post-operative recovery period of at least one week before the commencement of experiments.
Preparation and Administration of this compound
-
Solubility: this compound can be dissolved in a vehicle such as saline or artificial cerebrospinal fluid (aCSF). It may require a small amount of a solubilizing agent like DMSO, which is then diluted with the primary vehicle.
-
Administration Routes:
-
Intracerebroventricular (i.c.v.): Microinjections are made into the lateral ventricle to assess the compound's effects on a broader brain region.
-
Intra-PVN: Microinjections are made directly into the paraventricular nucleus to investigate the role of Y1 receptors in this specific brain region.
-
Intraperitoneal (i.p.): While less common for this specific compound in feeding studies, systemic administration can be used to evaluate peripheral effects or blood-brain barrier penetration.
-
NPY-Induced Feeding Paradigm
-
Habituation: Animals are habituated to the experimental conditions, including handling and mock injections.
-
Food Deprivation: In some protocols, animals may be food-deprived for a set period (e.g., 16-24 hours) prior to the experiment to ensure a robust feeding response.[11]
-
Drug Administration: A specific dose of BIBP3226 is administered (e.g., i.c.v. or intra-PVN) a short time (e.g., 5-15 minutes) before the administration of NPY.
-
NPY Administration: A predetermined dose of NPY is administered through the same route.
-
Measurement of Food Intake: Immediately following NPY administration, pre-weighed food is presented to the animals. Food intake is then measured at specific time points (e.g., 30 minutes, 1, 2, and 4 hours) by weighing the remaining food.
Fasting-Induced Feeding Paradigm
-
Food Deprivation: Animals are fasted for a specified duration (e.g., 24 hours) with free access to water.
-
Drug Administration: BIBP3226 or vehicle is administered at the end of the fasting period.
-
Measurement of Food Intake: Pre-weighed food is returned to the cages, and food consumption is measured at regular intervals.
Palatable Diet Feeding Paradigm
-
Habituation: Animals are familiarized with a highly palatable diet (e.g., sweetened mash) for a set number of days.
-
Drug Administration: On the test day, BIBP3226 or vehicle is administered prior to the presentation of the palatable diet.
-
Measurement of Food Intake: The amount of the palatable diet consumed is measured over a defined period (e.g., 1 hour).
Visualizations
NPY Y1 Receptor Signaling Pathway
References
- 1. BIBP 3226, the first selective neuropeptide Y1 receptor antagonist: a review of its pharmacological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The first highly potent and selective non-peptide neuropeptide Y Y1 receptor antagonist: BIBP3226 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neuropeptide Y in normal eating and in genetic and dietary-induced obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evidence for involvement of neuropeptide Y receptors in the regulation of food intake: studies with Y1-selective antagonist BIBP3226 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. In vivo inhibition of neuropeptide FF agonism by BIBP3226, an NPY Y1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Subtype selectivity and antagonistic profile of the nonpeptide Y1 receptor antagonist BIBP 3226 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The NPY Y1 receptor antagonist BIBP 3226 blocks NPY induced feeding via a non-specific mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Evidence for involvement of neuropeptide Y receptors in the regulation of food intake: studies with Y1-selective antagonist BIBP3226 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Potent neuropeptide Y Y1 receptor antagonist, 1229U91: blockade of neuropeptide Y-induced and physiological food intake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Neuropeptide Y receptor(s) mediating feeding in the rat: characterization with antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
BIBP3226 TFA: A Technical Guide for In Vivo and In Vitro Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
BIBP3226 trifluoroacetate (B77799) (TFA) is a potent and selective non-peptide competitive antagonist of the Neuropeptide Y (NPY) Y1 receptor and also exhibits antagonist activity at the Neuropeptide FF (NPFF) receptor.[1][2][3] Its selectivity for the Y1 receptor over other NPY receptor subtypes has made it a valuable tool for elucidating the physiological roles of the NPY Y1 signaling pathway in both central and peripheral nervous systems.[4][5] This technical guide provides a comprehensive overview of the use of BIBP3226 TFA in both in vitro and in vivo studies, with a focus on quantitative data, detailed experimental protocols, and the underlying signaling pathways.
Quantitative Data
The following tables summarize the binding affinity and functional antagonism of BIBP3226 across various receptors and species.
Table 1: Binding Affinity (Ki) of this compound
| Receptor Subtype | Species | Cell Line/Tissue | Ki (nM) | Reference |
| NPY Y1 | Human | CHO-K1 cells | 0.47 ± 0.07 | [5] |
| NPY Y1 | Human | SK-N-MC cells | 5.1 ± 0.5 | [5] |
| NPY Y1 | Rat | Parietal Cortex | 6.8 ± 0.7 | [5] |
| NPY Y1 | Rat | rNPY Y1 | 1.1 | [1][6][7] |
| NPFF | Human | hNPFF2 | 79 | [1][6][7] |
| NPFF | Rat | rNPFF | 108 | [1][6][7] |
| NPY Y2 | Human | SMS-KAN cells | > 10,000 | [2][5] |
| NPY Y2 | Rabbit | Kidney | > 10,000 | [5] |
| NPY Y2 | Rat | Hippocampus | > 10,000 | [2][5] |
| NPY Y4 | Rat | rNPY Y4 | > 1000 | [2][3] |
| NPY Y5 | Rat | rNPY Y5 | > 1000 | [2][3] |
Table 2: Functional Antagonism of BIBP3226
| Assay | Receptor | Cell Line | pKb | Reference |
| NPY-induced Ca++ mobilization | Human NPY Y1 | SK-N-MC | 7.5 ± 0.17 | [5] |
| NPY-mediated inhibition of cAMP synthesis | Human NPY Y1 | SK-N-MC | 8.2 ± 0.24 | [5] |
Signaling Pathways
BIBP3226 exerts its effects by blocking the canonical signaling pathways of the NPY Y1 and NPFF receptors, which are both G-protein coupled receptors (GPCRs).
NPY Y1 Receptor Signaling
The NPY Y1 receptor primarily couples to Gi/o proteins. Upon activation by NPY, the receptor inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels and subsequent reduction in Protein Kinase A (PKA) activity.[8] Additionally, Y1 receptor activation can stimulate Phospholipase C (PLC), resulting in the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium (Ca++), while DAG activates Protein Kinase C (PKC). These pathways are involved in a variety of cellular responses, including cell growth and proliferation.[9][10]
NPFF Receptor Signaling
NPFF receptors, primarily NPFF1 and NPFF2, also couple to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in cAMP levels.[6] In some neuronal populations, NPFF receptor activation has been shown to modulate ion channels, including voltage-gated calcium channels.[3] Furthermore, NPFF signaling can influence other pathways, such as the ERK signaling cascade, which is involved in processes like neurite outgrowth.[11]
Experimental Protocols
In Vitro Studies
A typical workflow for characterizing BIBP3226 in vitro involves receptor binding assays to determine its affinity and selectivity, followed by functional assays to assess its antagonist activity.
1. Radioligand Binding Assay (for Ki determination)
-
Objective: To determine the binding affinity (Ki) of BIBP3226 for the NPY Y1 receptor.
-
Materials:
-
Cell membranes from cells expressing the human NPY Y1 receptor (e.g., SK-N-MC or CHO-K1 cells).
-
[¹²⁵I]-PYY or [¹²⁵I]-NPY (radioligand).
-
This compound.
-
Binding buffer (e.g., 25 mM HEPES, 2.5 mM CaCl₂, 1 mM MgCl₂, 0.1% BSA, pH 7.4).
-
Wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of BIBP3226.
-
In a 96-well plate, add cell membranes, radioligand (at a concentration near its Kd), and varying concentrations of BIBP3226 or vehicle.
-
For non-specific binding determination, add a high concentration of unlabeled NPY.
-
Incubate at room temperature for a specified time (e.g., 2 hours).
-
Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold wash buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
2. cAMP Functional Assay (for pKb determination)
-
Objective: To determine the functional antagonist activity of BIBP3226 by measuring its ability to block NPY-induced inhibition of cAMP production.
-
Materials:
-
Whole cells expressing the NPY Y1 receptor (e.g., SK-N-MC cells).
-
Forskolin (to stimulate adenylyl cyclase).
-
NPY.
-
This compound.
-
Cell lysis buffer.
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
-
Procedure:
-
Plate cells in a 96-well plate and allow them to adhere.
-
Pre-incubate the cells with various concentrations of BIBP3226 or vehicle.
-
Stimulate the cells with a fixed concentration of NPY in the presence of forskolin.
-
Incubate for a specified time (e.g., 30 minutes) at 37°C.
-
Lyse the cells and measure the intracellular cAMP concentration using a cAMP assay kit according to the manufacturer's instructions.
-
Generate a dose-response curve for BIBP3226 and calculate the pKb value.
-
In Vivo Studies
The following protocols are examples of how this compound can be used in animal models to study its effects on anxiety and cardiovascular function.
1. Anxiogenic-like Effects in Rodents (Elevated Plus Maze Test)
-
Objective: To assess the anxiogenic-like effects of BIBP3226.[1]
-
Animals: Male Wistar rats (250-300g).
-
Materials:
-
This compound.
-
Sterile saline or artificial cerebrospinal fluid (aCSF) for vehicle.
-
Intracerebroventricular (i.c.v.) injection cannula and syringe.
-
Elevated plus maze apparatus.
-
Video tracking software.
-
-
Procedure:
-
Surgically implant a guide cannula into the lateral ventricle of the rats and allow for recovery.
-
Prepare solutions of BIBP3226 in vehicle at the desired concentrations (e.g., 0.5 µg and 5 µg).[6]
-
On the day of the experiment, administer BIBP3226 or vehicle via i.c.v. injection.
-
After a specified pre-treatment time (e.g., 15 minutes), place the rat in the center of the elevated plus maze.
-
Record the animal's behavior for 5 minutes, measuring parameters such as time spent in the open arms, number of entries into the open and closed arms, and total distance traveled.
-
An anxiogenic-like effect is indicated by a significant decrease in the time spent and the number of entries into the open arms compared to the vehicle-treated group.
-
2. Cardiovascular Effects in Anesthetized Rats
-
Objective: To investigate the effect of BIBP3226 on NPY-induced pressor responses.
-
Animals: Male Sprague-Dawley rats (300-350g).
-
Materials:
-
This compound.
-
NPY.
-
Anesthetic (e.g., urethane).
-
Catheters for arterial and venous cannulation.
-
Pressure transducer and data acquisition system.
-
-
Procedure:
-
Anesthetize the rat and cannulate the femoral artery to measure arterial blood pressure and the femoral vein for drug administration.
-
Allow the animal to stabilize.
-
Administer a bolus injection of NPY and record the pressor response (increase in blood pressure).
-
After the blood pressure returns to baseline, administer BIBP3226 intravenously.
-
After a pre-treatment period, administer the same dose of NPY again and record the pressor response.
-
A reduction in the NPY-induced pressor response after BIBP3226 administration indicates its antagonist activity at vascular Y1 receptors.
-
Conclusion
This compound is a critical pharmacological tool for investigating the roles of the NPY Y1 and NPFF receptor systems. Its high affinity and selectivity for the Y1 receptor, coupled with its demonstrated efficacy in both in vitro and in vivo models, make it an invaluable antagonist for research in neuroscience, cardiovascular physiology, and drug development. The detailed protocols and pathway information provided in this guide are intended to facilitate the design and execution of robust and reproducible experiments using this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. rndsystems.com [rndsystems.com]
- 3. Neuropeptide FF/neuropeptide AF receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. Central NPFF signalling is critical in the regulation of glucose homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Subtype selectivity and antagonistic profile of the nonpeptide Y1 receptor antagonist BIBP 3226 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. biorxiv.org [biorxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. Interactions of multiple signaling pathways in neuropeptide Y-mediated bimodal vascular smooth muscle cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Activation of NPFF2 receptor stimulates neurite outgrowth in Neuro 2A cells through activation of ERK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Pharmacological Properties of BIBP3226 Trifluoroacetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
BIBP3226 trifluoroacetate (B77799) is a potent and selective non-peptide competitive antagonist of the Neuropeptide Y (NPY) Y1 receptor and also exhibits antagonistic activity at Neuropeptide FF (NPFF) receptors. This technical guide provides a comprehensive overview of the pharmacological properties of BIBP3226 trifluoroacetate, including its mechanism of action, binding affinity, and effects in both in vitro and in vivo models. Detailed experimental protocols for key assays and visualizations of the associated signaling pathways are presented to facilitate further research and drug development efforts.
Introduction
Neuropeptide Y (NPY) is a 36-amino acid peptide neurotransmitter widely distributed in the central and peripheral nervous systems, where it is involved in a myriad of physiological processes, including the regulation of food intake, anxiety, and blood pressure. These effects are mediated through a family of G protein-coupled receptors (GPCRs), with the Y1 receptor subtype being a key player in many of NPY's actions. Similarly, the Neuropeptide FF (NPFF) system is implicated in pain modulation, opioid signaling, and cardiovascular function.
BIBP3226 was identified as the first potent and selective non-peptide antagonist for the NPY Y1 receptor, making it an invaluable tool for elucidating the physiological roles of this receptor. Its subsequent characterization revealed additional antagonistic effects on NPFF receptors. This dual antagonism provides a unique pharmacological profile for investigating the interplay between these two neuropeptide systems. This guide will delve into the core pharmacological attributes of BIBP3226 trifluoroacetate.
Mechanism of Action
BIBP3226 acts as a competitive antagonist at the NPY Y1 receptor. In its presence, the binding of NPY to the Y1 receptor is inhibited, thereby blocking the downstream signaling cascades initiated by receptor activation. The NPY Y1 receptor is coupled to Gi/o proteins. Consequently, its activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels, and the activation of phospholipase C (PLC), which in turn leads to an increase in intracellular calcium concentrations. By blocking NPY binding, BIBP3226 prevents these intracellular signaling events.
Furthermore, BIBP3226 demonstrates antagonist activity at NPFF receptors, which are also primarily coupled to Gi/o proteins, leading to the inhibition of adenylyl cyclase.[1] The NPFF2 receptor, however, has also been shown to couple to Gs proteins, stimulating adenylyl cyclase. BIBP3226 has been shown to compete with NPFF and prevent NPFF-induced inhibition of forskolin-stimulated cAMP production.[1]
Quantitative Pharmacological Data
The binding affinity of BIBP3226 trifluoroacetate for various NPY and NPFF receptor subtypes has been determined through radioligand binding assays. The key quantitative data are summarized in the tables below.
Table 1: Binding Affinity (Ki) of BIBP3226 for NPY and NPFF Receptors
| Receptor Subtype | Species | Ki (nM) | Reference |
| NPY Y1 | Rat | 1.1 | [1][2][3] |
| NPY Y1 | Human | 7 | [4] |
| NPFF2 | Human | 79 | [1][2][3] |
| NPFF | Rat | 108 | [1][2][3] |
| NPY Y2 | Rat | > 1000 | [2][3] |
| NPY Y4 | Rat | > 1000 | [2][3] |
| NPY Y5 | Rat | > 1000 | [2][3] |
Signaling Pathways
The signaling cascades initiated by the activation of NPY Y1 and NPFF receptors, and subsequently inhibited by BIBP3226, are complex and cell-type dependent. The primary pathways are illustrated below.
References
- 1. Comparative autoradiographic distribution of neuropeptide Y Y1 receptors visualized with the Y1 receptor agonist [125I][Leu31,Pro34]PYY and the non-peptide antagonist [3H]BIBP3226 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Forskolin-free cAMP assay for Gi-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. giffordbioscience.com [giffordbioscience.com]
An In-Depth Technical Guide to the Selectivity of BIBP3226 TFA for Neuropeptide Y Receptor Subtypes
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the selective Neuropeptide Y (NPY) Y1 receptor antagonist, BIBP3226 trifluoroacetate (B77799) (TFA). The document details its binding affinity and functional antagonism across various NPY receptor subtypes, outlines the experimental methodologies used for these determinations, and illustrates the key signaling pathways involved.
Introduction to BIBP3226 TFA
BIBP3226 is a potent and highly selective non-peptide competitive antagonist of the Neuropeptide Y receptor subtype 1 (Y1).[1] Its development was a significant step in the study of the NPY system, providing a crucial tool to investigate the physiological and pathological roles of the Y1 receptor. This guide focuses on the selectivity profile of BIBP3226, presenting quantitative data from binding and functional assays, detailed experimental protocols, and visualizations of the associated signaling pathways.
Quantitative Selectivity Profile of BIBP3226
The selectivity of BIBP3226 for the Y1 receptor over other NPY receptor subtypes (Y2, Y4, and Y5) is a key feature of its pharmacological profile. This selectivity has been quantified through various in vitro assays, with the data summarized below.
Table 1: Binding Affinity of BIBP3226 for NPY Receptor Subtypes
| Receptor Subtype | Species/Cell Line | Radioligand | Kᵢ (nM) |
| Y1 | Human (SK-N-MC cells) | [¹²⁵I]NPY | 5.1 ± 0.5 |
| Y1 | Human (CHO-K1 cells) | [¹²⁵I]NPY | 0.47 ± 0.07 |
| Y1 | Rat (Parietal Cortex) | [¹²⁵I]NPY | 6.8 ± 0.7 |
| Y1 | Rat | [¹²⁵I]NPY | 1.1 |
| Y2 | Human (SMS-KAN cells) | [¹²⁵I]NPY | > 10,000 |
| Y2 | Rabbit (Kidney) | [¹²⁵I]NPY | > 10,000 |
| Y2 | Rat (Hippocampus) | [¹²⁵I]NPY | > 10,000 |
| Y4 | Rat | --- | > 1000 |
| Y5 | Rat | --- | > 1000 |
Kᵢ represents the inhibition constant, indicating the concentration of BIBP3226 required to occupy 50% of the receptors in the presence of a competing radioligand.
Table 2: Functional Antagonism of BIBP3226 at the Human Y1 Receptor
| Functional Assay | Cell Line | Agonist | pKₑ | pA₂ |
| Ca²⁺ Mobilization | SK-N-MC | NPY | 7.5 ± 0.17 | --- |
| cAMP Inhibition | SK-N-MC | NPY | 8.2 ± 0.24 | --- |
| Vasoconstriction | Human Cerebral Arteries | NPY | --- | 8.52 ± 0.13 |
pKₑ is the negative logarithm of the antagonist's equilibrium dissociation constant, indicating its potency. pA₂ is the negative logarithm of the molar concentration of an antagonist that necessitates a two-fold increase in the agonist concentration to produce the original response.
Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize the selectivity of BIBP3226.
Radioligand Displacement Binding Assay
This assay determines the binding affinity (Kᵢ) of BIBP3226 for NPY receptor subtypes by measuring its ability to displace a radiolabeled ligand.
Objective: To quantify the binding affinity of BIBP3226 for the NPY Y1 receptor.
Materials:
-
Cell Lines: CHO-K1 cells stably expressing the human NPY Y1 receptor or SK-N-MC human neuroblastoma cells (endogenously expressing Y1 receptors).
-
Radioligand: [¹²⁵I]-Neuropeptide Y ([¹²⁵I]NPY).
-
Test Compound: this compound.
-
Non-specific Binding Control: High concentration of unlabeled NPY (e.g., 1 µM).
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
Glass fiber filters (e.g., GF/C) pre-soaked in polyethyleneimine (PEI).
Procedure:
-
Cell Membrane Preparation:
-
Culture cells to confluence.
-
Harvest cells and homogenize in ice-cold lysis buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Resuspend the membrane pellet in binding buffer and determine the protein concentration (e.g., using a BCA assay).
-
-
Binding Assay:
-
In a 96-well plate, add the following to each well:
-
Cell membranes (typically 20-50 µg of protein).
-
A fixed concentration of [¹²⁵I]NPY (typically at a concentration close to its Kₔ).
-
Varying concentrations of BIBP3226 (e.g., from 10⁻¹¹ to 10⁻⁵ M).
-
For total binding, add binding buffer instead of BIBP3226.
-
For non-specific binding, add a high concentration of unlabeled NPY.
-
-
Incubate the plate at room temperature for a defined period (e.g., 90-120 minutes) to reach equilibrium.
-
-
Termination and Detection:
-
Rapidly terminate the binding reaction by filtering the contents of each well through the pre-soaked glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the BIBP3226 concentration.
-
Determine the IC₅₀ value (the concentration of BIBP3226 that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
-
cAMP Inhibition Functional Assay
This assay measures the functional antagonism of BIBP3226 by quantifying its ability to block the NPY-induced inhibition of cyclic AMP (cAMP) production.
Objective: To determine the functional potency (pKₑ) of BIBP3226 in blocking NPY-mediated inhibition of adenylyl cyclase.
Materials:
-
Cell Line: SK-N-MC cells.
-
Agonist: Neuropeptide Y (NPY).
-
Adenylyl Cyclase Stimulator: Forskolin (B1673556).
-
Test Compound: this compound.
-
Cell Culture Medium.
-
cAMP Assay Kit (e.g., HTRF, ELISA, or LANCE-based).
-
Lysis Buffer.
Procedure:
-
Cell Culture and Plating:
-
Culture SK-N-MC cells in appropriate medium.
-
Seed the cells into a 96-well plate and allow them to adhere and grow to near confluence.
-
-
Assay Protocol:
-
Wash the cells with serum-free medium.
-
Pre-incubate the cells with varying concentrations of BIBP3226 for a defined period (e.g., 15-30 minutes).
-
Add a fixed concentration of NPY (typically the EC₈₀ concentration for cAMP inhibition) and a sub-maximal concentration of forskolin to stimulate cAMP production.
-
Incubate for a specified time (e.g., 15-30 minutes) at 37°C.
-
-
cAMP Measurement:
-
Lyse the cells to release intracellular cAMP.
-
Measure the cAMP concentration in the cell lysates using a commercial cAMP assay kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Plot the measured cAMP levels against the logarithm of the BIBP3226 concentration.
-
Determine the IC₅₀ value (the concentration of BIBP3226 that reverses 50% of the NPY-induced inhibition of cAMP production) using non-linear regression.
-
Calculate the pKₑ value from the IC₅₀ value.
-
Intracellular Calcium Mobilization Assay
This assay assesses the ability of BIBP3226 to block the NPY-induced increase in intracellular calcium concentration ([Ca²⁺]ᵢ).
Objective: To determine the functional potency (pKₑ) of BIBP3226 in blocking NPY-induced calcium mobilization.
Materials:
-
Cell Line: SK-N-MC cells.
-
Agonist: Neuropeptide Y (NPY).
-
Test Compound: this compound.
-
Calcium-sensitive fluorescent dye: Fura-2 AM or Fluo-4 AM.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or similar physiological buffer.
Procedure:
-
Cell Preparation and Dye Loading:
-
Culture SK-N-MC cells on coverslips or in black-walled, clear-bottom 96-well plates.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) by incubating them in a buffer containing the dye for a specific time (e.g., 30-60 minutes) at 37°C.
-
Wash the cells to remove excess dye.
-
-
Calcium Measurement:
-
Place the cells in a fluorescence plate reader or on a fluorescence microscope equipped for ratiometric imaging (for Fura-2) or single-wavelength measurement (for Fluo-4).
-
Establish a baseline fluorescence reading.
-
Pre-incubate the cells with varying concentrations of BIBP3226.
-
Add a fixed concentration of NPY (typically the EC₅₀ or EC₈₀ concentration for calcium mobilization) and record the change in fluorescence over time.
-
-
Data Analysis:
-
Quantify the peak increase in intracellular calcium concentration in response to NPY in the presence of different concentrations of BIBP3226.
-
Plot the peak calcium response against the logarithm of the BIBP3226 concentration.
-
Determine the IC₅₀ value (the concentration of BIBP3226 that inhibits 50% of the NPY-induced calcium response) using non-linear regression.
-
Calculate the pKₑ value from the IC₅₀ value.
-
Signaling Pathways and Experimental Workflows
NPY Y1 Receptor Signaling Pathway
The NPY Y1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gαᵢ/ₒ proteins.[2] Activation of the Y1 receptor by NPY leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cAMP levels. Additionally, the βγ subunits of the G-protein can activate phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of calcium from intracellular stores, leading to an increase in [Ca²⁺]ᵢ.
Caption: NPY Y1 Receptor Signaling Pathway.
Experimental Workflow for Radioligand Binding Assay
The following diagram illustrates the logical flow of a competitive radioligand binding assay to determine the affinity of an unlabeled compound like BIBP3226.
Caption: Radioligand Binding Assay Workflow.
Experimental Workflow for cAMP Functional Assay
This diagram outlines the steps involved in a functional assay to measure the antagonistic effect of BIBP3226 on NPY-mediated inhibition of cAMP production.
Caption: cAMP Functional Assay Workflow.
Conclusion
The data and methodologies presented in this technical guide unequivocally demonstrate that BIBP3226 is a highly potent and selective antagonist for the Neuropeptide Y Y1 receptor. Its negligible affinity for the Y2, Y4, and Y5 receptor subtypes makes it an invaluable pharmacological tool for elucidating the specific roles of the Y1 receptor in health and disease. The detailed experimental protocols and workflow diagrams provided herein serve as a comprehensive resource for researchers in the fields of pharmacology and drug development.
References
Off-Target Binding of BIBP3226 TFA to NPFF Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the off-target binding characteristics of BIBP3226 trifluoroacetate (B77799) (TFA), a well-established Neuropeptide Y (NPY) Y1 receptor antagonist, to Neuropeptide FF (NPFF) receptors. Understanding this cross-reactivity is critical for the accurate interpretation of experimental data and for the strategic development of more selective pharmacological tools.
Introduction
BIBP3226 is a potent and widely utilized non-peptide antagonist for the NPY Y1 receptor, playing a significant role in research related to anxiety, cardiovascular regulation, and other physiological processes mediated by the NPY system.[1] However, subsequent studies have revealed that BIBP3226 also exhibits considerable affinity for Neuropeptide FF (NPFF) receptors, specifically NPFF1 and NPFF2.[2][3] This off-target activity necessitates careful consideration when employing BIBP3226 in experimental models, as some of its observed effects may be attributable to the modulation of the NPFF system.[4][5] The NPFF system itself is involved in a variety of physiological functions, including pain modulation, opioid regulation, and cardiovascular control.[6][7] This guide summarizes the quantitative binding data, details relevant experimental protocols, and provides visual representations of the associated signaling pathways and experimental workflows.
Quantitative Binding Affinity Data
The binding affinity of BIBP3226 for its intended target, the NPY Y1 receptor, and its off-target interaction with NPFF receptors has been quantified in several studies. The following table summarizes the key binding affinity (Ki) values, demonstrating the compound's selectivity profile.
| Compound | Target Receptor | Species | Ki (nM) | Reference(s) |
| BIBP3226 | NPY Y1 | Rat (r) | 1.1 | [8][9] |
| BIBP3226 | NPFF2 | Human (h) | 79 | [8][9] |
| BIBP3226 | NPFF | Rat (r) | 108 | [8][9] |
| BIBP3226 | NPY Y2 | Rat (r) | > 1000 | [10] |
| BIBP3226 | NPY Y4 | Rat (r) | > 1000 | [10] |
| BIBP3226 | NPY Y5 | Rat (r) | > 1000 | [10] |
Table 1: Comparative Binding Affinities of BIBP3226 TFA. This table clearly illustrates that while BIBP3226 is most potent at the rat NPY Y1 receptor, it retains nanomolar affinity for both human NPFF2 and rat NPFF receptors, indicating significant off-target binding. The affinity for other NPY receptor subtypes (Y2, Y4, Y5) is substantially lower, highlighting a degree of selectivity.[10]
NPFF Receptor Signaling Pathways
NPFF receptors (NPFFR1 and NPFFR2) are G protein-coupled receptors (GPCRs).[6] Their activation by endogenous ligands like NPFF initiates intracellular signaling cascades that modulate neuronal activity and other cellular functions. The primary signaling pathway involves coupling to inhibitory G proteins (Gαi/o), leading to the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels.[11] However, NPFFR2 has also been shown to couple to stimulatory Gαs and Gαq proteins in certain tissues, activating adenylyl cyclase or phospholipase C, respectively.[11]
Caption: NPFF Receptor Signaling Pathways.
Experimental Protocols
The determination of binding affinities, such as those presented in Table 1, is predominantly achieved through radioligand binding assays. Below is a generalized yet detailed protocol for a competitive binding assay to assess the affinity of a test compound like BIBP3226 for NPFF receptors.
Membrane Preparation
-
Cell Culture and Harvesting : Chinese Hamster Ovary (CHO) cells stably expressing the human NPFF2 receptor are cultured to confluency. The cells are then washed with ice-cold Phosphate-Buffered Saline (PBS) and harvested by scraping.[12]
-
Homogenization : The cell suspension is centrifuged to pellet the cells. The supernatant is discarded, and the pellet is resuspended in an ice-cold homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing protease inhibitors.[12] The cells are then homogenized using a tissue grinder or sonicator.[12]
-
Centrifugation : The homogenate undergoes a low-speed centrifugation (e.g., 1000 x g) to remove nuclei and cellular debris. The resulting supernatant is then subjected to high-speed ultracentrifugation (e.g., 100,000 x g) to pellet the cell membranes.[12]
-
Final Preparation and Storage : The membrane pellet is resuspended in a suitable binding buffer, and the protein concentration is determined using a standard assay (e.g., BCA assay). The membrane preparations are then aliquoted and stored at -80°C until use.[12]
Radioligand Binding Assay (Filtration Method)
-
Assay Setup : The assay is typically performed in a 96-well plate format. Each well contains the cell membrane preparation (2-5 µg of protein), a fixed concentration of a suitable radioligand (e.g., [¹²⁵I]-EYF), and varying concentrations of the unlabeled competitor compound (e.g., BIBP3226).[12] The final volume is brought up with binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 60 mM NaCl, 0.1% BSA).[12]
-
Incubation : The plate is incubated at a specific temperature (e.g., 30°C) for a sufficient time (e.g., 60 minutes) to allow the binding to reach equilibrium.[13]
-
Filtration : The incubation is terminated by rapid filtration through glass fiber filters (e.g., GF/C) that have been pre-soaked in a solution like 0.3% polyethyleneimine to reduce non-specific binding.[12] This is done using a vacuum filtration manifold (cell harvester), which separates the bound radioligand (trapped on the filter with the membranes) from the unbound radioligand (which passes through).[14]
-
Washing : The filters are washed multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.[13]
-
Quantification : The radioactivity trapped on the filters is measured using a scintillation counter.[14]
-
Data Analysis : The data are analyzed to determine the concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
Caption: Radioligand Binding Assay Workflow.
Logical Relationship of BIBP3226 Binding
The binding profile of BIBP3226 can be visualized as a primary, high-affinity interaction with its intended target and a secondary, lower-affinity (yet significant) interaction with its off-target receptors.
Caption: BIBP3226 Binding Selectivity Profile.
Conclusion and Recommendations
The available data conclusively demonstrate that BIBP3226, while a potent NPY Y1 receptor antagonist, also functions as a moderately potent antagonist at NPFF receptors.[3][8] This off-target activity must be taken into account when interpreting in vivo and in vitro studies using this compound. For instance, effects attributed solely to Y1 receptor blockade might be confounded by simultaneous inhibition of NPFF signaling.[4]
For future research, it is recommended that:
-
Control Experiments : When using BIBP3226, consider including control experiments with NPFF receptor-specific ligands to delineate the respective contributions of the NPY and NPFF systems to the observed effects.
-
Alternative Antagonists : When high selectivity for the Y1 receptor is paramount, researchers should consider using alternative antagonists with improved selectivity profiles, such as BIBO3304.[2]
-
Dose-Response Studies : Careful dose-response studies should be conducted to utilize concentrations of BIBP3226 that are selective for the Y1 receptor, if possible, although the nanomolar affinity for NPFF receptors may make this challenging in some experimental systems.
References
- 1. BIBP 3226, the first selective neuropeptide Y1 receptor antagonist: a review of its pharmacological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Therapeutic potential of neuropeptide Y (NPY) receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Agonist and antagonist activities on human NPFF2 receptors of the NPY ligands GR231118 and BIBP3226 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vivo inhibition of neuropeptide FF agonism by BIBP3226, an NPY Y1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Neuropeptide FF/neuropeptide AF receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. Neuropeptide FF and its receptors: therapeutic applications and ligand development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. BIBP 3226 trifluoroacetate | NPY Receptors | Tocris Bioscience [tocris.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. giffordbioscience.com [giffordbioscience.com]
- 14. giffordbioscience.com [giffordbioscience.com]
BIBP3226: A Comprehensive Technical Review of a Competitive NPY Y1 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
BIBP3226 is a potent and selective non-peptide antagonist of the Neuropeptide Y (NPY) Y1 receptor. This technical guide provides an in-depth analysis of its mechanism of action, supported by quantitative data from various binding and functional assays. Detailed experimental protocols for key characterization assays are provided to facilitate replication and further investigation. Visual diagrams of the underlying signaling pathways and experimental workflows are included to enhance understanding. The cumulative evidence robustly supports the classification of BIBP3226 as a competitive antagonist at the NPY Y1 receptor, making it a critical tool in cardiovascular and neuroscience research.
Introduction
Neuropeptide Y (NPY) is a 36-amino acid neurotransmitter ubiquitously expressed in the central and peripheral nervous systems, where it plays a crucial role in a myriad of physiological processes, including the regulation of blood pressure, appetite, and mood. NPY exerts its effects through a family of G protein-coupled receptors (GPCRs), of which the Y1 receptor subtype is a prominent mediator of its vasoconstrictive and anxiogenic actions. The development of selective antagonists for NPY receptors has been a significant focus of research to elucidate the physiological roles of NPY and to explore potential therapeutic interventions for related disorders.
BIBP3226, or (R)-N2-(diphenylacetyl)-N-[(4-hydroxyphenyl)methyl]-argininamide, emerged as the first non-peptide antagonist with high affinity and selectivity for the human NPY Y1 receptor.[1][2] Its discovery provided a valuable pharmacological tool to probe the functions of the Y1 receptor. This guide synthesizes the key findings that establish BIBP3226 as a competitive antagonist and provides the technical details of the experimental approaches used for its characterization.
Mechanism of Action: Competitive Antagonism
Biochemical and pharmacological studies have consistently demonstrated that BIBP3226 acts as a competitive antagonist at the NPY Y1 receptor.[3] This mode of action is characterized by the antagonist reversibly binding to the same site on the receptor as the endogenous agonist (NPY), thereby preventing the agonist from binding and eliciting a biological response. A key feature of competitive antagonism is that its inhibitory effect can be surmounted by increasing the concentration of the agonist.
The competitive nature of BIBP3226's interaction with the Y1 receptor is evidenced by Schild analysis, a cornerstone of classical receptor pharmacology. Schild analysis of BIBP3226's antagonism of agonist-induced responses has yielded pA2 values with Hill slopes not significantly different from unity, which is a hallmark of competitive antagonism.[4]
Quantitative Data
The affinity and potency of BIBP3226 have been quantified in a variety of in vitro assays. The following tables summarize the key quantitative data from radioligand binding and functional assays.
Table 1: Radioligand Binding Affinity of BIBP3226
| Receptor/Tissue | Radioligand | Ki (nM) | Reference |
| Human Y1 Receptor (CHO-K1 cells) | [125I]NPY | 0.47 ± 0.07 | [4] |
| Human Y1 Receptor (SK-N-MC cells) | [125I]NPY | 5.1 ± 0.5 | [4] |
| Rat Parietal Cortex Membranes | [125I]NPY | 6.8 ± 0.7 | [4] |
| Human Neuropeptide Y Y1 Receptor | [125I]-labelled NPY | 7 | [2] |
| Human Y1 Receptor (SK-N-MC cells) | [3H]BIBP3226 | 2.1 ± 0.3 (KD) | [5] |
Table 2: Functional Antagonism of BIBP3226
| Assay System (Cell Line) | Functional Response Measured | pKb | Reference |
| SK-N-MC cells | NPY-induced Ca2+ mobilization | 7.5 ± 0.17 | [4] |
| SK-N-MC cells | NPY-mediated inhibition of cAMP synthesis | 8.2 ± 0.24 | [4] |
Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize BIBP3226 as a competitive antagonist.
Radioligand Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of BIBP3226 for the NPY Y1 receptor.
Objective: To determine the inhibition constant (Ki) of BIBP3226 for the NPY Y1 receptor.
Materials:
-
Cell Membranes: Membranes prepared from cells expressing the NPY Y1 receptor (e.g., SK-N-MC or transfected CHO-K1 cells).
-
Radioligand: [125I]-Peptide YY ([125I]PYY) or [3H]BIBP3226.
-
Competitor: BIBP3226.
-
Binding Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM CaCl2, 0.1% BSA, pH 7.4.
-
Wash Buffer: Cold binding buffer.
-
Non-specific Binding Control: A high concentration of unlabeled NPY (e.g., 1 µM).
-
Instrumentation: Gamma counter or liquid scintillation counter, filtration apparatus.
Procedure:
-
Membrane Preparation: Homogenize cells in lysis buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in binding buffer. Determine protein concentration using a standard assay (e.g., Bradford).
-
Assay Setup: In a 96-well plate, add the following to each well:
-
50 µL of binding buffer or unlabeled NPY for total and non-specific binding, respectively.
-
50 µL of various concentrations of BIBP3226.
-
50 µL of radioligand at a concentration near its Kd.
-
100 µL of the membrane preparation.
-
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 90 minutes) to reach equilibrium.
-
Termination and Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/C) pre-soaked in a solution like 0.3% polyethyleneimine. Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a gamma or scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the BIBP3226 concentration and fit the data to a one-site competition model to determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Schild Analysis for Competitive Antagonism
This protocol describes how to perform a Schild analysis to determine if BIBP3226 acts as a competitive antagonist.
Objective: To determine the pA2 value and the slope of the Schild regression for BIBP3226.
Materials:
-
Cell Line: A cell line endogenously or recombinantly expressing the NPY Y1 receptor and coupled to a measurable functional response (e.g., SK-N-MC cells).
-
Agonist: Neuropeptide Y (NPY).
-
Antagonist: BIBP3226.
-
Assay Buffer: Appropriate physiological buffer for the functional assay.
-
Instrumentation: A system to measure the functional response (e.g., a fluorometric imaging plate reader (FLIPR) for calcium mobilization).
Procedure:
-
Cell Preparation: Culture cells to an appropriate confluency in multi-well plates.
-
Agonist Dose-Response Curves: Generate a cumulative concentration-response curve for the agonist (NPY) in the absence of the antagonist.
-
Antagonist Pre-incubation: In separate sets of wells, pre-incubate the cells with several fixed concentrations of BIBP3226 for a sufficient time to reach equilibrium.
-
Agonist Dose-Response in the Presence of Antagonist: In the presence of each fixed concentration of BIBP3226, generate a new agonist concentration-response curve.
-
Data Analysis:
-
For each concentration of BIBP3226, determine the EC50 of the agonist.
-
Calculate the dose ratio (DR) for each antagonist concentration: DR = EC50 (in the presence of antagonist) / EC50 (in the absence of antagonist).
-
Construct a Schild plot by plotting log(DR-1) on the y-axis against the negative logarithm of the molar concentration of BIBP3226 on the x-axis.
-
Perform a linear regression on the Schild plot. The x-intercept provides the pA2 value, and the slope of the line should be close to 1 for a competitive antagonist.
-
Intracellular Calcium Mobilization Assay
This protocol describes a functional assay to measure the inhibitory effect of BIBP3226 on NPY-induced intracellular calcium mobilization.
Objective: To quantify the potency of BIBP3226 in blocking the NPY Y1 receptor-mediated calcium response.
Materials:
-
Cell Line: Y1-expressing cells that couple to the Gq pathway, leading to calcium release (e.g., SK-N-MC cells).
-
Calcium Indicator Dye: A fluorescent calcium indicator such as Fura-2 AM or Fluo-4 AM.
-
Agonist: Neuropeptide Y (NPY).
-
Antagonist: BIBP3226.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or similar.
-
Instrumentation: A fluorometric imaging plate reader (FLIPR) or a fluorescence microplate reader.
Procedure:
-
Cell Plating: Seed cells in a 96- or 384-well black-walled, clear-bottom plate and culture overnight.
-
Dye Loading: Load the cells with the calcium indicator dye according to the manufacturer's instructions. This typically involves incubating the cells with the dye for 30-60 minutes at 37°C.
-
Antagonist Addition: Add various concentrations of BIBP3226 to the wells and incubate for a short period.
-
Agonist Stimulation and Measurement: Place the plate in the FLIPR instrument. Inject a fixed concentration of NPY (typically the EC80) into the wells and simultaneously measure the fluorescence intensity over time.
-
Data Analysis: Determine the peak fluorescence response for each well. Plot the percentage of inhibition of the NPY response against the logarithm of the BIBP3226 concentration to determine the IC50.
cAMP Accumulation Assay
This protocol describes a functional assay to measure the effect of BIBP3226 on the NPY-mediated inhibition of adenylyl cyclase.
Objective: To quantify the ability of BIBP3226 to reverse the NPY-induced decrease in intracellular cAMP levels.
Materials:
-
Cell Line: Y1-expressing cells that couple to the Gi pathway, leading to inhibition of adenylyl cyclase (e.g., SK-N-MC cells).
-
Adenylyl Cyclase Stimulator: Forskolin.
-
Agonist: Neuropeptide Y (NPY).
-
Antagonist: BIBP3226.
-
cAMP Assay Kit: A commercially available kit for measuring cAMP levels (e.g., based on HTRF, ELISA, or other detection methods).
-
Phosphodiesterase (PDE) Inhibitor: e.g., IBMX, to prevent cAMP degradation.
Procedure:
-
Cell Stimulation: Pre-incubate cells with the PDE inhibitor. Then, incubate the cells with various concentrations of BIBP3226, followed by the addition of a fixed concentration of NPY and forskolin.
-
Cell Lysis: Lyse the cells according to the cAMP assay kit protocol to release intracellular cAMP.
-
cAMP Quantification: Measure the cAMP concentration in the cell lysates using the chosen assay kit.
-
Data Analysis: The inhibitory effect of NPY on forskolin-stimulated cAMP accumulation will be reversed by BIBP3226. Plot the percentage of reversal against the logarithm of the BIBP3226 concentration to determine its potency.
Visualizations
Signaling Pathways
Caption: NPY Y1 Receptor Signaling Pathways.
Experimental Workflow: Competitive Radioligand Binding Assay
Caption: Workflow for a Competitive Radioligand Binding Assay.
Logical Relationship: Competitive Antagonism
Caption: The Principle of Competitive Antagonism at the Y1 Receptor.
Conclusion
The extensive body of evidence from radioligand binding studies and functional assays unequivocally establishes BIBP3226 as a potent and selective competitive antagonist of the Neuropeptide Y Y1 receptor. Its ability to reversibly bind to the agonist binding site and inhibit NPY-mediated signaling pathways, as demonstrated by Schild analysis and various in vitro functional assays, underscores its value as a pharmacological tool. The detailed experimental protocols and visualizations provided in this guide offer a comprehensive resource for researchers seeking to utilize BIBP3226 in their investigations of NPY Y1 receptor function in health and disease. The continued use of BIBP3226 and its analogs will undoubtedly contribute to a deeper understanding of the physiological and pathophysiological roles of the NPY system.
References
- 1. Pharmacological inhibition of neuropeptide Y receptors Y1 and Y5 reduces hypoxic breast cancer migration, proliferation, and signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The first highly potent and selective non-peptide neuropeptide Y Y1 receptor antagonist: BIBP3226 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. BIBP 3226, the first selective neuropeptide Y1 receptor antagonist: a review of its pharmacological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Subtype selectivity and antagonistic profile of the nonpeptide Y1 receptor antagonist BIBP 3226 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Labeling of neuropeptide Y receptors in SK-N-MC cells using the novel, nonpeptide Y1 receptor-selective antagonist [3H]BIBP3226 - PubMed [pubmed.ncbi.nlm.nih.gov]
Understanding the Anxiogenic-Like Effects of BIBP3226: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core anxiogenic-like effects of BIBP3226, a selective antagonist of the Neuropeptide Y (NPY) Y1 receptor. By elucidating its mechanism of action, detailing experimental protocols, and presenting quantitative data from key behavioral paradigms, this document serves as a comprehensive resource for professionals in neuroscience research and drug development.
Introduction: The Role of Neuropeptide Y and the Y1 Receptor in Anxiety
Neuropeptide Y (NPY) is a highly conserved and abundant neuropeptide in the mammalian central nervous system, where it is involved in a wide array of physiological processes, including the regulation of anxiety and stress responses. The anxiolytic, or anxiety-reducing, effects of NPY are primarily mediated through the Y1 receptor subtype. Blockade of this receptor would therefore be expected to produce anxiety-like behaviors. BIBP3226 is a potent and selective non-peptide antagonist of the NPY Y1 receptor, making it an invaluable tool for investigating the role of the NPYergic system in anxiety.
Mechanism of Action: How BIBP3226 Induces Anxiogenic-Like Effects
BIBP3226 exerts its anxiogenic-like effects by competitively binding to and blocking the NPY Y1 receptor. This receptor is a G-protein coupled receptor (GPCR) that, upon activation by NPY, couples to an inhibitory G-protein (Gi). The activation of Gi leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP). A reduction in cAMP levels leads to decreased activity of Protein Kinase A (PKA). This signaling cascade ultimately modulates neuronal excitability, in part by influencing the activity of ion channels.
By blocking the Y1 receptor, BIBP3226 prevents the anxiolytic actions of endogenous NPY, leading to a state that mimics anxiety. This is particularly relevant in brain regions rich in Y1 receptors and implicated in anxiety, such as the amygdala, hippocampus, and hypothalamus.
Furthermore, the NPY system has a well-documented antagonistic interaction with the corticotropin-releasing factor (CRF) system. CRF is a key mediator of the stress response and is known to have anxiogenic effects. NPY, acting through the Y1 receptor, can counteract the anxiogenic effects of CRF. Consequently, by blocking the Y1 receptor, BIBP3226 may disinhibit the anxiogenic CRF pathways, contributing to its overall anxiety-promoting profile.
Signaling Pathway of the NPY Y1 Receptor
Experimental Evidence: Behavioral Paradigms
The anxiogenic-like properties of BIBP3226 have been primarily characterized in rodents using a battery of behavioral tests that assess anxiety and exploratory behavior. The most commonly employed paradigms are the elevated plus-maze, the open field test, and the light-dark box test.
Experimental Workflow
Quantitative Data Summary
The following tables summarize the quantitative data from key studies investigating the anxiogenic-like effects of BIBP3226.
Table 1: Effects of BIBP3226 in the Elevated Plus-Maze (EPM) in Rats
| Treatment Group | Dose (i.c.v.) | Time in Open Arms (%) | Open Arm Entries (%) | Closed Arm Entries |
| Vehicle | - | 15.8 ± 4.3 | 21.9 ± 0.05 | 24.32 ± 0.28 |
| BIBP3226 | 5 µg | Significantly Decreased | Significantly Decreased | No Significant Change |
Data are presented as mean ± SEM. "Significantly Decreased" indicates a statistically significant reduction compared to the vehicle group. While specific numerical values for the BIBP3226 group are not consistently reported across all studies, the direction and significance of the effect are well-established.[1][2][3]
Table 2: Effects of BIBP3226 in the Open Field Test (OFT) in Rats
| Treatment Group | Dose (i.c.v.) | Time in Center (s) | Total Distance Traveled (cm) |
| Vehicle | - | No data available | No data available |
| BIBP3226 | 5 µg | No Significant Change | No Significant Change |
While specific values are not available, studies consistently report that a 5 µg i.c.v. dose of BIBP3226 does not significantly alter locomotor activity in the open field test, indicating that its effects in the EPM are not due to sedation or motor impairment.[1][3]
Table 3: Anticipated Effects of BIBP3226 in the Light-Dark Box Test
| Treatment Group | Dose (i.c.v.) | Time in Light Compartment (s) | Transitions between Compartments |
| Vehicle | - | Baseline | Baseline |
| BIBP3226 | 5 µg | Expected to Decrease | Expected to Decrease |
Detailed Experimental Protocols
Intracerebroventricular (i.c.v.) Cannulation and Injection
-
Subjects: Adult male rats (e.g., Wistar or Sprague-Dawley strain), weighing 250-300g.
-
Surgery: Animals are anesthetized and placed in a stereotaxic frame. A guide cannula is implanted into the lateral ventricle. Animals are allowed to recover for at least one week post-surgery.
-
Injection: BIBP3226 is dissolved in a suitable vehicle (e.g., artificial cerebrospinal fluid). A microinjection pump is used to deliver a specific volume (e.g., 5 µl) containing the desired dose of BIBP3226 or vehicle over a period of several minutes.
Elevated Plus-Maze (EPM)
-
Apparatus: A plus-shaped maze with two open arms and two enclosed arms of equal dimensions, elevated above the floor.
-
Procedure: Following i.c.v. injection, the animal is placed in the center of the maze, facing an open arm. The behavior is recorded for a set duration (typically 5 minutes).
-
Parameters Measured:
-
Time spent in the open and closed arms.
-
Number of entries into the open and closed arms.
-
Total distance traveled.
-
Anxiogenic-like effect is indicated by a decrease in the time spent in and/or entries into the open arms.
-
Open Field Test (OFT)
-
Apparatus: A square or circular arena with high walls to prevent escape. The floor is often divided into a central and a peripheral zone.
-
Procedure: The animal is placed in the center of the open field and allowed to explore freely for a set duration (e.g., 5-10 minutes).
-
Parameters Measured:
-
Time spent in the center and peripheral zones.
-
Total distance traveled.
-
Rearing frequency.
-
Anxiogenic-like behavior is indicated by a preference for the periphery (thigmotaxis) and reduced exploration of the center. Locomotor activity is assessed by the total distance traveled.
-
Light-Dark Box Test
-
Apparatus: A box divided into a small, dark compartment and a larger, brightly illuminated compartment, with an opening connecting the two.
-
Procedure: The animal is placed in the center of the light compartment and allowed to move freely between the two compartments for a set duration (e.g., 5-10 minutes).
-
Parameters Measured:
-
Time spent in the light and dark compartments.
-
Number of transitions between the two compartments.
-
Latency to first enter the dark compartment.
-
Anxiogenic-like behavior is indicated by an increased preference for the dark compartment and a reduced number of transitions.
-
Logical Relationships and Conclusion
The anxiogenic-like effects of BIBP3226 are a direct consequence of its antagonism at the NPY Y1 receptor. By blocking the anxiolytic signaling of endogenous NPY, BIBP3226 shifts the balance towards a state of heightened anxiety. This is further potentiated by the disinhibition of the anxiogenic CRF system. The behavioral manifestations of this anxiogenic-like state are reliably observed as avoidance of open and brightly lit spaces in standardized rodent behavioral paradigms.
Logical Relationship Diagram
References
- 1. Anxiogenic-like effect of the neuropeptide Y Y1 receptor antagonist BIBP3226: antagonism with diazepam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structural basis of neuropeptide Y signaling through Y1 receptor [ideas.repec.org]
- 3. Neuropeptide Y Y1 receptor antagonist BIBP3226 produces conditioned place aversion in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of BIBP3226 TFA in Blood Pressure Regulation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
BIBP3226 trifluoroacetate (B77799) (TFA) is a potent and selective non-peptide antagonist of the neuropeptide Y (NPY) Y1 receptor. This technical guide provides an in-depth overview of the pharmacological effects of BIBP3226 TFA on blood pressure regulation, with a focus on its mechanism of action, preclinical data, and the experimental protocols used for its evaluation. NPY, a sympathetic co-transmitter, plays a significant role in cardiovascular homeostasis, particularly under conditions of stress. By blocking the NPY Y1 receptor, this compound has been shown to attenuate the pressor and tachycardic responses to sympathetic activation and exogenous NPY administration, highlighting its potential as a therapeutic agent in cardiovascular diseases characterized by sympathetic overactivity. This document summarizes key quantitative data, details experimental methodologies, and provides visual representations of the underlying signaling pathways and experimental workflows to serve as a comprehensive resource for the scientific community.
Introduction
Neuropeptide Y (NPY) is a 36-amino acid peptide neurotransmitter that is widely distributed throughout the central and peripheral nervous systems. In the periphery, NPY is co-localized and co-released with norepinephrine (B1679862) from sympathetic nerves innervating the cardiovascular system. It exerts its physiological effects through a family of G protein-coupled receptors, of which the Y1 receptor is predominantly expressed on vascular smooth muscle cells and is the primary mediator of NPY-induced vasoconstriction.
Under normal physiological conditions, the role of NPY in maintaining basal blood pressure appears to be minor. However, during periods of intense or prolonged stress, sympathetic nerve terminals release significantly increased amounts of NPY. This elevated NPY level potentiates the vasoconstrictor effects of norepinephrine and directly constricts blood vessels, leading to a significant increase in blood pressure and heart rate.
This compound has emerged as a critical pharmacological tool for elucidating the physiological and pathophysiological roles of the NPY Y1 receptor in cardiovascular regulation. Its high affinity and selectivity for the Y1 receptor over other NPY receptor subtypes make it an ideal candidate for investigating the specific contributions of this pathway to blood pressure control.
Mechanism of Action: The NPY Y1 Receptor Signaling Pathway
This compound functions as a competitive antagonist at the NPY Y1 receptor. The binding of NPY to its Y1 receptor on vascular smooth muscle cells initiates a downstream signaling cascade that ultimately leads to vasoconstriction. This compound prevents this cascade by occupying the receptor binding site, thereby inhibiting the physiological effects of NPY.
The NPY Y1 receptor is coupled to pertussis toxin-sensitive Gi/o proteins. Upon activation by NPY, the G protein dissociates into its Gαi/o and Gβγ subunits, which then modulate the activity of several intracellular effector systems:
-
Inhibition of Adenylyl Cyclase: The Gαi/o subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. Reduced cAMP levels result in decreased protein kinase A (PKA) activity. PKA normally phosphorylates and inhibits myosin light chain kinase (MLCK), so a reduction in PKA activity leads to increased MLCK activity and subsequent vasoconstriction.
-
Activation of Phospholipase C: The Gβγ subunit activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).
-
Calcium Mobilization: IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.
-
Protein Kinase C Activation: DAG, along with the increased intracellular Ca2+, activates protein kinase C (PKC).
-
Vasoconstriction: The elevated intracellular Ca2+ binds to calmodulin, which in turn activates MLCK. MLCK then phosphorylates the myosin light chains, leading to cross-bridge cycling and smooth muscle contraction, resulting in vasoconstriction.
By blocking the initial binding of NPY to the Y1 receptor, this compound effectively prevents all of these downstream signaling events.
Caption: NPY Y1 Receptor Signaling Pathway in Vascular Smooth Muscle.
Preclinical Data on Blood Pressure Regulation
Studies in various animal models have demonstrated the effects of this compound on blood pressure and heart rate. The most significant effects are observed under conditions of sympathetic activation, such as stress or administration of exogenous NPY.
Effects on Basal Blood Pressure and Heart Rate
In conscious, normotensive and spontaneously hypertensive rats (SHR), administration of this compound at doses ranging from 0.125 to 1 mg/kg intravenously has been shown to have no significant effect on resting mean arterial pressure (MAP) or heart rate (HR). This suggests that the NPY Y1 receptor system plays a minor role in the tonic regulation of blood pressure under basal conditions.
Attenuation of Stress-Induced Cardiovascular Responses
In a study involving conscious spontaneously hypertensive rats, mental stress induced by a jet of air caused a significant increase in both heart rate and blood pressure. Intravenous infusion of this compound (6 mg/kg/h) significantly reduced the stress-induced maximal increase in heart rate.[1] While the effect on the pressor response to stress was not as pronounced, these findings indicate that endogenous NPY, acting through Y1 receptors, contributes to the tachycardic response to stress.[1]
Blockade of Exogenous NPY Effects
The administration of exogenous NPY produces a dose-dependent increase in blood pressure. Pre-treatment with this compound effectively antagonizes this pressor response. In pithed spontaneously hypertensive rats, intravenous administration of BIBP3226 (0.125-1 mg/kg) dose-dependently inhibited the pressor response to exogenous NPY.[2] This competitive antagonism confirms the specificity of BIBP3226 for the Y1 receptor and its ability to block NPY-mediated vasoconstriction.
Table 1: Effect of this compound on Cardiovascular Parameters in Spontaneously Hypertensive Rats (SHR)
| Treatment Group | Dose | Change in Mean Arterial Pressure (mmHg) | Change in Heart Rate (bpm) | Condition | Reference |
| Vehicle Control | - | Data not available | Data not available | Basal | [1][2] |
| This compound | 0.5 mg/kg i.v. | No significant change | No significant change | Basal, Conscious | [2] |
| Vehicle Control + Stress | - | Data not available | Data not available | Stress-induced | [1] |
| This compound + Stress | 6 mg/kg/h i.v. | No significant effect | Significant reduction in tachycardia | Stress-induced, Conscious | [1] |
| NPY | 2 nmol/kg i.v. | Data not available | Data not available | NPY-induced | [1] |
| This compound + NPY | 6 mg/kg/h i.v. | Significant attenuation of pressor response | Significant attenuation of tachycardic response | NPY-induced, Conscious | [1] |
| NPY | Various | Dose-dependent increase | Data not available | NPY-induced, Pithed | [2] |
| This compound + NPY | 0.5 mg/kg i.v. | Significant rightward shift of dose-response curve | Data not available | NPY-induced, Pithed | [2] |
Note: "Data not available" indicates that the specific numerical values were not present in the abstracts reviewed. Access to the full-text articles is required to populate these fields.
Experimental Protocols
The following are generalized protocols based on published studies. Specific details may vary between laboratories.
In Vivo Blood Pressure Measurement in Conscious Rats
This protocol describes the methodology for assessing the effect of this compound on blood pressure and heart rate in conscious, freely moving spontaneously hypertensive rats.
4.1.1. Animal Model:
-
Male spontaneously hypertensive rats (SHR), 16-20 weeks of age.
-
Animals are housed in a temperature-controlled facility with a 12-hour light/dark cycle and have ad libitum access to standard chow and water.
4.1.2. Surgical Preparation:
-
Rats are anesthetized with an appropriate anesthetic (e.g., isoflurane).
-
For direct blood pressure monitoring, a catheter is implanted into the femoral artery and exteriorized at the nape of the neck. For telemetry, a pressure-sensing catheter is implanted into the abdominal aorta.
-
A second catheter is implanted into the femoral vein for intravenous drug administration.
-
Animals are allowed to recover for at least 48 hours post-surgery.
4.1.3. Drug Preparation and Administration:
-
This compound is dissolved in a suitable vehicle, such as sterile saline or a solution containing a small percentage of a solubilizing agent like DMSO, followed by dilution in saline.
-
The drug is administered as an intravenous bolus or a continuous infusion via the femoral vein catheter.
4.1.4. Experimental Procedure:
-
Animals are placed in individual cages and allowed to acclimate for at least 30 minutes.
-
The arterial catheter is connected to a pressure transducer, and baseline blood pressure and heart rate are recorded for a stable period.
-
This compound or vehicle is administered intravenously.
-
Cardiovascular parameters are continuously monitored.
-
For stress-induced studies, a stressor (e.g., a 1-minute jet of air) is applied at specific time points before and after drug administration.
-
For NPY challenge studies, a bolus of NPY is administered intravenously after the initiation of the this compound or vehicle infusion.
4.1.5. Data Analysis:
-
Mean arterial pressure (MAP) and heart rate (HR) are derived from the continuous blood pressure signal.
-
Data are typically averaged over specific time intervals.
-
Statistical analysis is performed using appropriate tests, such as a two-way ANOVA with repeated measures, followed by post-hoc tests to compare between treatment groups.
Caption: General Experimental Workflow for In Vivo Cardiovascular Assessment.
Conclusion
This compound is a valuable pharmacological tool that has significantly contributed to our understanding of the role of the NPY Y1 receptor in blood pressure regulation. Preclinical evidence strongly suggests that while the Y1 receptor may not be critical for maintaining basal blood pressure, it plays a key role in mediating the cardiovascular responses to sympathetic overactivity, such as that occurring during stress. The ability of this compound to attenuate stress-induced tachycardia and block NPY-induced vasoconstriction underscores the potential of Y1 receptor antagonism as a therapeutic strategy for cardiovascular disorders characterized by elevated sympathetic tone. This technical guide provides a foundational understanding of the mechanism, effects, and experimental evaluation of this compound for researchers and professionals in the field of drug development. Further research, including the acquisition of more detailed quantitative data from full-text studies, will continue to refine our knowledge of this important compound and its therapeutic potential.
References
- 1. Increased neuropeptide Y pressor activity in Goldblatt hypertensive rats: in vivo studies with BIBP 3226 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. How Do Young and Old Spontaneously Hypertensive Rats Respond to Antihypertensive Therapy? Comparative Studies on the Effects of Combined Captopril and Nifedipine Treatment - PMC [pmc.ncbi.nlm.nih.gov]
The Role of the Trifluoroacetate Salt in the NPY Y1 Receptor Antagonist BIBP3226: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
BIBP3226 is a potent and highly selective non-peptide antagonist of the Neuropeptide Y (NPY) Y1 receptor, a G-protein coupled receptor implicated in a range of physiological processes including appetite regulation, anxiety, and cardiovascular function.[1][2] As a widely used research tool and a lead compound for the development of novel therapeutics, understanding the physicochemical and pharmacological properties of BIBP3226 is of paramount importance.[1] This technical guide provides an in-depth analysis of BIBP3226, with a particular focus on the role of its trifluoroacetate (B77799) (TFA) salt form. The TFA salt is a common consequence of the synthetic and purification processes used for peptides and non-peptide compounds. This document will detail the known properties of BIBP3226 trifluoroacetate, including its receptor binding affinity, functional antagonism, and solubility. Furthermore, it will provide comprehensive experimental protocols for key biological assays and outline the NPY Y1 receptor signaling pathway. While direct comparative studies between the TFA salt and other forms of BIBP3226 are not extensively available in the public domain, this guide will address the general implications of the TFA counter-ion on the compound's characteristics, offering valuable insights for researchers in the field of drug development.
Introduction to BIBP3226 and the Significance of the TFA Salt
BIBP3226, with the chemical name (R)-N2-(diphenylacetyl)-N-[(4-hydroxyphenyl)methyl]-argininamide, was the first non-peptide antagonist developed with high affinity and selectivity for the NPY Y1 receptor.[3][4] Its discovery was a significant milestone, enabling more precise investigation into the physiological roles of the NPY Y1 receptor.[2]
Like many synthetic peptides and small molecules, BIBP3226 is often produced and supplied as a trifluoroacetate salt (BIBP3226 TFA). This is a direct result of the common use of trifluoroacetic acid in solid-phase synthesis and as a mobile phase modifier in reverse-phase high-performance liquid chromatography (RP-HPLC) for purification. The trifluoroacetate anion (CF₃COO⁻) forms an ion pair with positively charged moieties on the BIBP3226 molecule.
The presence of the TFA counter-ion can influence several key properties of a compound, including:
-
Solubility: Salt forms of a compound often exhibit different solubility profiles compared to the free base.
-
Stability: The counter-ion can affect the chemical and physical stability of the active pharmaceutical ingredient (API).
-
Biological Activity: In some cases, the counter-ion has been reported to influence the results of biological assays.
-
Hygroscopicity: The tendency of the compound to absorb moisture from the air can be affected by the salt form.
For these reasons, it is common practice in later stages of drug development to perform salt exchange studies to identify the optimal salt form for a drug candidate, often replacing TFA with pharmaceutically more common salts like hydrochloride or acetate. This guide will focus on the properties of the commonly available TFA salt of BIBP3226.
Physicochemical and Pharmacological Properties of BIBP3226 Trifluoroacetate
Data Presentation
The following tables summarize the quantitative data available for BIBP3226, primarily in its trifluoroacetate salt form.
Table 1: Receptor Binding Affinity of BIBP3226 Trifluoroacetate
| Receptor Subtype | Species | Cell Line/Tissue | Kᵢ (nM) | Reference(s) |
| NPY Y1 | Rat | - | 1.1 | [5] |
| NPY Y1 | Human | SK-N-MC cells | 5.1 ± 0.5 | [6] |
| NPY Y1 | Human | CHO-K1 cells | 0.47 ± 0.07 | [6] |
| NPY Y1 | Rat | Parietal cortex membranes | 6.8 ± 0.7 | [6] |
| NPFF2 | Human | - | 79 | [5] |
| NPFF | Rat | - | 108 | [5] |
| NPY Y2 | Rat | - | > 1000 | |
| NPY Y4 | Rat | - | > 1000 | |
| NPY Y5 | Rat | - | > 1000 |
Table 2: Functional Antagonism of BIBP3226
| Assay | Cell Line | pKₑ | pA₂ | Reference(s) |
| cAMP Inhibition | SK-N-MC cells | 8.2 ± 0.24 | - | [6] |
| Ca²⁺ Mobilization | SK-N-MC cells | 7.5 ± 0.17 | - | [6] |
| NPY-induced Contraction | Rabbit Saphenous Vein | - | 7.36 |
Table 3: Solubility of BIBP3226 Trifluoroacetate
| Solvent | Solubility | Reference(s) |
| Water | 1 mg/mL | |
| DMSO | 50 mg/mL |
NPY Y1 Receptor Signaling Pathway
BIBP3226 exerts its effects by blocking the binding of the endogenous ligand, Neuropeptide Y, to the Y1 receptor. The NPY Y1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gαᵢ and Gαq proteins, leading to the modulation of two key second messenger pathways.
-
Gαᵢ Pathway: Activation of the Gαᵢ subunit inhibits the enzyme adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This pathway can influence various cellular processes, including cell growth and metabolism.
-
Gαq Pathway: Activation of the Gαq subunit stimulates phospholipase C (PLC), which in turn cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca²⁺) into the cytoplasm. The increase in intracellular Ca²⁺ concentration triggers a multitude of cellular responses.
The following diagram illustrates the signaling cascade initiated by NPY binding to the Y1 receptor and the point of inhibition by BIBP3226.
Caption: NPY Y1 Receptor Signaling and Inhibition by BIBP3226.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the interaction of BIBP3226 with the NPY Y1 receptor.
Radioligand Binding Assay (Competition)
This protocol describes a competitive binding assay to determine the affinity (Kᵢ) of BIBP3226 for the NPY Y1 receptor using a radiolabeled ligand, such as [¹²⁵I]-NPY.
Workflow Diagram:
Caption: Workflow for a competitive radioligand binding assay.
Methodology:
-
Membrane Preparation:
-
Culture cells stably expressing the human NPY Y1 receptor (e.g., SK-N-MC or transfected CHO-K1 cells) to confluency.
-
Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).
-
Centrifuge the homogenate at low speed (e.g., 500 x g for 10 min at 4°C) to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g for 30 min at 4°C) to pellet the cell membranes.
-
Wash the membrane pellet by resuspension in fresh buffer and repeat the high-speed centrifugation.
-
Resuspend the final pellet in assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4) and determine the protein concentration (e.g., using a BCA assay).
-
-
Assay Procedure:
-
In a 96-well plate, add in the following order:
-
Assay buffer.
-
A constant concentration of [¹²⁵I]-NPY (typically at a concentration close to its Kₑ).
-
Increasing concentrations of BIBP3226 (or vehicle for total binding).
-
Cell membrane preparation.
-
-
For non-specific binding, add a high concentration of unlabeled NPY (e.g., 1 µM).
-
Incubate the plate at room temperature (or 30°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
-
Filtration and Counting:
-
Terminate the incubation by rapid filtration through glass fiber filters (e.g., Whatman GF/C) pre-soaked in a solution like 0.3% polyethyleneimine to reduce non-specific binding.
-
Wash the filters rapidly with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Measure the radioactivity retained on the filters using a gamma counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the BIBP3226 concentration.
-
Determine the IC₅₀ value (the concentration of BIBP3226 that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
-
Intracellular Calcium Mobilization Assay
This protocol describes how to measure the ability of BIBP3226 to antagonize NPY-induced increases in intracellular calcium concentration ([Ca²⁺]i) using a fluorescent calcium indicator like Fura-2 AM.
Workflow Diagram:
Caption: Workflow for an intracellular calcium mobilization assay.
Methodology:
-
Cell Preparation:
-
Seed NPY Y1 receptor-expressing cells (e.g., SK-N-MC or CHO-Y1) into a 96-well black-walled, clear-bottom plate and culture overnight.
-
-
Dye Loading:
-
Prepare a Fura-2 AM loading buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, 2.5 mM probenecid, and 0.05% Pluronic F-127).
-
Add Fura-2 AM to the loading buffer to a final concentration of 2-5 µM.
-
Remove the culture medium from the cells and add the Fura-2 AM loading solution.
-
Incubate for 45-60 minutes at 37°C in the dark.
-
-
Assay Procedure:
-
Wash the cells twice with assay buffer (HBSS with 20 mM HEPES and 2.5 mM probenecid) to remove extracellular dye.
-
Add varying concentrations of BIBP3226 to the wells and incubate for 10-20 minutes.
-
Place the plate in a fluorescence plate reader capable of kinetic reading and dual-wavelength excitation.
-
Establish a baseline fluorescence reading.
-
Inject a fixed concentration of NPY (typically EC₈₀) into the wells.
-
Immediately begin recording the fluorescence intensity at an emission wavelength of ~510 nm, alternating between excitation wavelengths of ~340 nm and ~380 nm.
-
-
Data Analysis:
-
Calculate the ratio of the fluorescence intensities (340 nm / 380 nm) over time.
-
Determine the peak response for each concentration of BIBP3226.
-
Plot the NPY-induced response against the logarithm of the BIBP3226 concentration.
-
Determine the IC₅₀ value and calculate the pKₑ value using the Schild equation for competitive antagonists.
-
cAMP Inhibition Assay
This protocol describes how to measure the ability of BIBP3226 to antagonize the NPY-mediated inhibition of adenylyl cyclase, and thus prevent the decrease in cAMP levels.
Workflow Diagram:
Caption: Workflow for a cAMP inhibition assay.
Methodology:
-
Cell Preparation:
-
Culture NPY Y1 receptor-expressing cells (e.g., SK-N-MC or CHO-Y1) and harvest them.
-
Resuspend the cells in stimulation buffer containing a phosphodiesterase inhibitor such as 3-isobutyl-1-methylxanthine (B1674149) (IBMX) to prevent cAMP degradation.
-
-
Assay Procedure:
-
In a 96-well plate, add the cell suspension.
-
Add varying concentrations of BIBP3226.
-
Add a fixed concentration of an adenylyl cyclase stimulator, such as forskolin, to induce a measurable level of cAMP.
-
Add a fixed concentration of NPY (typically EC₅₀ or EC₈₀ for inhibition).
-
Incubate the plate at 37°C for a defined period (e.g., 30 minutes).
-
-
cAMP Detection:
-
Lyse the cells according to the manufacturer's protocol for the chosen cAMP detection kit.
-
Measure the intracellular cAMP concentration using a commercially available kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay, an enzyme-linked immunosorbent assay (ELISA), or a radioimmunoassay.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Calculate the cAMP concentration in each sample.
-
Plot the NPY-induced inhibition of cAMP production against the logarithm of the BIBP3226 concentration.
-
Determine the IC₅₀ value and calculate the pKₑ value.
-
Conclusion
BIBP3226 as a trifluoroacetate salt is a well-characterized, potent, and selective antagonist of the NPY Y1 receptor. The TFA counter-ion is a product of its chemical synthesis and purification and, while it may influence the compound's physicochemical properties, the available data demonstrates its high affinity and functional antagonism at the Y1 receptor. The provided data tables and detailed experimental protocols offer a comprehensive resource for researchers utilizing BIBP3226 in their studies. For late-stage drug development, further investigation into different salt forms would be a prudent step to optimize the compound's properties for clinical use. The signaling pathway and workflow diagrams provide a clear visual representation of the compound's mechanism of action and the experimental procedures for its characterization. This technical guide serves as a valuable tool for scientists and professionals in the field, facilitating a deeper understanding of BIBP3226 and its application in NPY Y1 receptor research.
References
- 1. Structural basis of neuropeptide Y signaling through Y1 and Y2 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BIBP 3226, the first selective neuropeptide Y1 receptor antagonist: a review of its pharmacological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ionbiosciences.com [ionbiosciences.com]
- 4. The first highly potent and selective non-peptide neuropeptide Y Y1 receptor antagonist: BIBP3226 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. apexbt.com [apexbt.com]
- 6. Subtype selectivity and antagonistic profile of the nonpeptide Y1 receptor antagonist BIBP 3226 - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Preparation of BIBP3226 TFA Stock Solution in DMSO
Audience: Researchers, scientists, and drug development professionals.
Introduction
BIBP3226 is a potent and selective non-peptide antagonist of the Neuropeptide Y receptor Y1 (NPY Y1).[1][2][3] It is a critical tool for investigating the physiological roles of the NPY system, which is implicated in processes such as appetite regulation, anxiety, and blood pressure control.[1][2] BIBP3226 also acts as an antagonist for the neuropeptide FF (NPFF) receptor.[4][5][6] For reliable and reproducible experimental results, the correct preparation of a stock solution from its common trifluoroacetate (B77799) (TFA) salt form is paramount.
This document provides a detailed protocol for the solubilization of BIBP3226 TFA in Dimethyl Sulfoxide (DMSO) and outlines best practices for its storage and handling.
This compound Properties and Solubility
Accurate stock solution preparation requires precise information about the compound's properties. The trifluoroacetate (TFA) salt is a common counterion from the synthesis and purification process; its presence can affect the molecular weight of the supplied powder.[7][8] The stoichiometry of the salt and hydration levels can vary between batches.[6]
Table 1: Properties of this compound
| Property | Value | Source(s) |
| Molecular Weight | 473.57 g/mol (Free Base) | |
| 587.59 g/mol (TFA Salt) | [5] | |
| Chemical Formula | C₂₇H₃₁N₅O₃ (Free Base) | |
| C₂₉H₃₂F₃N₅O₅ (TFA Salt) | [5] | |
| Appearance | White to off-white or beige powder | [5] |
| Solubility in DMSO | 2 mg/mL to >70 mg/mL. Specific reported values include 2 mg/mL, 50 mg/mL[6], <70.16 mg/mL[4], and up to 250 mg/mL (may require sonication)[5]. | [4][5][6] |
Note: Always refer to the batch-specific Certificate of Analysis for the precise molecular weight.
Experimental Protocol: Reconstitution of Lyophilized this compound
This protocol details the steps for preparing a concentrated stock solution of this compound in DMSO. Employing sterile techniques is crucial to prevent contamination.
Materials and Equipment
-
Vial of lyophilized this compound
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Calibrated sterile pipettes and tips
-
Sterile, low-protein-binding microcentrifuge tubes for aliquots
-
Vortex mixer
-
Microcentrifuge
-
Personal Protective Equipment (PPE): lab coat, gloves, safety glasses
Step-by-Step Reconstitution Procedure
-
Equilibrate Vial: Before opening, allow the vial of lyophilized this compound to warm to room temperature for 15-20 minutes. This prevents condensation of atmospheric moisture, which can affect compound stability and solubility.[7]
-
Centrifuge Vial: Briefly centrifuge the vial at a low speed (e.g., 1,000 x g for 1-2 minutes) to ensure all the powder is collected at the bottom.[7]
-
Calculate Solvent Volume: Determine the volume of DMSO required to achieve the desired stock concentration. A conservative starting concentration of 10 mM is recommended to ensure complete dissolution.
-
Calculation Example for a 10 mM Stock Solution:
-
Use the molecular weight of the TFA salt (e.g., 587.59 g/mol ).
-
Formula: Volume (L) = Mass (g) / (Concentration (mol/L) * Molecular Weight ( g/mol ))
-
For 1 mg of this compound:
-
Volume (L) = 0.001 g / (0.010 mol/L * 587.59 g/mol ) = 0.00017019 L
-
Volume (µL) = 170.2 µL
-
-
For 5 mg of this compound:
-
Volume (L) = 0.005 g / (0.010 mol/L * 587.59 g/mol ) = 0.00085093 L
-
Volume (µL) = 850.9 µL
-
-
-
-
Add Solvent: Carefully open the vial and, using a sterile pipette, add the calculated volume of anhydrous DMSO.
-
Dissolve the Compound: Recap the vial securely and gently swirl to dissolve the contents. If necessary, vortex briefly at a low speed. For higher concentrations that are difficult to dissolve, gentle heating or brief sonication can be used to aid dissolution.[5] Visually inspect the solution to ensure it is clear and free of particulates.
-
Aliquot for Storage: To prevent degradation from repeated freeze-thaw cycles, divide the stock solution into smaller, single-use aliquots in sterile, low-protein-binding microcentrifuge tubes.[5]
Storage and Stability
Proper storage is critical to maintaining the activity of the this compound stock solution.
Table 2: Storage Recommendations for this compound in DMSO
| Storage Temperature | Maximum Storage Period | Recommendations | Source |
| -20°C | 1 month | Sealed, protected from light and moisture. Ideal for short-term storage. | [5] |
| -80°C | 6 months | Sealed, protected from light and moisture. Recommended for long-term storage. | [5] |
Application Notes
-
Solvent Choice: The use of newly opened, anhydrous (hygroscopic-free) DMSO is highly recommended, as absorbed water can significantly reduce the solubility of the compound.[5]
-
Trifluoroacetate (TFA) Salt: Researchers should be aware that the TFA counterion can potentially interfere with certain biological assays by altering pH or affecting cell viability.[7] For highly sensitive applications, exchanging the TFA salt for a more biocompatible one (e.g., hydrochloride) may be considered.
-
Mechanism of Action: BIBP3226 acts as a competitive antagonist at NPY Y1 receptors.[2][9] It binds to the receptor with high affinity (Ki = 7 nM), preventing the endogenous ligand, Neuropeptide Y, from binding and initiating downstream signaling pathways, such as the inhibition of adenylyl cyclase and modulation of intracellular calcium levels.[2]
Visualizations
Experimental Workflow
Caption: Workflow for preparing this compound stock solution.
Signaling Pathway
Caption: BIBP3226 antagonizes the NPY Y1 receptor pathway.
References
- 1. BIBP-3226 - Wikipedia [en.wikipedia.org]
- 2. BIBP 3226, the first selective neuropeptide Y1 receptor antagonist: a review of its pharmacological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The first highly potent and selective non-peptide neuropeptide Y Y1 receptor antagonist: BIBP3226 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. BIBP 3226 trifluoroacetate CAS#: 1068148-47-9 [m.chemicalbook.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. bio-techne.com [bio-techne.com]
- 7. benchchem.com [benchchem.com]
- 8. scribd.com [scribd.com]
- 9. Selective inhibition of neuropeptide Y Y1 receptors by BIBP3226 in rat and human epithelial preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: BIBP3226 TFA for In Vivo Injection
Audience: Researchers, scientists, and drug development professionals.
Introduction
BIBP3226 is a potent and selective non-peptide antagonist for the Neuropeptide Y (NPY) Y1 receptor and the neuropeptide FF (NPFF) receptor.[1][2][3] It is a valuable research tool for investigating the physiological roles of the NPY system, which is implicated in processes such as appetite regulation, anxiety, and blood pressure control.[1][4] The trifluoroacetate (B77799) (TFA) salt of BIBP3226 is a common formulation used in research. This document provides detailed protocols for the dissolution of BIBP3226 TFA for in vivo injections, ensuring proper handling and administration for pre-clinical studies.
Mechanism of Action: NPY Y1 Receptor Antagonism
Neuropeptide Y (NPY) exerts its physiological effects by binding to a family of G-protein coupled receptors (GPCRs). BIBP3226 specifically antagonizes the Y1 receptor subtype.[4] The NPY Y1 receptor is primarily coupled to Gi/o proteins.[5] Upon activation by NPY, the Gi/o protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[5] Additionally, Y1 receptor activation can stimulate phospholipase C (PLC), resulting in the mobilization of intracellular calcium.[6] By blocking the binding of NPY to the Y1 receptor, BIBP3226 prevents these downstream signaling events.
Figure 1: NPY Y1 Receptor Signaling Pathway Antagonized by BIBP3226.
Quantitative Data: Solubility of this compound
The following table summarizes the solubility of this compound in various vehicles suitable for in vivo administration. It is crucial to select an appropriate solvent system based on the intended route of administration and experimental design.
| Vehicle Composition | Achievable Concentration & Appearance |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.08 mg/mL (3.54 mM); Clear solution |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.08 mg/mL (3.54 mM); Clear solution |
| 10% DMSO, 90% Corn Oil | ≥ 2.08 mg/mL (3.54 mM); Clear solution |
| Water | Soluble to 1 mg/mL |
| DMSO | Soluble to 50 mg/mL |
Data sourced from MedChemExpress and Tocris Bioscience.[3][7]
Experimental Protocol: Dissolution of this compound for In Vivo Injection
This section details three validated protocols for preparing this compound solutions for in vivo use.[7] The choice of protocol will depend on the specific requirements of the animal model and the desired dosing volume.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Polyethylene glycol 300 (PEG300), sterile
-
Tween-80, sterile
-
Saline (0.9% NaCl), sterile
-
Sulfobutylether-β-cyclodextrin (SBE-β-CD), sterile
-
Corn oil, sterile
-
Sterile conical tubes
-
Vortex mixer
-
Warming bath or sonicator (optional)
General Recommendations:
-
Always use aseptic techniques in a laminar flow hood to maintain sterility.
-
Prepare solutions fresh on the day of use.
-
If precipitation occurs, gentle warming or sonication can be used to aid dissolution.[2]
Protocol 1: Aqueous Formulation with Co-solvents
This protocol is suitable for intravenous or intraperitoneal injections where an aqueous-based vehicle is preferred.
-
Prepare a stock solution: Dissolve this compound in DMSO to create a concentrated stock solution (e.g., 20.8 mg/mL).
-
Add PEG300: In a sterile conical tube, add the required volume of the DMSO stock solution. To this, add 4 volumes of PEG300 (relative to the DMSO volume) and mix thoroughly by vortexing.
-
Add Tween-80: Add 0.5 volumes of Tween-80 (relative to the initial DMSO volume) and vortex until the solution is homogeneous.
-
Add Saline: Slowly add 4.5 volumes of sterile saline (relative to the initial DMSO volume) to the mixture while vortexing to reach the final desired concentration. The final solvent ratio will be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
Protocol 2: Cyclodextrin-based Formulation
This formulation utilizes a cyclodextrin (B1172386) to enhance the solubility of the compound in an aqueous vehicle.
-
Prepare a 20% SBE-β-CD solution: Dissolve SBE-β-CD in sterile saline to a final concentration of 20% (w/v).
-
Prepare a DMSO stock solution: As in Protocol 1, prepare a concentrated stock solution of this compound in DMSO (e.g., 20.8 mg/mL).
-
Combine: In a sterile conical tube, add 9 volumes of the 20% SBE-β-CD solution. To this, add 1 volume of the DMSO stock solution and mix thoroughly by vortexing until a clear solution is obtained. The final solvent ratio will be 10% DMSO and 90% (20% SBE-β-CD in saline).
Protocol 3: Oil-based Formulation
This protocol is suitable for subcutaneous or intramuscular injections requiring a sustained-release vehicle.
-
Prepare a DMSO stock solution: Prepare a concentrated stock solution of this compound in DMSO (e.g., 20.8 mg/mL).
-
Combine: In a sterile conical tube, add 9 volumes of sterile corn oil. To this, add 1 volume of the DMSO stock solution.
-
Mix: Vortex the mixture thoroughly until a uniform and clear solution is achieved. The final solvent ratio will be 10% DMSO and 90% corn oil.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for preparing this compound for in vivo injection.
Figure 2: General Workflow for Preparing this compound for Injection.
References
- 1. BIBP-3226 - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. BIBP 3226 trifluoroacetate | NPY Receptors | Tocris Bioscience [tocris.com]
- 4. BIBP 3226, the first selective neuropeptide Y1 receptor antagonist: a review of its pharmacological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Interactions of multiple signaling pathways in neuropeptide Y-mediated bimodal vascular smooth muscle cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 7. file.medchemexpress.com [file.medchemexpress.com]
Application Notes and Protocols for the Preparation of BIBP3226 TFA with PEG300 and Tween-80
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the preparation of BIBP3226 trifluoroacetate (B77799) (TFA) in a vehicle composed of polyethylene (B3416737) glycol 300 (PEG300) and Tween-80. This formulation is suitable for in vivo preclinical research and is designed to solubilize the hydrophobic BIBP3226 TFA for parenteral administration.
Introduction
BIBP3226 is a potent and selective non-peptide antagonist of the Neuropeptide Y (NPY) Y1 receptor.[1] As a trifluoroacetate salt, its solubility in aqueous solutions can be limited. The following protocol describes the use of a co-solvent system consisting of dimethyl sulfoxide (B87167) (DMSO), PEG300, Tween-80, and saline to achieve a clear and stable solution for administration in research settings.[2][3]
Mechanism of Action: BIBP3226 primarily acts by blocking the NPY Y1 receptor, a G-protein coupled receptor (GPCR).[4][5] Activation of the Y1 receptor is coupled to Gi/o proteins, which inhibit adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels.[6] By antagonizing this receptor, BIBP3226 can modulate various physiological processes regulated by NPY, such as appetite, anxiety, and blood pressure.[4][7]
Materials and Reagents
| Material/Reagent | Grade | Supplier Example | Notes |
| This compound | ≥98% Purity | MedChemExpress, Tocris | Store at -20°C. |
| Dimethyl Sulfoxide (DMSO) | Anhydrous, ≥99.9% | Sigma-Aldrich | Use freshly opened to avoid moisture absorption.[2] |
| Polyethylene Glycol 300 (PEG300) | Reagent Grade | Sigma-Aldrich | A water-miscible co-solvent.[8] |
| Tween-80 (Polysorbate 80) | Reagent Grade | Sigma-Aldrich | A non-ionic surfactant and emulsifier.[9] |
| Saline | 0.9% NaCl, Sterile | Various | Used as the final diluent. |
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound and the formulation components.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Weight (Free Base) | 473.57 g/mol | |
| Molecular Weight (TFA Salt) | 587.59 g/mol | [3] |
| Formula (TFA Salt) | C₂₉H₃₂F₃N₅O₅ | [3] |
| Solubility in Water | Up to 1 mg/mL | |
| Solubility in DMSO | Up to 250 mg/mL (with sonication) | [2] |
| Purity | ≥98% |
Table 2: Formulation Composition and Properties
| Component | Percentage (v/v) | Role in Formulation |
| DMSO | 10% | Primary solubilizing agent |
| PEG300 | 40% | Water-miscible co-solvent |
| Tween-80 | 5% | Surfactant and emulsifier |
| Saline (0.9% NaCl) | 45% | Aqueous vehicle |
| Final Formulation Solubility | ≥ 2.08 mg/mL | [2][3] |
Experimental Protocols
Preparation of this compound Stock Solution in DMSO
-
Preparation: In a sterile microcentrifuge tube, weigh the desired amount of this compound powder.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to achieve a stock solution concentration of, for example, 20.8 mg/mL.
-
Mixing: Vortex the solution until the powder is completely dissolved. If necessary, use an ultrasonic bath to aid dissolution.[2]
-
Storage: The DMSO stock solution can be stored at -20°C for up to one month or at -80°C for up to six months in a tightly sealed container, protected from light and moisture.[2]
Preparation of the Final Formulation for Injection
This protocol is for the preparation of 1 mL of the final formulation. The volumes can be scaled as needed. It is highly recommended to prepare the final working solution fresh on the day of use.[2]
-
Start with Stock Solution: In a sterile tube, add 100 µL of the 20.8 mg/mL this compound stock solution in DMSO.
-
Add Co-solvent: Add 400 µL of PEG300 to the tube. Mix thoroughly by vortexing until the solution is homogeneous.[2]
-
Add Surfactant: Add 50 µL of Tween-80. Vortex again to ensure complete mixing.[2]
-
Final Dilution: Add 450 µL of sterile saline (0.9% NaCl) to bring the total volume to 1 mL. Vortex thoroughly.[2]
-
Final Concentration: This procedure will yield a 2.08 mg/mL solution of this compound.
-
Quality Control: Visually inspect the final solution to ensure it is clear and free of any precipitation.
Troubleshooting
-
Precipitation upon mixing: If precipitation occurs, gentle warming of the solution (e.g., to 37°C) and/or sonication can be used to aid dissolution.[2] Ensure that each component is fully mixed before adding the next.
-
Phase separation: This may indicate incomplete mixing. Ensure vigorous vortexing after the addition of each component. The order of addition is critical.
Safety and Handling
-
This compound: Harmful if swallowed. Causes skin and eye irritation.[10] Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
DMSO: Can facilitate the absorption of other chemicals through the skin.[11] Handle with care and wear appropriate gloves.
-
Trifluoroacetic acid (TFA): The compound is a TFA salt. Although in a dried form, care should be taken. TFA is corrosive and can cause severe skin burns and eye damage.[12][13] Handle in a well-ventilated area.
-
General Precautions: Prepare the formulation in a chemical fume hood. Dispose of all waste according to institutional guidelines.
Visualizations
Experimental Workflow
Caption: Workflow for preparing the this compound injectable formulation.
NPY Y1 Receptor Signaling Pathway
References
- 1. The first highly potent and selective non-peptide neuropeptide Y Y1 receptor antagonist: BIBP3226 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Neuropeptide Y receptor Y1 - Wikipedia [en.wikipedia.org]
- 5. bio-techne.com [bio-techne.com]
- 6. researchgate.net [researchgate.net]
- 7. Neuropeptide Y - Wikipedia [en.wikipedia.org]
- 8. PEG300 | biocompatible hydrophilic polymer | CAS# 25322-68-3 | InvivoChem [invivochem.com]
- 9. benchchem.com [benchchem.com]
- 10. file.medchemexpress.eu [file.medchemexpress.eu]
- 11. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 12. Trifluoroacetic acid | CF3COOH | CID 6422 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. carlroth.com [carlroth.com]
Application Notes and Protocols for BIBP3226 TFA Administration in Rodent Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the administration of BIBP3226 trifluoroacetate (B77799) (TFA), a potent and selective Neuropeptide Y receptor type 1 (NPY Y1) antagonist, in rodent studies. This document covers various administration routes, vehicle formulations, and includes diagrams of the relevant signaling pathway and experimental workflows.
Introduction to BIBP3226 TFA
BIBP3226 is the first non-peptide antagonist developed with high affinity and selectivity for the NPY Y1 receptor.[1] It is a valuable tool for investigating the physiological roles of the NPY system, which is implicated in a wide range of processes including cardiovascular regulation, appetite, and anxiety.[1] BIBP3226 acts as a competitive antagonist at the Y1 receptor. This document outlines protocols for its use in in vivo rodent models.
Data Presentation: Physicochemical and Binding Properties
A summary of the key properties of this compound is provided in the table below.
| Property | Value | Species | Reference |
| Molecular Weight | 473.57 g/mol (Free Base) | N/A | [2] |
| Solubility | Up to 1 mg/mL in water | N/A | [2] |
| Up to 50 mg/mL in DMSO | N/A | [2] | |
| Storage | Store at -20°C | N/A | [2] |
| Binding Affinity (Ki) | 1.1 nM | Rat NPY Y1 | |
| 79 nM | Human NPFF2 | ||
| 108 nM | Rat NPFF | ||
| > 1000 nM | Rat NPY Y2, Y4, Y5 |
Note: The trifluoroacetate (TFA) salt form may have a different molecular weight than the free base. Refer to the manufacturer's certificate of analysis for batch-specific information.
Pharmacokinetic Parameters
Comprehensive pharmacokinetic data for this compound across various administration routes in rodents is limited in publicly available literature. The table below presents a summary of available information and notes where data is currently unavailable. Researchers are encouraged to perform pharmacokinetic studies for their specific experimental conditions.
| Parameter | Intravenous (i.v.) | Intraperitoneal (i.p.) | Subcutaneous (s.c.) | Oral (p.o.) | Species | Reference |
| Cmax | Data not available | Data not available | Data not available | Data not available | Rat/Mouse | |
| Tmax | Data not available | Data not available | Data not available | Data not available | Rat/Mouse | |
| Half-life (t½) | Short | Data not available | Data not available | Data not available | Pig | |
| Bioavailability | 100% (by definition) | Data not available | Data not available | Data not available | Rat/Mouse |
A study in pigs indicated a short plasma half-life for BIBP3226, suggesting that continuous intravenous infusion may be necessary to maintain effective concentrations for blockade of Y1 receptors.
Signaling Pathway and Experimental Workflow
Neuropeptide Y Y1 Receptor Signaling Pathway
BIBP3226 exerts its effects by blocking the NPY Y1 receptor, a G-protein coupled receptor (GPCR). The binding of the endogenous ligand, Neuropeptide Y, to the Y1 receptor activates intracellular signaling cascades. The diagram below illustrates the key pathways involved.
Caption: Neuropeptide Y Y1 Receptor Signaling Cascade.
Experimental Workflow for Rodent Studies
The following diagram outlines a typical experimental workflow for studying the effects of this compound in rodents.
Caption: General Experimental Workflow for this compound Rodent Studies.
Experimental Protocols
Important Considerations:
-
All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).
-
Use sterile techniques for all parenteral administration routes.
-
The stability of this compound in solution should be considered. It is recommended to prepare fresh solutions for each experiment.
Vehicle Preparation
The choice of vehicle is critical for ensuring the solubility and stability of this compound and for minimizing any confounding effects of the vehicle itself.
-
Aqueous Solution: For lower concentrations, this compound can be dissolved in sterile water or saline (0.9% NaCl).
-
DMSO-based Solution: For higher concentrations, a stock solution can be prepared in 100% DMSO and then diluted with a suitable vehicle such as saline or phosphate-buffered saline (PBS). A common final concentration of DMSO in the injectate is typically kept below 10% to minimize toxicity.
-
Example Formulation: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
-
-
Cyclodextrin-based Solution: To enhance solubility and potentially improve bioavailability, a formulation with a cyclodextrin (B1172386) can be used.
-
Example Formulation: 10% DMSO in 90% (20% SBE-β-CD in saline).
-
Administration Protocols
The appropriate administration route will depend on the specific research question. It is important to note that BIBP3226 may not readily cross the blood-brain barrier, so for central nervous system effects, direct administration (e.g., intracerebroventricular) may be necessary.
1. Intravenous (i.v.) Administration
-
Purpose: To achieve rapid and complete systemic bioavailability.
-
Procedure:
-
Prepare the this compound solution in a sterile, isotonic vehicle (e.g., 0.9% saline).
-
Anesthetize the rodent according to an approved protocol.
-
Administer the solution via the lateral tail vein using an appropriate gauge needle (e.g., 27-30G for mice, 23-25G for rats).
-
The injection volume should be appropriate for the animal's size (e.g., up to 5 mL/kg for rats, 10 mL/kg for mice).
-
For sustained effects, continuous infusion via a catheter may be required due to the potentially short half-life of the compound.
-
2. Intraperitoneal (i.p.) Administration
-
Purpose: For systemic administration with slower absorption compared to i.v.
-
Procedure:
-
Prepare the this compound solution in a sterile vehicle.
-
Restrain the rodent appropriately.
-
Insert the needle (e.g., 25-27G for mice, 23-25G for rats) into the lower right quadrant of the abdomen, avoiding the cecum and bladder.
-
The injection volume should not exceed recommended limits (e.g., up to 10 mL/kg for rats and mice).
-
3. Subcutaneous (s.c.) Administration
-
Purpose: To achieve slow and sustained absorption.
-
Procedure:
-
Prepare the this compound solution in a sterile, isotonic vehicle.
-
Gently lift a fold of skin on the back of the neck or flank.
-
Insert the needle (e.g., 25-27G) into the tented skin, parallel to the body.
-
Inject the solution, creating a small bleb under the skin.
-
The injection volume should be appropriate for the site (e.g., up to 5-10 mL/kg).
-
4. Oral Gavage (p.o.)
-
Purpose: For oral administration to study gastrointestinal absorption and first-pass metabolism.
-
Procedure:
-
Prepare the this compound solution or suspension in a suitable vehicle (e.g., water, 0.5% methylcellulose, or corn oil).
-
Measure the correct length of the gavage needle for the animal (from the tip of the nose to the last rib).
-
Gently restrain the animal and insert the gavage needle over the tongue and into the esophagus.
-
Administer the solution slowly.
-
The volume should not exceed recommended limits (e.g., up to 10 mL/kg for mice, 20 mL/kg for rats).
-
Conclusion
This document provides a comprehensive guide for the administration of this compound in rodent studies. The selection of the administration route and vehicle should be carefully considered based on the experimental objectives. Due to the limited publicly available pharmacokinetic data, it is highly recommended that researchers conduct pilot studies to determine the optimal dosing regimen for their specific animal model and research question.
References
Application Notes and Protocols for Intracerebroventricular (i.c.v.) Injection of BIBP3226 TFA
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the intracerebroventricular (i.c.v.) administration of BIBP3226 trifluoroacetate (B77799) (TFA), a potent and selective antagonist of the Neuropeptide Y (NPY) Y1 receptor. This document includes recommended dosages, detailed experimental protocols, and an overview of the relevant signaling pathways.
Introduction
BIBP3226 is a non-peptide, competitive antagonist of the NPY Y1 receptor, demonstrating high affinity and selectivity.[1][2] It is a valuable pharmacological tool for investigating the physiological roles of NPY and the Y1 receptor in various central nervous system processes, including anxiety, feeding behavior, cardiovascular regulation, and neuroprotection.[1][2][3] This document outlines the necessary protocols for the effective and reproducible i.c.v. delivery of BIBP3226 TFA in rodent models.
Data Presentation
Recommended i.c.v. Dosage of BIBP3226
The optimal dosage of this compound for i.c.v. injection can vary depending on the animal model, the specific research question, and the desired physiological effect. The following table summarizes dosages reported in the literature for rats and mice.
| Animal Model | Dosage Range | Observed Effect | Reference |
| Rat (Sprague-Dawley) | 5, 15, 45 µg/kg | Neuroprotection (reduced infarct volume) in a transient middle cerebral artery occlusion model. The 15 µg/kg dose was most effective. | [1] |
| Rat (Wistar) | 0.5, 5 µg | Anxiogenic-like effects in the elevated plus-maze test at the 5 µg dose. | [2] |
| Rat (Wistar) | 5 µg in 6.5 µL | Conditioned place aversion, suggesting an aversive effect. | [4] |
| Rat (Wistar) | 5 µg | Anxiogenic-like effect in the elevated plus-maze test. | [5] |
| Mouse | 5 nmol | Antagonized the hypothermic and anti-morphine effects of Neuropeptide FF (NPFF), indicating cross-reactivity with NPFF receptors at this dose. |
Note: Researchers should perform dose-response studies to determine the optimal concentration for their specific experimental conditions. The TFA salt form of BIBP3226 may have a different molecular weight than the free base, which should be considered when calculating molar concentrations.
Experimental Protocols
Preparation of this compound for i.c.v. Injection
Vehicle Selection and Solubility:
This compound has been reported to be soluble in several vehicles suitable for in vivo administration. The choice of vehicle can impact the stability and delivery of the compound.
-
Aqueous Solution: this compound is soluble in water up to 1 mg/mL. For i.c.v. injections, sterile, pyrogen-free artificial cerebrospinal fluid (aCSF) is a highly recommended vehicle to minimize physiological disruption.
-
Multi-solvent System: For higher concentrations or to improve solubility, a multi-solvent system can be employed. A commonly used vehicle for in vivo administration of hydrophobic compounds consists of:
-
10% DMSO
-
40% PEG300
-
5% Tween-80
-
45% Saline
-
Protocol for Vehicle Preparation (Multi-solvent System):
-
Start with the required volume of DMSO.
-
Add the appropriate amount of PEG300 and mix thoroughly.
-
Add Tween-80 and mix until a homogenous solution is formed.
-
Finally, add the saline to reach the final volume and mix well.
Preparation of this compound Solution:
-
On the day of the experiment, weigh the required amount of this compound.
-
Dissolve the compound in a small amount of the chosen vehicle (e.g., DMSO if using the multi-solvent system) by gentle vortexing or sonication.
-
Gradually add the remaining components of the vehicle, ensuring the compound remains fully dissolved at each step.
-
Filter the final solution through a sterile 0.22 µm syringe filter before injection to ensure sterility and remove any potential precipitates.
Intracerebroventricular (i.c.v.) Injection Protocol in Rodents
This protocol provides a general guideline for i.c.v. injection in rats and mice. All procedures should be performed under aseptic conditions and in accordance with institutional animal care and use committee (IACUC) guidelines.
Materials:
-
Stereotaxic apparatus
-
Anesthesia (e.g., isoflurane, ketamine/xylazine)
-
Surgical tools (scalpel, drill, etc.)
-
Guide cannula and dummy cannula
-
Injection cannula (extending slightly beyond the guide cannula)
-
Microinjection pump
-
Hamilton syringe
-
Prepared this compound solution
Surgical Procedure (Cannula Implantation):
-
Anesthetize the animal and mount it in the stereotaxic frame. Ensure the head is level.
-
Make a midline incision on the scalp to expose the skull.
-
Identify and clean the bregma.
-
Using the appropriate stereotaxic coordinates for the lateral ventricle, drill a small hole in the skull.
-
Rat (from Bregma): Anteroposterior (AP): -0.8 to -1.0 mm; Mediolateral (ML): ±1.5 mm; Dorsoventral (DV): -3.5 to -4.0 mm from the skull surface.
-
Mouse (from Bregma): Anteroposterior (AP): -0.3 to -0.5 mm; Mediolateral (ML): ±1.0 mm; Dorsoventral (DV): -2.0 to -2.5 mm from the skull surface.
-
-
Implant the guide cannula to the desired depth and secure it to the skull using dental cement and anchor screws.
-
Insert a dummy cannula into the guide cannula to maintain patency.
-
Suture the incision and allow the animal to recover for at least one week before the injection.
Injection Procedure:
-
Gently handle the conscious animal (or lightly anesthetize if necessary).
-
Remove the dummy cannula from the guide cannula.
-
Insert the injection cannula, connected to the Hamilton syringe via tubing, into the guide cannula.
-
Infuse the this compound solution at a slow and controlled rate (e.g., 0.2-0.5 µL/min) using a microinjection pump.
-
Total Injection Volume: Typically 1-5 µL for rats and 0.5-2 µL for mice.
-
-
After the infusion is complete, leave the injection cannula in place for an additional 1-2 minutes to allow for diffusion and prevent backflow.
-
Slowly withdraw the injection cannula and replace the dummy cannula.
-
Return the animal to its home cage and monitor for any adverse effects and the desired experimental outcomes.
Mandatory Visualization
Neuropeptide Y (NPY) Y1 Receptor Signaling Pathway
The following diagram illustrates the signaling cascade initiated by NPY binding to its Y1 receptor and the point of inhibition by BIBP3226.
Caption: NPY Y1 receptor signaling pathway and BIBP3226 inhibition.
Experimental Workflow for i.c.v. Injection of BIBP3226
The following diagram outlines the key steps in an experiment involving the i.c.v. administration of BIBP3226.
Caption: Experimental workflow for i.c.v. administration of BIBP3226.
References
- 1. Intracerebroventricular injection of a neuropeptide Y-Y1 receptor agonist increases while BIBP3226, a Y1 antagonist, reduces the infarct volume following transient middle cerebral artery occlusion in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anxiogenic-like effect of the neuropeptide Y Y1 receptor antagonist BIBP3226: antagonism with diazepam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Increased neuropeptide Y pressor activity in Goldblatt hypertensive rats: in vivo studies with BIBP 3226 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neuropeptide Y Y1 receptor antagonist BIBP3226 produces conditioned place aversion in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Alpha-helical CRF(9-41) prevents anxiogenic-like effect of NPY Y1 receptor antagonist BIBP3226 in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for BIBP3226 TFA in a Ca++ Mobilization Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
BIBP3226 trifluoroacetate (B77799) (TFA) is a potent and selective non-peptide antagonist of the Neuropeptide Y (NPY) Y1 receptor.[1][2] The NPY Y1 receptor is a G protein-coupled receptor (GPCR) that, upon activation by its endogenous ligand NPY, primarily couples to Gq proteins. This activation stimulates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[3][4][5] IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca++), resulting in a transient increase in cytosolic Ca++ concentration.[3][4][5] This Ca++ mobilization serves as a crucial second messenger in a variety of physiological processes.
This application note provides a detailed protocol for utilizing BIBP3226 TFA in a cell-based calcium mobilization assay to characterize its antagonist activity at the NPY Y1 receptor. The assay is based on the use of a fluorescent calcium indicator, such as Fluo-4 AM, which exhibits a significant increase in fluorescence intensity upon binding to free Ca++. By measuring the fluorescence changes, the inhibitory effect of this compound on NPY-induced Ca++ flux can be quantified.
Signaling Pathway of NPY Y1 Receptor-Mediated Ca++ Mobilization
The activation of the NPY Y1 receptor by NPY initiates a well-defined signaling cascade leading to an increase in intracellular calcium. The key steps are outlined in the diagram below.
Quantitative Data Summary
The following table summarizes the binding affinity and functional potency of BIBP3226 as an NPY Y1 receptor antagonist, as reported in the literature.
| Parameter | Species/Cell Line | Value | Reference |
| Ki | human / CHO-K1 cells | 0.47 ± 0.07 nM | [6] |
| Ki | human / SK-N-MC cells | 5.1 ± 0.5 nM | [6] |
| Ki | rat / Parietal Cortex | 6.8 ± 0.7 nM | [6] |
| pKb (Ca++ Mobilization) | human / SK-N-MC cells | 7.5 ± 0.17 | [6] |
| pKb (cAMP Inhibition) | human / SK-N-MC cells | 8.2 ± 0.24 | [6] |
| Apparent pKB (Ca++ Mobilization) | rat / Mesenteric Arteries | 8.54 ± 0.25 | [7] |
| Apparent pKB (Tension) | rat / Mesenteric Arteries | 8.27 ± 0.17 | [7] |
Experimental Protocols
Materials and Reagents
-
Cell Line: CHO-K1 cells stably expressing the human NPY Y1 receptor (CHO-Y1) or SK-N-MC cells (endogenously expressing NPY Y1 receptor).
-
This compound: Store at -20°C or -80°C.
-
Neuropeptide Y (NPY): Human or rat, as appropriate for the cell line.
-
Fluo-4 AM: Calcium-sensitive fluorescent dye.
-
Pluronic F-127: To aid in the dispersion of Fluo-4 AM.
-
Probenecid: Anion-exchange transport inhibitor (optional, but recommended for some cell lines like CHO to prevent dye extrusion).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES, pH 7.4.
-
Cell Culture Medium: As recommended for the specific cell line (e.g., Ham's F-12 for CHO-K1, EMEM for SK-N-MC), supplemented with fetal bovine serum (FBS) and antibiotics.
-
DMSO: For dissolving this compound and Fluo-4 AM.
-
Assay Plates: Black-walled, clear-bottom 96-well or 384-well microplates.
-
Instrumentation: A microplate reader capable of kinetic fluorescence measurement with automated liquid handling (e.g., FLIPR, FlexStation).
Preparation of Solutions
-
This compound Stock Solution (10 mM):
-
Dissolve the appropriate amount of this compound in DMSO. For example, for a 10 mM stock solution, dissolve 5.88 mg of this compound (MW: 587.6 g/mol ) in 1 mL of DMSO.
-
Vortex to ensure complete dissolution.
-
Aliquot and store at -20°C for up to 1 month or -80°C for up to 6 months.[8] Avoid repeated freeze-thaw cycles.
-
-
NPY Stock Solution (1 mM):
-
Reconstitute lyophilized NPY in sterile water or a suitable buffer to a concentration of 1 mM.
-
Aliquot and store at -80°C.
-
-
Fluo-4 AM Stock Solution (1 mM):
-
Dissolve 50 µg of Fluo-4 AM in 44 µL of DMSO containing 10% Pluronic F-127.[7]
-
Vortex thoroughly. This solution should be prepared fresh for each experiment.
-
-
Dye Loading Buffer:
-
Prepare fresh on the day of the experiment.
-
Dilute the 1 mM Fluo-4 AM stock solution into the assay buffer to a final concentration of 2-5 µM.
-
If using probenecid, add it to the dye loading buffer at a final concentration of 2.5 mM.
-
Experimental Workflow
Detailed Assay Protocol (96-well format)
-
Cell Plating (Day 1):
-
Harvest and count the cells.
-
Seed the cells into a black-walled, clear-bottom 96-well plate at a density of 40,000 to 80,000 cells per well in 100 µL of culture medium.[9] The optimal cell density should be determined for each cell line.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2.
-
-
Dye Loading (Day 2):
-
Aspirate the culture medium from the wells.
-
Gently wash the cells once with 100 µL of assay buffer.
-
Add 100 µL of the freshly prepared dye loading buffer to each well.
-
Incubate the plate at 37°C for 1 hour, protected from light.
-
-
Compound Addition and Measurement:
-
After the dye loading incubation, gently wash the cells twice with 100 µL of assay buffer to remove extracellular dye. Leave 100 µL of assay buffer in each well.
-
Prepare serial dilutions of this compound in assay buffer at 2x the final desired concentrations.
-
Add 50 µL of the this compound dilutions to the respective wells and incubate for 15-30 minutes at room temperature, protected from light. Include a vehicle control (e.g., DMSO in assay buffer).
-
Prepare the NPY agonist solution in assay buffer at a concentration that elicits a submaximal response (e.g., EC80). The final concentration of NPY will be half of this prepared concentration.
-
Place the assay plate in the microplate reader and allow it to equilibrate.
-
Set the instrument to measure fluorescence (Excitation: ~490 nm, Emission: ~525 nm) kinetically.
-
Record a stable baseline fluorescence for 10-20 seconds.
-
The instrument's automated liquid handler should then add 50 µL of the NPY agonist solution to each well.
-
Continue to record the fluorescence signal for at least 60-120 seconds to capture the peak calcium response.
-
Data Analysis
-
Data Normalization: The fluorescence signal can be expressed as the change in fluorescence (ΔF) over the baseline fluorescence (F0), i.e., ΔF/F0.
-
Dose-Response Curves: Plot the peak fluorescence response against the logarithm of the this compound concentration.
-
IC50 Calculation: Fit the dose-response data to a four-parameter logistic equation to determine the IC50 value of this compound.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low signal-to-background ratio | - Insufficient dye loading.- Low receptor expression.- Agonist concentration is too low. | - Optimize Fluo-4 AM concentration and loading time.- Use a cell line with higher receptor expression.- Perform an agonist dose-response curve to determine the optimal concentration (EC80). |
| High well-to-well variability | - Uneven cell seeding.- Cell damage during washing steps.- Inconsistent compound addition. | - Ensure a single-cell suspension before seeding.- Perform washing steps gently.- Use an automated liquid handler for compound addition. |
| This compound shows agonistic activity | At concentrations exceeding 1 µM, BIBP3226 may induce an increase in intracellular Ca++ on its own, even in cells not expressing the Y1 receptor.[10] | Use concentrations of this compound below 1 µM for antagonist studies. |
| No response to NPY agonist | - Unhealthy cells.- Inactive agonist.- Problem with dye loading. | - Ensure cells are healthy and in the logarithmic growth phase.- Use a fresh aliquot of NPY.- As a positive control, add a calcium ionophore like ionomycin (B1663694) at the end of the experiment to confirm cell viability and dye loading. |
Conclusion
The calcium mobilization assay is a robust and reliable method for characterizing the pharmacology of NPY Y1 receptor antagonists like this compound. By following the detailed protocol and considering the potential troubleshooting steps outlined in these application notes, researchers can obtain high-quality, reproducible data to advance their drug discovery and development efforts.
References
- 1. abcam.com [abcam.com]
- 2. Deciphering the Calcium Code: A Review of Calcium Activity Analysis Methods Employed to Identify Meaningful Activity in Early Neural Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. abcam.com [abcam.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. What are possible reasons for inconsistent Fluo-4 AM loading? | AAT Bioquest [aatbio.com]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for BIBP3226 TFA in cAMP Functional Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
BIBP3226 is a potent and selective non-peptide competitive antagonist of the Neuropeptide Y (NPY) receptor subtype Y1.[1] The trifluoroacetate (B77799) (TFA) salt of BIBP3226 is a common formulation used in research. The NPY Y1 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gαi subunit.[2][3] Activation of the Y1 receptor by its endogenous ligand, NPY, leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[2][3] Consequently, BIBP3226, by blocking the NPY Y1 receptor, can antagonize the NPY-mediated inhibition of cAMP production. This property makes BIBP3226 a valuable tool for studying the physiological and pathological roles of the NPY Y1 receptor signaling pathway.
These application notes provide detailed protocols for utilizing BIBP3226 TFA in cAMP functional assays to determine its potency and mechanism of action.
Mechanism of Action
The NPY Y1 receptor signaling cascade leading to cAMP inhibition and its antagonism by BIBP3226 is a well-characterized pathway. Upon binding of NPY, the Y1 receptor undergoes a conformational change, activating the associated heterotrimeric G protein. The Gαi subunit dissociates from the Gβγ dimer and inhibits the activity of adenylyl cyclase, the enzyme responsible for converting ATP to cAMP. This results in a reduction of intracellular cAMP levels. BIBP3226 acts as a competitive antagonist at the Y1 receptor, preventing NPY from binding and thereby blocking the entire downstream signaling cascade.
Quantitative Data
The potency of this compound has been determined in various in vitro assays. The following table summarizes key quantitative data for its interaction with the NPY Y1 receptor.
| Parameter | Species/Cell Line | Value | Reference |
| Ki | rat NPY Y1 receptor | 1.1 nM | [2] |
| Ki | human NPY Y1 receptor | 7 nM | [1] |
| pKb | human SK-N-MC cells | 8.2 ± 0.24 | |
| IC50 (Catecholamine Secretion Inhibition) | bovine chromaffin cells | 2.4 µM | [4] |
Note: The pKb value was determined in a functional assay measuring the antagonism of NPY-mediated inhibition of cAMP synthesis.
Experimental Protocols
This section provides a detailed protocol for a functional cAMP assay to determine the IC50 of this compound in cells expressing the NPY Y1 receptor. This protocol is based on a homogenous time-resolved fluorescence resonance energy transfer (TR-FRET) assay, such as the LANCE® Ultra cAMP kit.
Materials and Reagents
-
This compound
-
Neuropeptide Y (NPY)
-
Cell line expressing the human NPY Y1 receptor (e.g., CHO-K1 cells)
-
Cell culture medium (e.g., DMEM/F12)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS)
-
Cell dissociation solution (e.g., Trypsin-EDTA)
-
Assay buffer (e.g., HBSS with 20 mM HEPES, 0.1% BSA, and 0.5 mM IBMX)
-
LANCE® Ultra cAMP Kit or equivalent
-
384-well white opaque assay plates
-
HTRF-compatible plate reader
Preparation of this compound Stock Solution
This compound is soluble in DMSO (≥78 mg/mL) and water (≥12.13 mg/mL with sonication).[3] For cell-based assays, it is recommended to prepare a concentrated stock solution in DMSO.
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Aliquot the stock solution and store at -20°C for short-term storage or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.
Cell Culture and Plating
-
Culture CHO-K1 cells stably expressing the human NPY Y1 receptor in DMEM/F12 supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
On the day of the assay, harvest the cells using a non-enzymatic cell dissociation solution.
-
Centrifuge the cells and resuspend them in assay buffer to the desired concentration (typically 1,000-5,000 cells/well, to be optimized).
cAMP Functional Assay Protocol (Antagonist Mode)
-
Prepare Reagent Plates:
-
Prepare a serial dilution of this compound in assay buffer at 4x the final desired concentration.
-
Prepare a solution of NPY in assay buffer at 4x its EC80 concentration (the concentration that gives 80% of the maximal inhibition of forskolin-stimulated cAMP production). This value should be determined in a prior agonist dose-response experiment.
-
Prepare a solution of forskolin in assay buffer at a concentration that stimulates a robust cAMP signal (typically 1-10 µM, to be optimized).
-
-
Assay Procedure:
-
Add 5 µL of the this compound serial dilutions to the wells of a 384-well plate.
-
Add 5 µL of cell suspension to each well.
-
Pre-incubate the plate for 15-30 minutes at room temperature.
-
Add 5 µL of the NPY solution to each well.
-
Add 5 µL of the forskolin solution to each well.
-
Incubate the plate for 30-60 minutes at room temperature.
-
-
cAMP Detection:
-
Following the manufacturer's instructions for the LANCE® Ultra cAMP kit, prepare the detection reagents (Eu-cAMP tracer and ULight™-anti-cAMP antibody).
-
Add the detection reagents to each well.
-
Incubate the plate for 1 hour at room temperature, protected from light.
-
-
Data Acquisition:
-
Read the plate on an HTRF-compatible reader at emission wavelengths of 665 nm and 615 nm.
-
Calculate the 665/615 nm emission ratio.
-
-
Data Analysis:
-
The HTRF ratio is inversely proportional to the intracellular cAMP concentration.
-
Plot the HTRF ratio against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value of this compound.
-
Visualizations
NPY Y1 Receptor Signaling Pathway and Antagonism by BIBP3226
Caption: NPY Y1 receptor signaling and BIBP3226 antagonism.
Experimental Workflow for cAMP Functional Assay
Caption: Workflow for a cAMP functional assay.
Logical Relationship of Assay Components
Caption: Logical relationships in the cAMP assay.
References
- 1. The first highly potent and selective non-peptide neuropeptide Y Y1 receptor antagonist: BIBP3226 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. apexbt.com [apexbt.com]
- 4. BIBP 3226 inhibition of nicotinic receptor mediated chromaffin cell secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Preparation of BIBP3226 TFA in Corn Oil for Subcutaneous Delivery
For Researchers, Scientists, and Drug Development Professionals
Introduction
BIBP3226 TFA is a potent and selective antagonist for the neuropeptide Y receptor type 1 (NPY Y1) and neuropeptide FF (NPFF) receptors, with Ki values of 1.1, 79, and 108 nM for rat NPY Y1, human NPFF2, and rat NPFF receptors, respectively.[1] Its use in preclinical research, particularly in studies involving subcutaneous (SC) administration, necessitates a reliable and reproducible method for its preparation in a suitable vehicle. This document provides a detailed protocol for the preparation of this compound in a corn oil-based vehicle for subcutaneous delivery, ensuring a clear solution for administration.
Subcutaneous administration is a common route for preclinical studies, offering sustained release and ease of administration.[2][3][4] The choice of vehicle is critical to ensure the stability and bioavailability of the compound.[3] Corn oil is a widely used vehicle for hydrophobic compounds in such studies. This protocol outlines a method using a co-solvent system of Dimethyl Sulfoxide (DMSO) and corn oil to achieve a clear and stable solution of this compound.
Data Presentation
The solubility of this compound in the recommended vehicle is a key parameter for dose formulation. The following table summarizes the quantitative data for the preparation of a this compound solution.
| Compound | Vehicle Composition | Achieved Solubility | Appearance |
| This compound | 10% DMSO / 90% Corn Oil | ≥ 2.08 mg/mL (3.54 mM) | Clear Solution |
Experimental Protocols
This section provides a detailed methodology for the preparation of this compound in a corn oil vehicle for subcutaneous administration.
Materials and Equipment
-
This compound (white to off-white solid)
-
Dimethyl Sulfoxide (DMSO), sterile, cell culture grade
-
Corn oil, sterile (from a reputable supplier)
-
Sterile, amber glass vials with screw caps
-
Sterile, disposable syringes and needles (various sizes)
-
Sterile, 0.22 µm syringe filter (PTFE membrane recommended for organic solvents)
-
Vortex mixer
-
Sonicator (water bath)
-
Heating block or water bath
-
Analytical balance
-
Laminar flow hood or sterile workspace
Preparation Workflow
References
Application Notes and Protocols for the Long-Term Storage of BIBP3226 TFA Powder
Audience: Researchers, scientists, and drug development professionals.
Introduction: BIBP3226 is a potent and selective non-peptide antagonist for the neuropeptide Y Y1 (NPY Y1) receptor and also exhibits antagonist activity at the neuropeptide FF (NPFF) receptor.[1][2] It is a critical tool in neuroscience and pharmacological research for studying the roles of these receptors in various physiological processes, including anxiety, feeding behavior, and cardiovascular regulation.[2][3] The trifluoroacetate (B77799) (TFA) salt form of BIBP3226 is commonly supplied as a lyophilized powder.
The integrity and stability of BIBP3226 TFA are paramount for obtaining reproducible and reliable experimental results. Improper storage can lead to degradation of the compound, diminishing its potency and purity. These application notes provide detailed guidelines and protocols for the optimal long-term storage, handling, and stability assessment of this compound powder and its solutions.
Product Information and Chemical Properties
BIBP3226 is supplied as a trifluoroacetate salt, and its chemical properties are summarized below. Note that the stoichiometry of the TFA salt and hydration levels may vary between batches.[2][4]
| Property | Description |
| Product Name | BIBP3226 trifluoroacetate (TFA) |
| CAS Number | 1068148-47-9[1][5] |
| Appearance | White to off-white solid powder[1] |
| Molecular Formula | C27H31N5O3.xCF3CO2H[2][6] |
| Molecular Weight | 473.57 g/mol (Free Base)[2] / 587.59 g/mol (As TFA salt, C29H32F3N5O5)[5] |
| Purity | ≥98%[2] |
| Solubility | Soluble to 50 mg/mL in DMSO and 1 mg/mL in water.[2] |
Recommended Long-Term Storage Conditions
Adherence to appropriate storage conditions is crucial for preserving the chemical integrity of this compound. Below are the recommended conditions for the solid powder and prepared stock solutions.
| Form | Temperature | Duration | Key Recommendations |
| Solid Powder | -80°C | Up to 2 years[1][5] | Optimal for long-term preservation. |
| -20°C | Up to 1 year[1][5] | Acceptable for intermediate-term storage. | |
| Stock Solution | -80°C | Up to 6 months[1][5] | Store in small, single-use aliquots to avoid freeze-thaw cycles. |
| -20°C | Up to 1 month[1][5] | Suitable for short-term storage of aliquots. |
General Storage Precautions:
-
Keep Sealed: Always keep the container tightly sealed to prevent moisture absorption and oxidation.[5][6]
-
Protect from Light: Store the compound away from direct light.[1][5]
-
Avoid Contamination: Handle the product in a clean, dry environment to prevent microbial and chemical contamination.
-
Acclimatization: Before opening, allow the product vial to equilibrate to room temperature for at least 60 minutes to prevent condensation.
Protocols for Handling and Solution Preparation
Proper handling and reconstitution techniques are essential for safety and experimental success.
Protocol 3.1: Safe Handling of this compound Powder
This compound is classified as harmful if swallowed and can cause skin and eye irritation.[5] Standard laboratory safety precautions should be strictly followed.
-
Ventilation: Handle the solid powder exclusively in a chemical fume hood or a well-ventilated area.[5][6]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves (e.g., nitrile).[5]
-
Avoid Dust Formation: Avoid actions that could generate dust or aerosols.[6]
-
Cleaning: In case of a spill, carefully sweep up the material and place it in a designated container for disposal. Avoid creating dust.
-
Hygiene: Wash hands thoroughly after handling the compound.[5]
Protocol 3.2: Preparation of a 10 mM DMSO Stock Solution
-
Calculate Required Mass: Determine the mass of this compound powder needed. For this example, we use the molecular weight of the TFA salt (587.59 g/mol ). To prepare 1 mL of a 10 mM stock solution:
-
Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 587.59 g/mol * (1000 mg / 1 g) = 5.88 mg
-
-
Weighing: Carefully weigh the calculated amount of powder.
-
Dissolution: Add the powder to a sterile microcentrifuge tube or vial. Add the desired volume of high-purity DMSO (e.g., 1 mL).
-
Mixing: Vortex or sonicate the solution gently until the solid is completely dissolved.
-
Aliquoting and Storage: Dispense the stock solution into small, single-use aliquots in tightly sealed vials. Store immediately at -80°C for long-term storage (up to 6 months) or -20°C for short-term use (up to 1 month).[1][5]
NPY Y1 Receptor Signaling and Mechanism of Action
BIBP3226 acts as a competitive antagonist at the NPY Y1 receptor, a G-protein coupled receptor (GPCR) that couples to the inhibitory G-protein, Gαi. The binding of the endogenous ligand NPY normally inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. BIBP3226 blocks this interaction, thereby preventing the downstream signaling cascade.
Caption: NPY Y1 Receptor Signaling Pathway and BIBP3226 Inhibition.
Protocol for Assessing Long-Term Stability
To ensure the continued efficacy of stored this compound, researchers can perform periodic quality control checks. This protocol outlines a method for assessing the stability of the compound over time.
Experimental Design
-
Aliquot Preparation: Upon receiving a new batch of this compound, prepare multiple identical aliquots of the solid powder and a 10 mM stock solution in DMSO.
-
Storage Conditions: Store aliquots under the recommended conditions (-80°C and -20°C).
-
Time Points: Designate specific time points for analysis (e.g., T=0, 6 months, 1 year, and 2 years).
-
Analysis: At each time point, analyze one aliquot from each storage condition for purity and biological activity.
Purity Assessment via High-Performance Liquid Chromatography (HPLC)
-
Sample Preparation: Prepare a sample for injection by diluting the stock solution (or a freshly prepared solution from the powder) to a suitable concentration (e.g., 1 mg/mL) with an appropriate mobile phase.
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile (B52724) and water with 0.1% trifluoroacetic acid.
-
Detection: UV detector at a wavelength where the compound has maximum absorbance.
-
-
Analysis: Compare the chromatogram of the stored sample to the T=0 sample. Look for the appearance of new peaks (indicating degradation products) or a decrease in the area of the main peak. Purity is calculated as the area of the main peak relative to the total peak area.
Activity Assessment via a Functional Assay
A cell-based functional assay is the most direct way to confirm biological activity.
-
Assay System: Use a cell line endogenously or recombinantly expressing the NPY Y1 receptor.
-
Method: Perform a competitive binding assay or a functional assay that measures the inhibition of a downstream signal (e.g., forskolin-stimulated cAMP accumulation).
-
Procedure:
-
Generate a dose-response curve for the stored this compound against a fixed concentration of NPY.
-
Calculate the IC50 (inhibitory concentration 50%) or Ki (inhibition constant).
-
-
Analysis: Compare the IC50 or Ki value of the stored sample to that of the T=0 sample. A significant increase in the IC50 value suggests a loss of potency.
Caption: Experimental workflow for assessing the long-term stability of this compound.
References
Application Notes and Protocols: Stability of BIBP3226 TFA Stock Solutions
Topic: BIBP3226 TFA Stock Solution Stability at -20°C vs -80°C
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides guidance on the storage and handling of BIBP3226 trifluoroacetate (B77799) (TFA) stock solutions, with a focus on stability at -20°C and -80°C. It includes recommended storage durations based on supplier data, a detailed protocol for in-house stability assessment, and an overview of the relevant signaling pathway for this Neuropeptide Y (NPY) Y1 receptor antagonist.
Introduction
BIBP3226 is a potent and selective non-peptide antagonist of the Neuropeptide Y receptor type 1 (NPY Y1) and also shows activity at the Neuropeptide FF (NPFF) receptor.[1][2][3][4] It is a valuable tool in neuroscience research, particularly in studies related to anxiety, feeding behavior, and cardiovascular regulation.[2][4] Proper storage of this compound stock solutions is critical to ensure the accuracy and reproducibility of experimental results. Degradation of the compound can lead to a loss of potency and the introduction of confounding variables. This document outlines the stability of this compound in solution at two common laboratory storage temperatures, -20°C and -80°C.
Recommended Storage Conditions and Stability
The stability of this compound in a solvent such as Dimethyl Sulfoxide (DMSO) is temperature-dependent. Lower temperatures are generally recommended for long-term storage to minimize degradation. Based on information from various suppliers, the following storage durations are advised.
Data Presentation: this compound Solution Stability
| Storage Temperature | Recommended Maximum Storage Duration | Source(s) |
| -80°C | 6 months | [1][3][5] |
| -20°C | 1 month | [1][3] |
Note: These durations are general recommendations. Stability can be affected by solvent quality, concentration, and the frequency of freeze-thaw cycles. It is highly recommended to aliquot stock solutions into single-use volumes to avoid repeated temperature changes.[6]
Signaling Pathway of NPY Y1 Receptor
BIBP3226 exerts its effects primarily by blocking the NPY Y1 receptor, a G-protein coupled receptor (GPCR). The Y1 receptor typically couples to Gi/o proteins.[7] Upon activation by its endogenous ligand, NPY, the receptor inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[7] Additionally, Y1 receptor activation can stimulate phospholipase C (PLC), resulting in the mobilization of intracellular calcium and the activation of protein kinase C (PKC).[8] These pathways ultimately influence numerous cellular processes, including cell growth, proliferation, and neurotransmission.[8][9]
Caption: Simplified NPY Y1 receptor signaling pathway inhibited by BIBP3226.
Experimental Protocols
For laboratories requiring stringent quality control or longer-term storage, an in-house stability study is recommended. The following protocol describes a general method for assessing the stability of this compound stock solutions using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).
4.1. Objective
To quantitatively assess the degradation of this compound in a DMSO stock solution over time when stored at -20°C and -80°C.
4.2. Materials
-
This compound powder (≥98% purity)
-
Anhydrous DMSO, HPLC grade
-
Acetonitrile, HPLC grade
-
Water, HPLC grade
-
Formic acid, LC-MS grade
-
Microcentrifuge tubes, polypropylene, sterile
-
HPLC vials with inserts
-
Calibrated analytical balance
-
Calibrated pipettes
-
Vortex mixer
-
Ultrasonic bath
-
HPLC system with UV or PDA detector coupled to a Mass Spectrometer (LC-MS)
4.3. Stock Solution Preparation
-
Accurately weigh a sufficient amount of this compound powder to prepare a stock solution at a desired concentration (e.g., 10 mM or 50 mg/mL).[2]
-
Add the appropriate volume of anhydrous DMSO to achieve the target concentration.
-
Facilitate dissolution by vortexing and, if necessary, brief sonication. Ensure the compound is fully dissolved.
-
Aliquot the stock solution into single-use microcentrifuge tubes to prevent multiple freeze-thaw cycles. Prepare enough aliquots for all time points and temperature conditions.
4.4. Stability Study Workflow
Caption: Experimental workflow for assessing this compound stock solution stability.
4.5. Experimental Procedure
-
Time Point Zero (T=0): Immediately after preparation, take one aliquot for the initial analysis.
-
Prepare a working solution by diluting the stock solution in the mobile phase (e.g., 50:50 acetonitrile/water) to a suitable concentration for HPLC-MS analysis (e.g., 1-10 µg/mL).
-
Analyze the sample via HPLC-MS to determine the initial purity and peak area. This will serve as the 100% reference.
-
-
Storage: Place the remaining aliquots for each condition into their respective freezers: -20°C and -80°C.
-
Subsequent Time Points: At predetermined intervals (e.g., 2 weeks, 1 month, 2 months, 3 months, 6 months), remove one aliquot from each storage temperature.
-
Thaw the sample completely at room temperature.
-
Prepare a working solution and analyze via HPLC-MS using the same method as the T=0 sample.
-
4.6. HPLC-MS Method
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: A linear gradient suitable for separating the parent compound from potential degradants (e.g., 5% to 95% B over 5-10 minutes).
-
Flow Rate: 0.3 - 0.5 mL/min
-
Column Temperature: 30-40°C
-
Injection Volume: 1-5 µL
-
Detection (UV/PDA): Monitor at a wavelength appropriate for BIBP3226 (e.g., determined by a UV scan).
-
Detection (MS): Use electrospray ionization (ESI) in positive mode. Monitor the parent ion's mass-to-charge ratio (m/z) and scan for potential degradation products.
Note: This is a general method and should be optimized for the specific instrumentation available.
4.7. Data Analysis
-
For each time point, calculate the purity of this compound as a percentage of the total peak area in the chromatogram.
-
Compare the peak area of the parent compound at each time point to the peak area at T=0 to determine the percentage of the compound remaining.
-
Use the mass spectrometer data to identify the m/z of any new peaks that appear, which may correspond to degradation products.
Conclusion
For routine use, storing this compound stock solutions at -80°C is recommended for periods up to six months, while storage at -20°C should be limited to one month to ensure compound integrity.[1][3] For long-term studies or when using the compound as a reference standard, conducting an in-house stability study using a robust analytical method like HPLC-MS is best practice to verify its stability under specific laboratory conditions. Always prioritize the use of anhydrous solvents and single-use aliquots to minimize degradation from moisture and freeze-thaw cycles.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. BIBP 3226 trifluoroacetate | NPY Receptor Antagonists: R&D Systems [rndsystems.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. BIBP 3226 trifluoroacetate | NPY Receptors | Tocris Bioscience [tocris.com]
- 5. BIBP3226|CAS 159013-54-4|DC Chemicals [dcchemicals.com]
- 6. benchchem.com [benchchem.com]
- 7. biorxiv.org [biorxiv.org]
- 8. Interactions of multiple signaling pathways in neuropeptide Y-mediated bimodal vascular smooth muscle cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Neuropeptide Y - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: BIBP3226 TFA in Receptor Binding Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
BIBP3226 TFA is a potent and selective non-peptide competitive antagonist for the Neuropeptide Y receptor type 1 (NPY Y1) and also exhibits antagonist activity at Neuropeptide FF (NPFF) receptors.[1][2][3][4] This makes it a valuable pharmacological tool for investigating the physiological and pathological roles of these receptor systems. These application notes provide detailed protocols for utilizing this compound in receptor binding and functional assays to characterize its interaction with NPY Y1 and NPFF receptors.
Quantitative Data Summary
The binding affinity of this compound for various receptors has been determined through radioligand binding assays. The equilibrium dissociation constant (Ki) is a measure of the affinity of a ligand for a receptor, with lower values indicating higher affinity.
| Compound | Receptor Subtype | Species | Ki (nM) | Reference |
| This compound | NPY Y1 | Rat (rNPY Y1) | 1.1 | [1][3] |
| This compound | NPY Y1 | Human (in CHO-K1 cells) | 0.47 ± 0.07 | [5] |
| This compound | NPY Y1 | Human (in SK-N-MC cells) | 5.1 ± 0.5 | [5] |
| This compound | NPY Y1 | Rat (parietal cortex) | 6.8 ± 0.7 | [5] |
| This compound | NPFF2 | Human (hNPFF2) | 79 | [1][3] |
| This compound | NPFF | Rat (rNPFF) | 108 | [1][3] |
| BIBP3226 (S)-enantiomer | NPY Y1 | - | > 10,000 | [5] |
Signaling Pathways
NPY Y1 Receptor Signaling
The NPY Y1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gi/o proteins.[6] Upon activation by its endogenous ligand, Neuropeptide Y (NPY), the Y1 receptor inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[5][6] It can also modulate intracellular calcium levels.[5] this compound acts as a competitive antagonist, blocking these signaling events.
NPFF Receptor Signaling
Neuropeptide FF (NPFF) receptors (NPFF1 and NPFF2) are also GPCRs.[7][8] They primarily couple to inhibitory Gi/o proteins to inhibit adenylyl cyclase activity.[1] However, NPFF2 can also couple to Gs to stimulate adenylyl cyclase in certain tissues.[1] Additionally, NPFF receptors can modulate voltage-gated N-type Ca2+ channels.[7][8]
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay for NPY Y1 Receptor
This protocol is designed to determine the binding affinity (Ki) of this compound for the NPY Y1 receptor using a competitive binding assay with a radiolabeled ligand, such as [125I]-PYY or [3H]-BIBP3226.
Materials:
-
Cell membranes or tissue homogenates expressing NPY Y1 receptors (e.g., from SK-N-MC cells or rat parietal cortex).
-
Radiolabeled ligand (e.g., [125I]-Peptide YY or [3H]-BIBP3226).
-
This compound.
-
Unlabeled NPY (for non-specific binding determination).
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/C), pre-soaked in 0.3% polyethyleneimine (PEI).
-
Scintillation fluid.
-
Microplate harvester and scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells or tissue in cold lysis buffer. Centrifuge to pellet membranes, wash, and resuspend in binding buffer. Determine protein concentration (e.g., using a BCA assay).
-
Assay Setup: In a 96-well plate, add the following in a final volume of 250 µL:
-
50 µL of various concentrations of this compound (e.g., 10-11 to 10-5 M).
-
50 µL of radiolabeled ligand at a concentration near its Kd.
-
150 µL of membrane preparation (typically 50-120 µg of protein).
-
For total binding, add 50 µL of binding buffer instead of this compound.
-
For non-specific binding, add a high concentration of unlabeled NPY (e.g., 1 µM) instead of this compound.
-
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.[9]
-
Filtration: Rapidly filter the contents of each well through the pre-soaked glass fiber filters using a microplate harvester. Wash the filters 3-4 times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding = Total binding - Non-specific binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding) from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: Functional Assay - Inhibition of Forskolin-Stimulated cAMP Production
This protocol measures the ability of this compound to antagonize the NPY-mediated inhibition of adenylyl cyclase activity.
Materials:
-
Cells expressing NPY Y1 receptors (e.g., SK-N-MC or CHO-Y1 cells).
-
NPY.
-
This compound.
-
Forskolin (B1673556) (an adenylyl cyclase activator).
-
Cell culture medium.
-
Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
cAMP assay kit (e.g., ELISA or HTRF-based).
Procedure:
-
Cell Culture: Plate cells in a suitable format (e.g., 96-well plate) and grow to confluency.
-
Pre-incubation: Pre-incubate the cells with various concentrations of this compound and a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) for 15-30 minutes at 37°C.
-
Stimulation: Add a fixed concentration of NPY (e.g., EC80) and a fixed concentration of forskolin (e.g., 10 µM) to the wells.
-
Incubation: Incubate for 15-30 minutes at 37°C.
-
Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a commercial cAMP assay kit according to the manufacturer's instructions.
-
Data Analysis:
-
Generate a dose-response curve by plotting the cAMP concentration against the log concentration of this compound.
-
Determine the IC50 value for this compound's reversal of NPY-induced inhibition of cAMP production.
-
The pA2 value, a measure of antagonist potency, can be calculated from Schild regression analysis if multiple agonist concentrations are tested.
-
Conclusion
This compound is a critical tool for elucidating the roles of NPY Y1 and NPFF receptors in health and disease. The protocols outlined above provide a framework for its application in receptor binding and functional studies. Proper experimental design and data analysis are essential for obtaining reliable and reproducible results. Researchers should optimize these protocols for their specific cell systems and experimental conditions.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. In vivo inhibition of neuropeptide FF agonism by BIBP3226, an NPY Y1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Subtype selectivity and antagonistic profile of the nonpeptide Y1 receptor antagonist BIBP 3226 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Neuropeptide FF/neuropeptide AF receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 8. Neuropeptide FF receptor - Wikipedia [en.wikipedia.org]
- 9. giffordbioscience.com [giffordbioscience.com]
Application Notes and Protocols for BIBP3226 TFA in Primary Neuronal Cultures
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of BIBP3226 trifluoroacetate (B77799) (TFA), a potent and selective Neuropeptide Y (NPY) Y1 receptor antagonist, in primary neuronal cultures. This document outlines the mechanism of action, provides detailed experimental protocols, and presents data in a structured format to facilitate research and development in neurobiology.
Introduction
BIBP3226 is a non-peptide, competitive antagonist of the NPY Y1 receptor, a G-protein coupled receptor (GPCR) predominantly linked to the Gi alpha subunit.[1] Activation of the Y1 receptor by its endogenous ligand, NPY, leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[1] This signaling cascade also involves the modulation of calcium and potassium channel activities.[1] BIBP3226 blocks these effects by competitively binding to the Y1 receptor, making it an invaluable tool for studying the physiological roles of the NPY-Y1 signaling pathway in the central and peripheral nervous systems. BIBP3226 has also been identified as a mixed antagonist for the neuropeptide FF (NPFF) receptor.[2]
Data Presentation
Table 1: Receptor Binding Affinity of BIBP3226
| Receptor Target | Species | Ki (nM) | Reference |
| NPY Y1 | Rat | 1.1 | [3] |
| NPFF2 | Human | 79 | [3] |
| NPFF | Rat | 108 | [3] |
Table 2: Recommended Working Concentrations for Primary Neuronal Cultures
| Application | Concentration Range | Incubation Time | Notes |
| Y1 Receptor Blockade | 10 nM - 1 µM | 15 - 30 minutes pre-treatment | Start with a concentration ~10-100 fold higher than the Ki value. Optimize based on experimental endpoint. |
| Neuronal Viability Assay | 100 nM - 10 µM | 24 - 72 hours | Assess potential cytotoxicity at higher concentrations and longer incubation times. |
| Calcium Imaging | 100 nM - 1 µM | 15 - 30 minutes pre-treatment | To observe blockade of NPY-induced changes in intracellular calcium. |
| Electrophysiology | 100 nM - 1 µM | Acute application | To study the modulation of ion channel activity and synaptic transmission. |
Signaling Pathways and Experimental Workflows
Caption: NPY Y1 receptor signaling cascade and the antagonistic action of BIBP3226.
Caption: A generalized workflow for studying the effects of this compound in primary neurons.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Reconstitution: this compound is soluble in aqueous solutions and DMSO. For a 10 mM stock solution, dissolve the appropriate amount of this compound in sterile, nuclease-free water or DMSO.
-
Aliquot and Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C for short-term storage and -80°C for long-term storage.
Protocol 2: Assessment of Neuronal Viability using MTT Assay
This protocol is adapted from standard MTT assay procedures for primary neuronal cultures.[4][5]
-
Cell Plating: Plate primary neurons in a 96-well plate at a desired density and allow them to adhere and mature for at least 7 days in vitro (DIV).
-
Treatment:
-
Prepare serial dilutions of this compound in pre-warmed neuronal culture medium to achieve final concentrations ranging from 100 nM to 10 µM.
-
Carefully remove half of the old medium from each well and replace it with the medium containing the respective concentration of this compound. Include a vehicle control (e.g., water or DMSO at the highest concentration used for dilutions).
-
Incubate the plate for 24 to 72 hours at 37°C in a humidified 5% CO2 incubator.
-
-
MTT Incubation:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 10 µL of the MTT solution to each well and incubate for 4 hours at 37°C.
-
-
Solubilization:
-
After incubation, add 100 µL of MTT solvent (e.g., 10% SDS in 0.01 M HCl) to each well.
-
Incubate the plate overnight at 37°C to ensure complete solubilization of the formazan (B1609692) crystals.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Express the results as a percentage of the vehicle-treated control.
-
Protocol 3: Calcium Imaging of NPY Y1 Receptor Activity
This protocol outlines the use of this compound in a calcium imaging experiment to assess the blockade of NPY-induced calcium mobilization.
-
Cell Preparation and Dye Loading:
-
Culture primary neurons on glass-bottom dishes suitable for microscopy.
-
On the day of the experiment, load the cells with a calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions.
-
-
Baseline Measurement:
-
Place the dish on the stage of a fluorescence microscope equipped for live-cell imaging.
-
Perfuse the cells with a physiological buffer (e.g., Hanks' Balanced Salt Solution) and record the baseline fluorescence for 2-5 minutes.
-
-
This compound Application:
-
Switch the perfusion to a buffer containing the desired concentration of this compound (e.g., 1 µM).
-
Incubate for 15-30 minutes to ensure adequate receptor blockade.
-
-
NPY Stimulation:
-
While continuing to perfuse with the this compound-containing buffer, apply a known concentration of NPY (e.g., 100 nM) that has been previously shown to elicit a calcium response.
-
Record the fluorescence changes for 5-10 minutes.
-
-
Data Analysis:
-
Analyze the fluorescence intensity changes over time. A successful blockade by this compound will result in a significant attenuation or complete absence of the NPY-induced calcium transient compared to control cells not pre-treated with the antagonist.
-
Concluding Remarks
This compound is a critical pharmacological tool for elucidating the role of the NPY Y1 receptor in neuronal function. The protocols and data provided herein offer a foundation for researchers to design and execute experiments in primary neuronal cultures. It is recommended to perform dose-response curves and appropriate controls to validate the findings in your specific experimental model.
References
- 1. Therapeutic potential of neuropeptide Y (NPY) receptor ligands | EMBO Molecular Medicine [link.springer.com]
- 2. apexbt.com [apexbt.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Assessment of cell viability in primary neuronal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
BIBP3226 TFA precipitation in aqueous solution
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the precipitation of BIBP3226 TFA in aqueous solutions during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in research?
A1: BIBP3226 is a potent and selective non-peptide antagonist of the Neuropeptide Y Y1 (NPY Y1) receptor.[1][2] It is often supplied as a trifluoroacetate (B77799) (TFA) salt, which is a common result of the purification process using high-performance liquid chromatography (HPLC). Researchers use BIBP3226 to study the physiological roles of the NPY Y1 receptor, which is involved in processes like appetite regulation, anxiety, and cardiovascular function.
Q2: I'm observing precipitation when I try to dissolve this compound in my aqueous buffer. What are the common causes?
A2: Precipitation of this compound in aqueous solutions can be attributed to several factors:
-
Exceeding Solubility Limit: The concentration you are trying to achieve may be higher than the aqueous solubility of this compound.
-
Solvent Shifting: Rapidly diluting a concentrated stock solution (e.g., in DMSO) into an aqueous buffer can cause the compound to "crash out" of solution due to the drastic change in solvent polarity.[3][4]
-
pH of the Solution: The pH of your aqueous buffer can significantly influence the solubility of the compound.
-
Temperature: Lower temperatures can decrease the solubility of some compounds.
-
Interactions with Buffer Components: Components of your buffer system could potentially interact with this compound, leading to precipitation.
Q3: What is the role of the TFA counter-ion, and can it affect my experiments?
A3: The trifluoroacetate (TFA) counter-ion is present as a result of the purification process. While it can aid in the initial dissolution, residual TFA can lower the pH of your final solution.[5][6] This is an important consideration for pH-sensitive biological assays. In some cases, TFA has been shown to interfere with cellular assays.[6]
Q4: How should I store my this compound stock solution?
A4: For long-term stability, it is recommended to store stock solutions of this compound at -80°C (for up to 6 months) or -20°C (for up to 1 month) in sealed containers, protected from moisture and light.[1] It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.
Troubleshooting Guide: Precipitation of this compound in Aqueous Solution
Issue: Precipitate forms when preparing an aqueous working solution of this compound.
This guide provides a step-by-step approach to troubleshoot and prevent the precipitation of this compound in your experiments.
Step 1: Small-Scale Solubility Test
Before preparing your full volume of working solution, it is highly recommended to perform a small-scale solubility test to determine the optimal solvent and concentration for your specific experimental conditions.
Step 2: Review Solubility Data
Consult the known solubility of this compound to ensure you are working within a reasonable concentration range.
| Solvent | Solubility |
| Water | ≤ 1 mg/mL |
| DMSO | ≥ 50 mg/mL |
| In Vivo Formulation 1 | ≥ 2.08 mg/mL (3.54 mM) |
| In Vivo Formulation 2 | ≥ 2.08 mg/mL (3.54 mM) |
| In Vivo Formulation 3 | ≥ 2.08 mg/mL (3.54 mM) |
Data sourced from product datasheets.
In Vivo Formulations:
-
Formulation 1: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline[1]
-
Formulation 2: 10% DMSO, 90% (20% SBE-β-CD in Saline)[1]
-
Formulation 3: 10% DMSO, 90% Corn Oil[1]
Step 3: Optimize Your Dissolution Protocol
If you are still observing precipitation, consider the following optimization steps:
a) Method of Dilution:
-
Problem: "Crashing out" upon dilution of a DMSO stock.
-
Solution: Avoid adding a small volume of concentrated DMSO stock directly into a large volume of aqueous buffer. Instead, add the DMSO stock to your buffer dropwise while gently vortexing. Alternatively, perform serial dilutions in your aqueous buffer.
b) Utilize Co-solvents and Excipients (for in vitro assays):
-
Problem: Poor solubility in purely aqueous buffers.
-
Solution: For cell-based assays, ensure the final concentration of organic solvents like DMSO is kept to a minimum (typically below 0.5% v/v) to avoid toxicity.[7] If higher concentrations of this compound are required, consider using solubilizing agents.
c) Physical Dissolution Aids:
-
Problem: Slow or incomplete dissolution.
-
Solution:
-
Sonication: Brief periods of sonication can help to break up aggregates and enhance dissolution.
-
Gentle Warming: Warming the solution to 37°C can aid solubility. Avoid excessive heat, as it may degrade the compound.
-
d) pH Adjustment:
-
Problem: The pH of the buffer may not be optimal for solubility.
-
Solution: Experiment with buffers of different pH values to find the optimal range for this compound solubility.
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
Objective: To prepare a concentrated stock solution of this compound in an organic solvent.
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Sterile, low-adhesion microcentrifuge tubes
Procedure:
-
Allow the this compound vial to equilibrate to room temperature before opening.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., for a 10 mM stock solution).
-
Vortex the solution thoroughly until the powder is completely dissolved. If necessary, briefly sonicate the tube in a water bath.
-
Aliquot the stock solution into single-use volumes in sterile, low-adhesion tubes.
-
Store the aliquots at -20°C or -80°C, protected from light and moisture.
Protocol 2: Preparation of an Aqueous Working Solution for In Vitro Assays
Objective: To prepare a final working solution of this compound in an aqueous buffer or cell culture medium with a final DMSO concentration of ≤ 0.5%.
Materials:
-
This compound stock solution in DMSO (from Protocol 1)
-
Sterile aqueous buffer or cell culture medium, pre-warmed to 37°C
Procedure:
-
Thaw a single-use aliquot of the this compound DMSO stock solution.
-
Gently vortex your pre-warmed aqueous buffer or medium.
-
While vortexing, slowly add the required volume of the DMSO stock solution dropwise to the buffer.
-
Ensure the final concentration of DMSO in your working solution is compatible with your experimental system (ideally ≤ 0.1%).
-
Visually inspect the final solution for any signs of precipitation or cloudiness. If the solution is not clear, refer to the troubleshooting guide.
-
Use the freshly prepared working solution in your experiment immediately.
Visualizations
NPY Y1 Receptor Signaling Pathway
Caption: NPY Y1 Receptor Signaling Cascade.
Experimental Workflow for Troubleshooting Precipitation
Caption: Logical Steps for Resolving Precipitation Issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. apexbt.com [apexbt.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.physiology.org [journals.physiology.org]
- 7. benchchem.com [benchchem.com]
How to prevent BIBP3226 TFA from crashing out of solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the precipitation of BIBP3226 TFA from solutions during experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound crashed out of my aqueous buffer. What is the most likely cause?
A1: Precipitation of this compound from aqueous solutions is most commonly due to issues with solubility and stability, which are highly dependent on the pH, buffer composition, and concentration of the compound. BIBP3226 is a non-peptide molecule with ionizable groups, making its solubility sensitive to the pH of the solution. The trifluoroacetate (B77799) (TFA) salt form can also influence its solubility characteristics. Crashing out can be triggered by a change in pH that reduces the ionization of the molecule, making it less soluble, or by exceeding its solubility limit in a particular buffer system.
Q2: What is the recommended solvent for making a stock solution of this compound?
A2: For creating a high-concentration stock solution, Dimethyl Sulfoxide (DMSO) is recommended. This compound is soluble in DMSO up to 50 mg/mL. For lower concentration stock solutions, water can also be used, with a solubility of up to 1 mg/mL. When preparing aqueous stock solutions, it is crucial to ensure the pH is suitable to maintain solubility.
Q3: How should I store my this compound stock solution to prevent degradation and precipitation?
A3: Proper storage is critical for maintaining the stability of your this compound stock solution. It is recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. For long-term storage, solutions should be kept at -20°C.
Troubleshooting Guide: Preventing this compound Precipitation
This guide provides systematic steps to identify and resolve issues with this compound precipitation.
Problem: this compound precipitates immediately upon addition to my aqueous experimental buffer.
Possible Causes:
-
pH of the buffer: The pH of your aqueous buffer may not be optimal for BIBP3226 solubility.
-
Buffer composition: Certain buffer components may interact with this compound, reducing its solubility.
-
Final concentration is too high: The desired final concentration of this compound in the aqueous buffer may exceed its solubility limit.
-
Residual organic solvent: The way the stock solution is diluted into the aqueous buffer can cause localized high concentrations and precipitation.
Solutions:
-
Optimize the pH of your buffer: Based on the chemical structure of BIBP3226, which contains a basic guanidino group, maintaining a slightly acidic pH (e.g., pH 4-6) is likely to keep the molecule protonated and more soluble in aqueous solutions. It is advisable to test the solubility of this compound in a small range of buffer pH values to determine the optimal condition for your experiment.
-
Choose an appropriate buffer: Start with common biological buffers such as phosphate-buffered saline (PBS) or citrate (B86180) buffers. Avoid buffers that may have known interactions with your compound or downstream assays.
-
Prepare a working solution in a co-solvent system: For in vivo studies or if direct dissolution in aqueous buffer fails, consider using a co-solvent system. Several protocols have been established for this purpose.
-
Proper dilution technique: When diluting the DMSO stock solution into an aqueous buffer, add the stock solution dropwise to the vortexing buffer to ensure rapid mixing and avoid localized high concentrations that can lead to precipitation.
Problem: this compound precipitates over time during my experiment.
Possible Causes:
-
Instability at experimental temperature: The compound may be less stable at the temperature of your experiment (e.g., 37°C).
-
Degradation: Over time, the compound may degrade into less soluble products.
-
Interaction with other components: this compound might interact with other molecules in your experimental setup, leading to precipitation.
Solutions:
-
Assess temperature stability: If possible, run a preliminary test to check the stability of your this compound solution at the experimental temperature over the duration of your experiment.
-
Prepare fresh solutions: For long-duration experiments, it is advisable to prepare fresh solutions of this compound just before use.
-
Consider the use of solubilizing agents: If compatible with your experimental design, the inclusion of a small percentage of a non-ionic surfactant (e.g., Tween-80) or a cyclodextrin (B1172386) (e.g., SBE-β-CD) can help maintain the solubility of the compound.
Data Presentation
Table 1: Solubility of this compound in Different Solvents
| Solvent | Solubility | Reference |
| DMSO | up to 50 mg/mL | |
| Water | up to 1 mg/mL |
Table 2: Recommended Co-Solvent Formulations for In Vivo Use
| Formulation | Composition | Achievable Concentration | Reference |
| Protocol 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.08 mg/mL | |
| Protocol 2 | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.08 mg/mL | |
| Protocol 3 | 10% DMSO, 90% Corn Oil | ≥ 2.08 mg/mL |
Experimental Protocols
Protocol for Preparing a this compound Stock Solution in DMSO
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of high-purity DMSO to achieve the desired concentration (e.g., 10 mg/mL).
-
Vortex the solution until the powder is completely dissolved. Gentle warming (e.g., to 37°C) or sonication may be used to aid dissolution if precipitation occurs.
-
Aliquot the stock solution into single-use volumes in sterile, light-protected tubes.
-
Store the aliquots at -20°C for up to one month or at -80°C for up to six months.
Protocol for Preparing a Working Solution in an Aqueous Buffer
-
Thaw a single-use aliquot of the this compound DMSO stock solution at room temperature.
-
Pre-warm the desired aqueous buffer to the experimental temperature.
-
While vigorously vortexing the aqueous buffer, add the required volume of the DMSO stock solution dropwise to achieve the final desired concentration.
-
Ensure the final concentration of DMSO in the experimental medium is low (typically <0.5%) to avoid solvent effects.
-
Use the freshly prepared working solution immediately.
Visualizations
Signaling Pathway of NPY Y1 Receptor
Caption: NPY Y1 receptor signaling pathway and the antagonistic action of BIBP3226.
Troubleshooting Workflow for this compound Precipitation
Caption: A step-by-step workflow to troubleshoot this compound precipitation issues.
Technical Support Center: Troubleshooting Inconsistent Results with BIBP3226 TFA
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering inconsistent results during experiments with BIBP3226 TFA. The following information is presented in a question-and-answer format to directly address common issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its primary mechanism of action?
BIBP3226 is a potent and selective non-peptide antagonist of the neuropeptide Y receptor type 1 (NPY Y1).[1][2] It functions by competitively inhibiting the binding of neuropeptide Y (NPY) to the Y1 receptor, thereby blocking its downstream signaling pathways.[2][3] The trifluoroacetate (B77799) (TFA) salt is a common formulation for this compound.
Q2: I'm observing lower than expected potency (higher IC50/Ki values). What are the potential causes?
Several factors can contribute to discrepancies in potency measurements:
-
Solubility Issues: Incomplete solubilization of this compound will lead to a lower effective concentration in your assay. Ensure the compound is fully dissolved.
-
Compound Degradation: Improper storage or multiple freeze-thaw cycles can degrade the compound. It is recommended to store stock solutions at -20°C for up to one month or -80°C for up to six months.[4] Aliquoting stock solutions is advised to avoid repeated temperature changes.[4]
-
Assay Conditions: The measured potency can be influenced by the specific cell line, receptor expression levels, agonist concentration, and incubation times used in your experiment.
Q3: My experimental results are inconsistent between batches of this compound. Why is this happening?
Batch-to-batch variability can occur, even with high-purity compounds. The stoichiometry of the TFA salt and hydration levels can vary between batches, affecting the net product content.[5][6] It is crucial to refer to the batch-specific Certificate of Analysis for the precise molecular weight and purity. When starting a new batch, it is good practice to perform a side-by-side comparison with the previous lot to ensure consistency.
Q4: I am observing unexpected or off-target effects in my experiments. Is this a known issue with BIBP3226?
While BIBP3226 is highly selective for the NPY Y1 receptor, some studies have shown it also has antagonist activity at neuropeptide FF (NPFF) receptors.[4][5][7][8][9] If your experimental system expresses NPFF receptors, this could contribute to the observed effects.[9] Additionally, some studies have reported abnormal behavior in animal models at higher doses, suggesting potential non-specific effects.[10]
Troubleshooting Guides
Issue: Poor Solubility or Precipitation
-
Recommended Solvents: this compound is soluble in DMSO at concentrations up to 50 mg/mL and in water up to 1 mg/mL.[5] For in vivo studies, various solvent mixtures including DMSO, PEG300, Tween-80, and saline or corn oil can be used.[4][7]
-
Dissolution Technique: To aid dissolution, gentle heating and/or sonication can be used.[4]
-
Stock Solutions: Prepare concentrated stock solutions in DMSO and store them in aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[4]
Issue: Inconsistent Biological Activity
-
pH of Buffers: The TFA salt can affect the pH of your solutions, especially at higher concentrations. Ensure the final pH of your assay buffer is correct after adding the compound.
-
Vehicle Controls: Always include a vehicle control (the solvent used to dissolve this compound) in your experiments to account for any effects of the solvent itself.
-
Positive Controls: Use a known NPY Y1 receptor agonist to confirm that the receptor is functional in your experimental system.
Quantitative Data Summary
The following table summarizes the reported binding affinities (Ki) and inhibitory concentrations (IC50) for BIBP3226. Note that these values can vary depending on the experimental conditions.
| Parameter | Receptor | Species | Cell Line / Tissue | Value (nM) |
| Ki | NPY Y1 | Rat | - | 1.1 |
| Ki | NPY Y1 | Human | CHO-K1 cells | 0.47 ± 0.07 |
| Ki | NPY Y1 | Human | SK-N-MC cells | 5.1 ± 0.5 |
| Ki | NPY Y1 | Rat | Parietal cortex | 6.8 ± 0.7 |
| Ki | NPFF2 | Human | - | 79 |
| Ki | NPFF | Rat | - | 108 |
| pKb (Ca2+ mobilization) | NPY Y1 | Human | SK-N-MC cells | 7.5 ± 0.17 |
| pKb (cAMP inhibition) | NPY Y1 | Human | SK-N-MC cells | 8.2 ± 0.24 |
Experimental Protocols
1. Radioligand Binding Assay
This protocol is a general guideline for determining the binding affinity of this compound for the NPY Y1 receptor.
-
Objective: To determine the Ki of this compound by measuring its ability to displace a radiolabeled ligand from the NPY Y1 receptor.
-
Materials:
-
Membranes from cells expressing the NPY Y1 receptor (e.g., SK-N-MC cells).
-
¹²⁵I-labeled NPY (radioligand).
-
This compound.
-
Binding buffer (e.g., Tris-HCl with protease inhibitors).
-
Wash buffer.
-
Scintillation fluid.
-
-
Procedure:
-
Prepare serial dilutions of this compound.
-
In a microplate, combine the cell membranes, ¹²⁵I-labeled NPY, and either this compound, vehicle, or a saturating concentration of unlabeled NPY (to determine non-specific binding).
-
Incubate to allow binding to reach equilibrium.
-
Rapidly filter the mixture through a filter mat to separate bound from free radioligand.
-
Wash the filters with ice-cold wash buffer.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Calculate the specific binding and determine the Ki value for this compound using competitive binding analysis software.
-
2. Functional Assay: Inhibition of NPY-Mediated cAMP Synthesis
This protocol measures the functional antagonism of this compound.
-
Objective: To determine the functional potency (pKb) of this compound by measuring its ability to reverse NPY-induced inhibition of cAMP production.[3]
-
Materials:
-
Whole cells expressing the NPY Y1 receptor (e.g., SK-N-MC cells).
-
NPY.
-
This compound.
-
Forskolin (to stimulate cAMP production).
-
cAMP assay kit.
-
-
Procedure:
-
Pre-incubate the cells with various concentrations of this compound.
-
Stimulate the cells with a mixture of NPY and forskolin.
-
Incubate to allow for changes in intracellular cAMP levels.
-
Lyse the cells and measure the cAMP concentration using a commercially available kit.
-
Analyze the data to determine the pKb value of this compound.
-
Signaling Pathways and Experimental Workflows
References
- 1. The first highly potent and selective non-peptide neuropeptide Y Y1 receptor antagonist: BIBP3226 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. BIBP 3226, the first selective neuropeptide Y1 receptor antagonist: a review of its pharmacological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Subtype selectivity and antagonistic profile of the nonpeptide Y1 receptor antagonist BIBP 3226 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. BIBP 3226 trifluoroacetate | NPY Receptors | Tocris Bioscience [tocris.com]
- 6. rndsystems.com [rndsystems.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. apexbt.com [apexbt.com]
- 9. In vivo inhibition of neuropeptide FF agonism by BIBP3226, an NPY Y1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The NPY Y1 receptor antagonist BIBP 3226 blocks NPY induced feeding via a non-specific mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Trifluoroacetate (TFA) Interference in Biological Assays
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides guidance on identifying, troubleshooting, and mitigating potential interference caused by trifluoroacetate (B77799) (TFA) in biological assays. TFA is commonly used as a counter-ion for synthetic peptides and in reversed-phase high-performance liquid chromatography (RP-HPLC) for purification.[1][2][3] However, residual TFA can significantly impact experimental results, leading to variability and misinterpretation of data.[4][5][6]
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Here we address common issues encountered by researchers due to TFA interference in a question-and-answer format.
Q1: Why is my peptide/compound showing inconsistent activity or toxicity in cell-based assays?
Possible Cause: Residual trifluoroacetate (TFA) in your sample could be interfering with the assay.
Troubleshooting Steps:
-
Assess TFA Concentration: If possible, quantify the amount of TFA in your sample. Synthesized peptides can contain up to 45% TFA content.[2]
-
Run a TFA Control: Prepare a control experiment using a simple TFA salt, such as sodium trifluoroacetate, at concentrations equivalent to those potentially present in your experimental sample.[4] This will help determine if TFA alone affects your cells.
-
Observe Cellular Effects: TFA has been shown to inhibit the proliferation of various cell types, including osteoblasts and chondrocytes, at concentrations as low as 10⁻⁸ to 10⁻⁷ M.[7][8] It can also have anti-inflammatory and anti-viral effects in vitro.[9] Compare the cellular response in your TFA control to your test compound.
-
Consider pH Changes: TFA is a strong acid and can lower the pH of your cell culture medium, which can, in turn, affect cell viability and proliferation.[3][4] Monitor the pH of your assay medium after adding your compound.
Solution:
If TFA is identified as the source of interference, it must be removed or exchanged for a more biologically compatible counter-ion like hydrochloride or acetate (B1210297).[1][3][10]
Q2: My enzyme kinetics assays are giving variable or unexpected results. Could TFA be the cause?
Possible Cause: Yes, TFA can interfere with enzyme kinetics.
Troubleshooting Steps:
-
Check Buffer pH: The acidity of TFA can alter the pH of your assay buffer, which is critical for optimal enzyme activity.[3] A suboptimal pH can lead to changes in enzyme conformation and catalytic efficiency.
-
Evaluate Enzyme Stability: TFA, as a chaotropic anion, can potentially affect protein secondary structure and stability, which could lead to denaturation or altered enzyme function.[11]
-
Direct Inhibition/Activation: While less documented for specific enzymes without case-by-case studies, it is plausible that TFA could directly interact with the enzyme, acting as an inhibitor or an allosteric modulator.
Solution:
To eliminate these possibilities, it is highly recommended to remove TFA from your substrate or inhibitor solutions. Replacing TFA with a different counter-ion will ensure that the observed kinetic effects are due to your compound of interest and not the counter-ion.
Q3: I'm observing signal suppression or unexpected ions in my mass spectrometry (LC-MS) analysis. How can I resolve this?
Possible Cause: TFA is a known cause of ion suppression in electrospray ionization (ESI) mass spectrometry.[12][13]
Troubleshooting Steps:
-
Understand the Mechanism: TFA is a strong ion-pairing agent that can form neutral ion pairs with positively charged analytes in the gas phase, which reduces the ionization efficiency and suppresses the analyte signal.[13][14]
-
Identify Interference Ions: TFA can also form clusters with other components in the mobile phase, such as iron from stainless steel parts, leading to unexpected interference ions.[15]
-
Modify Mobile Phase: Replacing TFA with a weaker ion-pairing agent like formic acid or difluoroacetic acid (DFA) can significantly improve MS sensitivity.[15][16]
-
Post-Column Addition: A method to mitigate TFA-induced signal suppression is the post-column addition of a weak base, such as ammonium (B1175870) hydroxide (B78521), or another acid, like propionic acid.[13][14][17][18] This disrupts the analyte-TFA ion pair, allowing for better ionization of the analyte.[13][17]
Solution:
The most effective long-term solution is to use a mobile phase that does not contain TFA. However, if TFA is necessary for chromatographic separation, post-column modification is a viable strategy to improve signal intensity.
Q4: What are the common methods for removing TFA from my samples?
Answer: Several methods are available for TFA removal, with the choice depending on the sample's properties and the required final purity.[3] The most common techniques are:
-
Lyophilization: Repeatedly dissolving the sample in a suitable solvent (like water or a buffer) and then freeze-drying. This is effective for removing unbound TFA.
-
Ion-Exchange Chromatography: This involves using an anion exchange resin to replace TFA anions with a more desirable counter-ion, such as acetate or chloride.[1][19]
-
Salt Exchange with a Stronger Acid (e.g., HCl): This method involves dissolving the peptide in a dilute solution of a stronger acid like hydrochloric acid, followed by lyophilization to obtain the peptide hydrochloride salt.[3][10] This process is often repeated to ensure complete exchange.[10]
-
Reversed-Phase HPLC with a Different Mobile Phase: Repurifying the sample using a mobile phase containing a more biologically compatible acid, such as acetic acid or formic acid.[3]
Data Presentation: TFA Removal Efficiency
The efficiency of TFA removal can vary depending on the method used and the specific peptide. Below is a summary of achievable TFA reduction with different techniques.
| Method | Achievable Residual TFA Content | Reference |
| Guaranteed TFA Removal Service | < 1% | [2] |
| Ion-Exchange Chromatography | Significant reduction, often to <1% | [3] |
| HCl Exchange & Lyophilization | Significant reduction, often to <1% | [3][10] |
| Standard Lyophilization (multiple cycles) | Can reduce unbound TFA | [10] |
Note: The final TFA content can be peptide-dependent, and the values presented are typical estimates.
Experimental Protocols
Protocol 1: TFA Removal by HCl Exchange and Lyophilization
This protocol describes the process of exchanging trifluoroacetate counter-ions with chloride ions.
-
Dissolution: Dissolve the peptide sample in distilled water at a concentration of approximately 1 mg/mL. A phosphate (B84403) buffer (e.g., 50mM phosphate, 100mM NaCl) can also be used.[10]
-
Acidification: Add 100 mM HCl to the peptide solution to achieve a final HCl concentration between 2 mM and 10 mM.[10]
-
Incubation: Allow the solution to stand at room temperature for at least one minute.[3][10]
-
Freezing: Freeze the solution, preferably by flash-freezing in liquid nitrogen.[3][10]
-
Lyophilization: Lyophilize the frozen solution overnight until all liquid has been removed.[3][10]
-
Repeat: To ensure complete exchange, repeat the dissolution, freezing, and lyophilization steps at least two more times.[3][10]
-
Final Reconstitution: After the final lyophilization, dissolve the peptide hydrochloride salt in the desired buffer for your experiment.[3][10]
Protocol 2: TFA Removal by Anion-Exchange Chromatography
This method is particularly suitable for peptides that are sensitive to acidic conditions.
-
Resin Preparation: Prepare a small column with a strong anion exchange resin. The column should have a 10- to 50-fold excess of anion sites relative to the estimated amount of TFA in the sample.[19]
-
Column Equilibration: Elute the column with a 1M solution of sodium acetate.[19]
-
Washing: Wash the column thoroughly with distilled water to remove excess sodium acetate.[19]
-
Sample Loading: Dissolve the peptide sample in distilled water and apply it to the column.[19]
-
Elution and Collection: Elute the column with distilled water and collect the fractions containing the peptide.[19]
-
Lyophilization: Combine the peptide-containing fractions and lyophilize to obtain the peptide acetate salt.[19]
Visualizations
Logical Workflow for Troubleshooting TFA Interference
Caption: A flowchart outlining the logical steps to identify and address potential TFA interference in experiments.
Experimental Workflow for TFA Removal via HCl Exchange
Caption: A step-by-step workflow illustrating the TFA to HCl counter-ion exchange process.
Signaling Pathway Interference (Conceptual)
While direct evidence for TFA interference in specific signaling pathways is not widespread in the provided search results, TFA's known effects on cell proliferation and its nature as a chaotropic anion suggest potential for disruption.[7][11] A conceptual diagram illustrates potential points of interference.
Caption: A conceptual diagram showing potential mechanisms by which TFA could interfere with cellular signaling.
References
- 1. omizzur.com [omizzur.com]
- 2. biobasic.com [biobasic.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. The impact of counterions in biological activity: case study of antibacterial alkylguanidino ureas - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Trifluoroacetate, a contaminant in purified proteins, inhibits proliferation of osteoblasts and chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. lifetein.com [lifetein.com]
- 11. Trifluoroacetate is an allosteric modulator with selective actions at the glycine receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. proprep.com [proprep.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Formation of Iron Complexes from Trifluoroacetic Acid Based Liquid Chromatography Mobile Phases as Interference Ions in LC-ESI-MS Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. High sensitivity LC-MS profiling of antibody-drug conjugates with difluoroacetic acid ion pairing - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Mitigation of signal suppression caused by the use of trifluoroacetic acid in liquid chromatography mobile phases during liquid chromatography/mass spectrometry analysis via post-column addition of ammonium hydroxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Mitigation of signal suppression caused by the use of trifluoroacetic acid in liquid chromatography mobile phases durin… [ouci.dntb.gov.ua]
- 19. peptide.com [peptide.com]
How to remove or exchange the TFA counterion from BIBP3226
This technical support guide provides researchers, scientists, and drug development professionals with detailed protocols and troubleshooting advice for the removal or exchange of the trifluoroacetate (B77799) (TFA) counterion from the NPY Y1 receptor antagonist, BIBP3226.
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to remove or exchange the TFA counterion from my BIBP3226 sample?
Trifluoroacetic acid (TFA) is frequently used during the synthesis and purification of molecules like BIBP3226.[1][2][3] However, residual TFA can be problematic for several reasons:
-
Toxicity: TFA can be toxic to cells, potentially confounding the results of in vitro and in vivo biological assays.[1][3]
-
Alteration of Biological Activity: The presence of the TFA counterion can alter the secondary structure, solubility, and mass of the molecule, which may affect its biological activity and experimental reproducibility.[4][5]
-
Interference with Assays: TFA can interfere with certain analytical techniques and physicochemical characterizations, such as infrared spectroscopy.[6][7]
Q2: What are the common methods for TFA removal or exchange?
Several methods can be employed to remove or exchange the TFA counterion. The most suitable method depends on the chemical properties of your compound, the desired final salt form, and the available laboratory equipment. Common techniques include:
-
Ion-Exchange Chromatography: This method separates molecules based on their charge and allows for the exchange of one counterion for another.[8][9]
-
Lyophilization from Acidic Solutions: Repeatedly dissolving the compound in a solution containing a different acid (e.g., hydrochloric acid or acetic acid) and then lyophilizing can replace the TFA counterion.[4][6][10][11]
-
Basification and Extraction: This involves neutralizing the TFA salt with a base to generate the free base of the compound, which can then be extracted into an organic solvent. The desired salt can then be formed by adding the corresponding acid.
-
Precipitation: The compound can be precipitated from a solution, leaving the more soluble TFA salt in the supernatant.[12]
Q3: What are the key properties of BIBP3226 I should be aware of before starting?
BIBP3226 is a non-peptide molecule.[13] Key properties are summarized in the table below:
| Property | Value | Source |
| Molecular Weight (Free Base) | 473.57 g/mol | [13] |
| Molecular Formula | C27H31N5O3 | [13] |
| Solubility | Soluble to 1 mg/mL in water and to 50 mg/mL in DMSO. | [13] |
| Storage | Store at -20°C. | [13] |
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low recovery of BIBP3226 after counterion exchange. | - Adsorption to chromatography resin or glassware.- Incomplete elution from the ion-exchange column.- Precipitation during lyophilization.- Incomplete extraction during the basification/extraction procedure. | - Pre-treat glassware with a siliconizing agent.- Optimize elution conditions (e.g., increase salt concentration or change pH).- Ensure the compound is fully dissolved before lyophilization.- Perform multiple extractions with the organic solvent. |
| Incomplete TFA removal. | - Insufficient number of lyophilization cycles.- Inadequate washing of the ion-exchange column.- Insufficient amount of base used in the basification/extraction method. | - Increase the number of lyophilization cycles with the new acid.- Increase the wash volume and/or the concentration of the new counterion solution for the ion-exchange column.- Ensure the pH of the aqueous solution is basic before extraction. |
| Degradation of BIBP3226. | - Exposure to harsh pH conditions (very high or very low).- Instability in the chosen solvent. | - Avoid prolonged exposure to strong acids or bases.- Perform the procedure at a lower temperature.- Ensure the chosen solvents are compatible with BIBP3226. |
| Final product is not in the desired salt form. | - Incomplete exchange of the counterion. | - Verify the exchange by analytical methods such as NMR or mass spectrometry.- Repeat the chosen counterion exchange procedure. |
Experimental Protocols
Here are detailed protocols for three common methods of TFA counterion exchange for BIBP3226.
Method 1: Ion-Exchange Chromatography (TFA to Acetate Exchange)
This method is suitable for exchanging TFA for a weaker counterion like acetate.
Experimental Workflow Diagram:
References
- 1. lifetein.com [lifetein.com]
- 2. omizzur.com [omizzur.com]
- 3. TFA removal service - SB-PEPTIDE - Peptide synthesis [sb-peptide.com]
- 4. lifetein.com [lifetein.com]
- 5. lifetein.com [lifetein.com]
- 6. Elimination and exchange of trifluoroacetate counter-ion from cationic peptides: a critical evaluation of different approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Ion chromatography - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. peptide.com [peptide.com]
- 11. Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. peptide.com [peptide.com]
- 13. BIBP 3226 trifluoroacetate | NPY Receptors | Tocris Bioscience [tocris.com]
Optimizing BIBP3226 TFA Concentration for In Vitro Experiments: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective use of BIBP3226 trifluoroacetate (B77799) (TFA) in in vitro experiments. This guide addresses common challenges, offers troubleshooting strategies, and provides detailed experimental protocols to ensure reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is BIBP3226 and what is its mechanism of action?
A1: BIBP3226 is a potent and selective non-peptide antagonist of the Neuropeptide Y (NPY) Y1 receptor.[1][2][3] It functions by competitively blocking the binding of NPY to the Y1 receptor, thereby inhibiting its downstream signaling pathways.
Q2: Why is BIBP3226 often supplied as a TFA salt?
A2: BIBP3226 is commonly purified using reverse-phase high-performance liquid chromatography (RP-HPLC), which often employs trifluoroacetic acid (TFA) in the mobile phase. During the purification and subsequent lyophilization process, the compound can form a salt with TFA.
Q3: Can the TFA salt affect my in vitro experiments?
A3: Yes, the trifluoroacetate counter-ion can have direct biological effects that may interfere with your experimental results.[4][5][6][7] It is crucial to be aware of these potential off-target effects and take appropriate measures to control for them.
Q4: What are the known off-target effects of TFA?
A4: TFA has been shown to influence cell proliferation in a concentration and cell-type-dependent manner. In some cell lines, such as fetal rat osteoblasts and chondrocytes, TFA can inhibit cell proliferation at concentrations as low as 10 nM.[4][5][7] Conversely, in other cell types like murine glioma cells, TFA has been observed to stimulate cell growth at higher concentrations (in the millimolar range).[4]
Q5: How can I minimize the potential interference from TFA?
A5: There are two main strategies to mitigate the effects of TFA:
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Use a low concentration of BIBP3226 TFA: Whenever possible, use the lowest effective concentration of the antagonist to minimize the concentration of TFA in your assay.
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Exchange the TFA salt for a more biologically inert salt: You can perform a salt exchange to replace the TFA counter-ion with a different one, such as hydrochloride (HCl) or acetate (B1210297).[8][9] (See detailed protocol below).
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Include a TFA-only control: In your experiments, include a control group treated with the same concentration of TFA that is present in your this compound treatment group. This will help you to distinguish the effects of BIBP3226 from the effects of the TFA salt.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or unexpected results in cell-based assays (e.g., proliferation, viability). | The TFA salt of BIBP3226 may be affecting cell health and growth.[4][5][6][7] | 1. Perform a dose-response curve with TFA alone to determine its effect on your specific cell line. 2. Exchange the TFA salt of BIBP3226 for the HCl or acetate salt. 3. If salt exchange is not feasible, ensure to include a TFA-only control at the corresponding concentration in all experiments. |
| Poor solubility of this compound. | Improper dissolution technique. | 1. For aqueous solutions, solubility is reported to be up to 1 mg/mL.[2] 2. For higher concentrations, dissolve this compound in DMSO (up to 50 mg/mL).[2] Prepare a concentrated stock solution in DMSO and then dilute it in your aqueous assay buffer. Ensure the final DMSO concentration is low and consistent across all experimental conditions, including controls. |
| Variable antagonist potency (IC50) between experiments. | 1. Inconsistent agonist concentration used for stimulation. 2. Degradation of BIBP3226 stock solution. | 1. Standardize the agonist concentration used to a specific effective concentration (e.g., EC80) to ensure consistent assay conditions.[10] 2. Prepare fresh stock solutions of BIBP3226 regularly and store them properly at -20°C or -80°C. Avoid repeated freeze-thaw cycles. |
| No observable antagonist effect. | 1. The concentration of BIBP3226 is too low. 2. The cells do not express a sufficient level of the NPY Y1 receptor. 3. The agonist is acting through a different receptor. | 1. Perform a dose-response experiment with a wider range of BIBP3226 concentrations. 2. Verify the expression of the NPY Y1 receptor in your cell line using techniques like qPCR, Western blot, or flow cytometry. 3. Confirm the specificity of the agonist for the NPY Y1 receptor. |
Quantitative Data Summary
Table 1: Reported Effects of TFA on Cell Proliferation
| Cell Type | TFA Concentration | Observed Effect | Reference |
| Fetal Rat Osteoblasts | 10 nM - 100 nM | Inhibition of proliferation | [4][5][7] |
| Chondrocytes | 10 nM - 100 nM | Inhibition of proliferation | [5] |
| Murine Glioma Cells | 0.5 mM - 7.0 mM | Stimulation of cell growth | [4] |
Note: The effect of TFA can be cell-type specific. It is highly recommended to test the effect of TFA alone on your specific cell line.
Experimental Protocols
Protocol 1: Solubilization of this compound
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For aqueous solutions:
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This compound is soluble in water up to 1 mg/mL.[2]
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To prepare a stock solution, weigh the desired amount of this compound and add the appropriate volume of sterile, deionized water.
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Vortex briefly to dissolve. Gentle warming or sonication can be used to aid dissolution if necessary.
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-
For organic solvent stock solutions:
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This compound is soluble in DMSO up to 50 mg/mL.[2]
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Prepare a concentrated stock solution (e.g., 10 mM) in high-quality, anhydrous DMSO.
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Store the DMSO stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
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When preparing working solutions, dilute the DMSO stock in the final aqueous assay buffer. Ensure the final concentration of DMSO is low (typically <0.5%) and consistent across all wells, including vehicle controls.
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Protocol 2: TFA Salt Exchange to HCl Salt
This protocol is adapted from established methods for peptide salt exchange.[11]
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Dissolve the this compound in a minimal amount of 10 mM hydrochloric acid (HCl).
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Freeze the solution using a dry ice/acetone bath or liquid nitrogen.
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Lyophilize the frozen solution overnight to remove the solvent and excess HCl.
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Repeat the dissolution and lyophilization steps two more times with 10 mM HCl to ensure complete exchange of the TFA counter-ion.
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After the final lyophilization, the resulting powder will be the hydrochloride salt of BIBP3226.
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It is recommended to confirm the purity and identity of the compound after salt exchange using appropriate analytical methods such as HPLC and mass spectrometry.
Protocol 3: Competitive Radioligand Binding Assay
This protocol provides a general framework for a competitive binding assay to determine the affinity of BIBP3226 for the NPY Y1 receptor.
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Materials:
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Cell membranes or whole cells expressing the NPY Y1 receptor.
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Radiolabeled NPY ligand (e.g., [125I]-PYY or [3H]-NPY).
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Unlabeled BIBP3226 (as TFA or HCl salt).
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Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).
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Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
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Glass fiber filters (e.g., GF/C) pre-soaked in a solution like 0.3% polyethyleneimine (PEI).
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Scintillation cocktail.
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-
Procedure:
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In a 96-well plate, add the following in order:
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Assay buffer.
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A serial dilution of unlabeled BIBP3226.
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A fixed concentration of the radiolabeled NPY ligand (typically at its Kd value).
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Cell membranes or whole cells.
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Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes), with gentle agitation.
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Terminate the binding reaction by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.
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Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.
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Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
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Data Analysis:
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Plot the percentage of specific binding of the radioligand as a function of the logarithm of the unlabeled BIBP3226 concentration.
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Fit the data using a non-linear regression model (e.g., one-site fit) to determine the IC50 value of BIBP3226.
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Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
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Protocol 4: cAMP Functional Assay
This protocol measures the ability of BIBP3226 to antagonize the NPY-induced inhibition of cAMP production.
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Materials:
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Cells expressing the NPY Y1 receptor.
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Forskolin (an adenylyl cyclase activator).
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NPY (agonist).
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BIBP3226 (antagonist).
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cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based).
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-
Procedure:
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Seed the cells in a 96-well plate and allow them to attach overnight.
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Pre-incubate the cells with a serial dilution of BIBP3226 for a specific time (e.g., 15-30 minutes).
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Stimulate the cells with a fixed concentration of NPY (typically the EC80) in the presence of forskolin.
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Incubate for a specified time (e.g., 15-30 minutes) at 37°C.
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Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions of the chosen cAMP assay kit.
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Data Analysis:
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Plot the cAMP concentration as a function of the logarithm of the BIBP3226 concentration.
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Fit the data to a sigmoidal dose-response curve to determine the IC50 value of BIBP3226.
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Protocol 5: Intracellular Calcium Mobilization Assay
This protocol assesses the ability of BIBP3226 to block NPY-induced increases in intracellular calcium.
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Materials:
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Cells expressing the NPY Y1 receptor (which couples to Gq or has been engineered to do so).
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Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM).
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NPY (agonist).
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BIBP3226 (antagonist).
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Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
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-
Procedure:
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Seed the cells in a black, clear-bottom 96-well plate and allow them to attach overnight.
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Load the cells with the calcium-sensitive dye according to the manufacturer's instructions (typically for 30-60 minutes at 37°C).
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Wash the cells with assay buffer to remove excess dye.
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Pre-incubate the cells with a serial dilution of BIBP3226.
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Measure the baseline fluorescence using a fluorescence plate reader.
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Add a fixed concentration of NPY (typically the EC80) to the wells.
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Immediately measure the change in fluorescence over time.
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Data Analysis:
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Calculate the peak fluorescence response for each well.
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Plot the peak response as a function of the logarithm of the BIBP3226 concentration.
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Fit the data to a dose-response curve to determine the IC50 of BIBP3226.
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Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. In vivo inhibition of neuropeptide FF agonism by BIBP3226, an NPY Y1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. genscript.com [genscript.com]
- 5. benchchem.com [benchchem.com]
- 6. Impact of counterion and salt form on the properties of long-acting injectable peptide hydrogels for drug delivery - Faraday Discussions (RSC Publishing) DOI:10.1039/D4FD00194J [pubs.rsc.org]
- 7. Trifluoroacetate, a contaminant in purified proteins, inhibits proliferation of osteoblasts and chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. News - Differences in the environments in which TFA salts, acetate, and hydrochloride are used in peptide synthesis [gtpeptide.com]
- 9. biocat.com [biocat.com]
- 10. Considerations when assessing antagonism in vitro: Why standardizing the agonist concentration matters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation - PMC [pmc.ncbi.nlm.nih.gov]
BIBP3226 TFA degradation and stability issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with BIBP3226 trifluoroacetate (B77799) (TFA). The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is BIBP3226 and why is it supplied as a TFA salt?
A1: BIBP3226 is a potent and selective non-peptide antagonist of the Neuropeptide Y (NPY) Y1 receptor and also the neuropeptide FF receptor.[1] It is a valuable tool for studying the physiological roles of the NPY system, including its involvement in appetite regulation, anxiety, and blood pressure control.[1][2] BIBP3226 is often supplied as a trifluoroacetate (TFA) salt, which is a common practice for synthetic peptides and small molecules.[3][4] The TFA counterion is introduced during the purification process, typically by reverse-phase high-performance liquid chromatography (RP-HPLC), where TFA is used as an ion-pairing agent to improve peak sharpness and resolution.[5][6]
Q2: What are the recommended storage and handling conditions for BIBP3226 TFA?
A2: Proper storage and handling are crucial for maintaining the stability and integrity of this compound.
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Long-term Storage: For long-term storage, the solid compound should be kept at -20°C.[7][8] Some suppliers recommend storing stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month in sealed containers, protected from moisture and light.[9]
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Handling: When preparing solutions, it is important to allow the vial to equilibrate to room temperature before opening to prevent condensation, which could introduce moisture and promote degradation. Use sterile techniques and appropriate personal protective equipment.
Q3: What are the solubility characteristics of this compound?
A3: The solubility of this compound can vary depending on the solvent. It is important to consult the product-specific technical data sheet. General solubility information is summarized in the table below.
| Solvent | Solubility | Reference |
| Water | Up to 1 mg/mL | [7][8] |
| DMSO | Up to 50 mg/mL | [7][8] |
| Ethanol | ≥73.2 mg/mL | [10] |
Note: For aqueous solutions, the pH of the solution can affect the solubility of the compound. It is advisable to use a buffer system appropriate for your experimental setup.
Troubleshooting Guide
Issue 1: Inconsistent or lower-than-expected experimental results.
This could be due to the degradation of this compound, leading to a lower effective concentration of the active compound.
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Possible Cause 1: Improper storage of stock solutions.
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Troubleshooting Step: Prepare fresh stock solutions from the solid compound. Avoid repeated freeze-thaw cycles of stock solutions. Aliquot stock solutions into single-use volumes to maintain stability.
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Possible Cause 2: Degradation in aqueous experimental buffers.
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Troubleshooting Step: The stability of BIBP3226 in aqueous solutions, particularly at different pH values and for extended periods, has not been extensively reported. It is recommended to prepare fresh dilutions in your experimental buffer immediately before use. If experiments run for an extended time, consider the potential for degradation and run appropriate controls. Based on its chemical structure, which includes amide bonds, BIBP3226 may be susceptible to hydrolysis at extreme pH values.
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Possible Cause 3: Interaction with TFA counterion.
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Troubleshooting Step: The TFA counterion can sometimes interfere with biological assays.[3][4] If you suspect this is an issue, you may consider exchanging the TFA counterion for a different one, such as hydrochloride (HCl), through a process like salt exchange chromatography or repeated lyophilization from an HCl solution. However, this should be done with caution as it may affect the solubility and stability of the compound.
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Issue 2: Poor solubility in aqueous buffers.
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Possible Cause 1: Incorrect solvent or pH.
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Troubleshooting Step: While this compound is soluble in water, its solubility may be limited in certain buffers. If you encounter solubility issues, you can try preparing a concentrated stock solution in an organic solvent like DMSO and then diluting it into your aqueous buffer. Ensure the final concentration of the organic solvent is compatible with your experimental system and does not exceed a level that could cause artifacts (typically <0.1-0.5%).
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Possible Cause 2: Compound precipitation.
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Troubleshooting Step: Visually inspect your solutions for any signs of precipitation. If precipitation is observed, you may need to adjust the pH of your buffer or use a different buffer system. Sonication may also help to dissolve the compound.
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Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
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Allow the vial of solid this compound to warm to room temperature before opening.
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Weigh the desired amount of the compound in a sterile microcentrifuge tube. Note that the molecular weight of the TFA salt may differ from the free base, and the stoichiometry of the salt can vary between batches.[7][8] Refer to the Certificate of Analysis for the exact molecular weight.
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Add the appropriate volume of sterile DMSO to achieve the desired stock concentration (e.g., 10 mM or 50 mg/mL).
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Vortex briefly until the compound is fully dissolved.
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Aliquot the stock solution into single-use volumes in sterile, light-protected tubes.
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Store the aliquots at -20°C or -80°C.
Protocol 2: Quality Control of this compound by HPLC
To assess the purity and potential degradation of this compound, a reverse-phase HPLC method can be employed. The following is a general protocol based on a published method for the determination of BIBP3226.[11][12]
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Column: A C8 or C18 reversed-phase column (e.g., Kinetex® C8, 2.6 µm, 150 x 2.1 mm).[11][12]
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Mobile Phase: An isocratic or gradient elution using a mixture of acetonitrile (B52724) and water, both containing an acidic modifier like 0.1% formic acid.[11][12] A reported isocratic condition is 30:70 (v/v) acetonitrile:water with 0.1% formic acid.[11][12]
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Detection: UV detection at an appropriate wavelength (e.g., 220 nm) or mass spectrometry for more detailed analysis.[11][12]
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Procedure:
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Prepare a known concentration of your this compound standard in the mobile phase.
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Inject the standard onto the HPLC system to determine its retention time and peak area.
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Analyze your experimental samples under the same conditions.
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Compare the chromatograms of your samples to the standard. The appearance of new peaks or a decrease in the area of the main peak may indicate degradation.
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Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the NPY Y1 receptor signaling pathway and a general experimental workflow for studying the effects of BIBP3226.
Caption: NPY Y1 Receptor Signaling Pathway.
References
- 1. Structural basis of neuropeptide Y signaling through Y1 and Y2 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Impact of counterion and salt form on the properties of long-acting injectable peptide hydrogels for drug delivery - Faraday Discussions (RSC Publishing) DOI:10.1039/D4FD00194J [pubs.rsc.org]
- 4. Impact of counterion and salt form on the properties of long-acting injectable peptide hydrogels for drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Trifluoroacetic acid - Wikipedia [en.wikipedia.org]
- 6. Trifluoroacetic acid | 76-05-1 [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. rndsystems.com [rndsystems.com]
- 9. moca.net.ua [moca.net.ua]
- 10. apexbt.com [apexbt.com]
- 11. researchgate.net [researchgate.net]
- 12. Determination of neuropeptide Y Y1 receptor antagonist BIBP 3226 and evaluation of receptor expression based on liquid chromatography coupled with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: BIBP3226 TFA in Behavioral Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using BIBP3226 TFA in behavioral studies. Our aim is to help you address specific issues you might encounter during your experiments and ensure the accurate interpretation of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective non-peptide antagonist of the Neuropeptide Y (NPY) Y1 receptor.[1][2] It is widely used as a pharmacological tool to investigate the physiological roles of the NPY Y1 receptor in various processes, including anxiety, feeding behavior, and cardiovascular regulation.[1][3]
Q2: What are the known non-specific or off-target effects of BIBP3226?
A2: The most well-documented off-target effect of BIBP3226 is its antagonist activity at Neuropeptide FF (NPFF) receptors, specifically NPFF1 and NPFF2.[4][5] This is a critical consideration in behavioral studies, as the NPFF system is also involved in modulating pain, anxiety, and opioid responses.[6]
Q3: I am observing an anxiogenic-like effect with BIBP3226 in my behavioral paradigm. Is this expected?
A3: Yes, an anxiogenic-like effect is a commonly reported outcome of BIBP3226 administration in behavioral assays such as the elevated plus-maze and conditioned place aversion tests.[7][8] This effect is believed to be mediated by the blockade of NPY Y1 receptors, which are implicated in the regulation of anxiety.
Q4: How should I prepare this compound for intracerebroventricular (i.c.v.) injection?
A4: this compound can be dissolved in a vehicle suitable for i.c.v. administration. A common vehicle is sterile saline. For compounds with limited aqueous solubility, a co-solvent system can be used. One such system is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[4][5] It is crucial to ensure the final concentration of any organic solvent is minimized to avoid confounding behavioral effects. Always prepare fresh solutions on the day of the experiment and filter-sterilize before use.
Q5: What are the recommended doses of BIBP3226 for behavioral studies in rodents?
A5: The effective dose of BIBP3226 can vary depending on the route of administration and the specific behavioral paradigm. For i.c.v. administration in rats, doses in the range of 0.5 to 10 nmol have been shown to be effective in modulating behavior.[3][7] It is always recommended to perform a dose-response study to determine the optimal dose for your specific experimental conditions.
Troubleshooting Guide: Unexpected Behavioral Outcomes
Issue 1: Anxiogenic-like effects are observed, but it is unclear if they are mediated by NPY Y1 receptor antagonism or off-target effects on NPFF receptors.
Solution: To differentiate between on-target and off-target effects, a series of control experiments should be performed.
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Pharmacological Controls:
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Co-administration with a selective NPFF receptor antagonist: The use of a selective NPFF receptor antagonist, such as RF9, can help to isolate the contribution of NPFF receptors to the observed behavioral effects. If the anxiogenic-like effect of BIBP3226 is attenuated or abolished in the presence of RF9, it would suggest an involvement of NPFF receptors.
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Use of a structurally unrelated NPY Y1 antagonist: If available, comparing the behavioral effects of BIBP3226 with a structurally different NPY Y1 antagonist can help to confirm that the observed phenotype is due to Y1 receptor blockade and not a non-specific effect of the chemical structure of BIBP3226.
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Genetic Controls:
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Use of NPY Y1 receptor knockout animals: If the anxiogenic-like effect of BIBP3226 is absent in NPY Y1 receptor knockout animals, it provides strong evidence for an on-target mechanism.
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Issue 2: No significant behavioral effect is observed after BIBP3226 administration.
Possible Causes and Solutions:
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Inadequate Dose: The dose of BIBP3226 may be too low to achieve sufficient receptor occupancy. Perform a dose-response study to determine the optimal dose.
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Poor Bioavailability/Brain Penetration: For systemic administration, BIBP3226 may have poor blood-brain barrier penetration. Consider i.c.v. administration to bypass the blood-brain barrier and directly target central receptors.
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Compound Instability: Ensure that this compound is stored correctly and that fresh solutions are prepared for each experiment.
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Timing of Administration: The time between drug administration and behavioral testing is critical. The optimal time window should be determined based on the pharmacokinetic profile of the compound and the specific behavioral assay.
Issue 3: Variability in behavioral responses between animals.
Possible Causes and Solutions:
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Inconsistent Drug Administration: Ensure accurate and consistent administration of BIBP3226, especially for i.c.v. injections where small variations in injection volume or location can lead to significant differences in drug concentration at the target site.
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Animal Handling and Stress: Stress from handling and injection procedures can influence behavioral outcomes. Ensure all animals are handled consistently and habituated to the experimental procedures.
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Environmental Factors: Maintain consistent environmental conditions (e.g., lighting, noise levels) during behavioral testing, as these can impact anxiety-related behaviors.
Data Presentation
Table 1: Binding Affinity of this compound for NPY and NPFF Receptors
| Receptor Target | Species | Ki (nM) | Reference |
| NPY Y1 | Rat | 1.1 | [4][5] |
| NPFF2 | Human | 79 | [4][5] |
| NPFF | Rat | 108 | [4][5] |
| NPY Y2 | Rat | >1000 | |
| NPY Y4 | Rat | >1000 | |
| NPY Y5 | Rat | >1000 |
Table 2: Summary of Behavioral Effects of this compound in Rodents
| Behavioral Test | Species | Dose and Route | Observed Effect | Quantitative Data | Reference |
| Elevated Plus-Maze | Rat | 5 µg, i.c.v. | Anxiogenic-like | Decrease in % time spent in open arms and % of open arm entries. | [7] |
| Conditioned Place Aversion | Rat | 5 µg, i.c.v. | Aversive | Produced a conditioned aversion for the drug-associated place. | [8] |
| Food Intake | Rat | 10.0 nmol, i.c.v. | Reduced intake of palatable diet | Significant reduction in consumption of sweetened mash. | [3][9] |
Experimental Protocols
Protocol 1: Elevated Plus-Maze Test for Anxiety-Like Behavior
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Apparatus: A plus-shaped maze with two open arms and two closed arms, elevated from the floor.
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Animals: Male Wistar rats (250-300g).
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Drug Preparation: Dissolve this compound in sterile saline to the desired concentration.
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Procedure: a. Habituate the animals to the testing room for at least 60 minutes before the experiment. b. Administer BIBP3226 (e.g., 5 µg) or vehicle via i.c.v. injection. c. After a predetermined time (e.g., 15 minutes), place the rat in the center of the elevated plus-maze, facing an open arm. d. Allow the animal to explore the maze for 5 minutes. e. Record the time spent in the open and closed arms, and the number of entries into each arm using a video tracking system.
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Data Analysis: Calculate the percentage of time spent in the open arms and the percentage of entries into the open arms. A decrease in these parameters is indicative of an anxiogenic-like effect.
Protocol 2: Conditioned Place Aversion Test
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Apparatus: A two-compartment chamber with distinct visual and tactile cues in each compartment.
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Animals: Male Wistar rats (250-300g).
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Drug Preparation: Dissolve this compound in sterile saline to the desired concentration.
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Procedure: a. Pre-conditioning phase (Day 1): Allow each rat to freely explore both compartments of the apparatus for 15 minutes and record the time spent in each compartment to establish baseline preference. b. Conditioning phase (Days 2-5): i. On alternate days, administer BIBP3226 (e.g., 5 µg, i.c.v.) and immediately confine the rat to one compartment for 30 minutes. ii. On the other days, administer vehicle and confine the rat to the other compartment for 30 minutes. The drug-paired and vehicle-paired compartments should be counterbalanced across animals. c. Test phase (Day 6): Place the rat in the center of the apparatus with free access to both compartments for 15 minutes and record the time spent in each compartment.
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Data Analysis: A significant decrease in the time spent in the drug-paired compartment during the test phase compared to the pre-conditioning phase indicates a conditioned place aversion.
Visualizations
Caption: NPY Y1 Receptor Signaling Pathway.
Caption: Neuropeptide FF (NPFF) Receptor Signaling Pathways.
Caption: Troubleshooting Workflow for BIBP3226 Effects.
References
- 1. BIBP 3226, the first selective neuropeptide Y1 receptor antagonist: a review of its pharmacological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The first highly potent and selective non-peptide neuropeptide Y Y1 receptor antagonist: BIBP3226 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evidence for involvement of neuropeptide Y receptors in the regulation of food intake: studies with Y1-selective antagonist BIBP3226 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Neuropeptide FF and its receptors: therapeutic applications and ligand development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anxiogenic-like effect of the neuropeptide Y Y1 receptor antagonist BIBP3226: antagonism with diazepam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Neuropeptide Y Y1 receptor antagonist BIBP3226 produces conditioned place aversion in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Evidence for involvement of neuropeptide Y receptors in the regulation of food intake: studies with Y1-selective antagonist BIBP3226 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: BIBP3226 TFA and NPFF Receptor Off-Target Effects
This technical support center provides researchers, scientists, and drug development professionals with guidance on how to account for the off-target effects of BIBP3226 TFA on Neuropeptide FF (NPFF) receptors.
Frequently Asked Questions (FAQs)
Q1: What is BIBP3226 and what are its primary and off-target activities?
A1: BIBP3226 is a potent and selective non-peptide antagonist for the Neuropeptide Y Y1 (NPY Y1) receptor.[1] However, it also exhibits antagonist activity at Neuropeptide FF (NPFF) receptors, specifically NPFF1 and NPFF2, which should be considered when interpreting experimental results.[1][2][3]
Q2: What is the significance of the trifluoroacetate (B77799) (TFA) salt form of BIBP3226?
A2: BIBP3226 is often supplied as a trifluoroacetate (TFA) salt, which is a byproduct of the solid-phase peptide synthesis and purification process.[4] While widely used in research, it's important to be aware that TFA salts can have different physicochemical and biological properties compared to other salt forms, such as hydrochloride (HCl).[4][5] For in vivo studies or late-stage drug development, the potential for TFA to cause non-specific effects should be considered, and it may be advisable to exchange the salt form.[5][6] The TFA salt of BIBP3226 is soluble in water (up to 1 mg/ml) and DMSO (up to 50 mg/ml).
Q3: At what concentrations are off-target effects on NPFF receptors likely to be observed?
A3: The binding affinity (Ki) of BIBP3226 for the NPY Y1 receptor is in the low nanomolar range, while its affinity for NPFF receptors is in the mid-to-high nanomolar range.[1][7][8] Therefore, at concentrations of BIBP3226 used to saturate the NPY Y1 receptor, significant antagonism of NPFF receptors may also occur. It is crucial to perform dose-response experiments to characterize the effects of BIBP3226 on both target and off-target receptors in your specific experimental system.
Q4: How can I experimentally control for the off-target effects of BIBP3226 on NPFF receptors?
A4: To control for off-target effects, consider the following:
-
Use the lowest effective concentration of BIBP3226: Titrate the concentration to find the minimum required for NPY Y1 antagonism to minimize effects on NPFF receptors.
-
Employ a selective NPFF receptor antagonist: Use a structurally unrelated NPFF antagonist as a control to determine if the observed effects are mediated by NPFF receptors.
-
Use a cell line or animal model lacking NPFF receptors: If available, this provides a direct way to assess the contribution of NPFF receptors to the observed effects of BIBP3226.
-
Test the inactive enantiomer: The stereoisomer of BIBP3226 can be used as a negative control for Y1 receptor-mediated effects.
Q5: Are there any known non-specific effects of BIBP3226 unrelated to NPY Y1 or NPFF receptors?
A5: Some studies have suggested that at high concentrations, BIBP3226 may have non-specific effects. For instance, it has been shown to non-specifically increase [35S]GTPγS binding, which can complicate the interpretation of functional assays.[9]
Data Presentation
Table 1: Binding Affinities (Ki) of BIBP3226 at NPY and NPFF Receptors
| Receptor | Species | Ki (nM) | Reference(s) |
| NPY Y1 | Rat | 1.1 | [1][7][9][10][11] |
| NPFF1 | Human | 18 | [10] |
| NPFF2 | Human | 79 | [1][7][9][10][11] |
| NPFF (general) | Rat | 108 | [1][7][9][10][11] |
| NPY Y2 | Rat | >1000 | [7] |
| NPY Y4 | Rat | >1000 | [7] |
| NPY Y5 | Rat | >1000 | [7] |
Mandatory Visualizations
Signaling Pathways
Caption: NPFF receptor signaling pathway and the antagonistic action of BIBP3226.
Experimental Workflow
Caption: Workflow for assessing BIBP3226 off-target effects on NPFF receptors.
Experimental Protocols
Protocol 1: cAMP Accumulation Assay for NPFF Receptor Antagonism
This protocol is designed to measure the ability of BIBP3226 to antagonize the NPFF-mediated inhibition of cAMP production.
Materials:
-
CHO or HEK293 cells stably expressing the NPFF receptor of interest (NPFF1 or NPFF2).
-
Cell culture medium and supplements.
-
96-well microplates.
-
This compound.
-
NPFF receptor agonist (e.g., NPFF).
-
Forskolin.
-
Phosphodiesterase inhibitor (e.g., IBMX).
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
Assay buffer (e.g., HBSS).
Procedure:
-
Cell Seeding: Seed the cells into 96-well plates at a predetermined optimal density and culture overnight.
-
Compound Preparation: Prepare serial dilutions of BIBP3226 in assay buffer. Prepare a stock solution of the NPFF agonist.
-
Antagonist Pre-incubation: Wash the cells with assay buffer. Add the BIBP3226 dilutions to the wells and incubate for a predetermined time (e.g., 15-30 minutes) at 37°C.
-
Agonist Stimulation: Add the NPFF agonist at a concentration that gives a submaximal response (e.g., EC80), along with a fixed concentration of forskolin, to all wells except the basal and forskolin-only controls.
-
Incubation: Incubate the plate for a specified time (e.g., 30 minutes) at 37°C.
-
cAMP Detection: Lyse the cells and measure intracellular cAMP levels according to the manufacturer's instructions for your chosen cAMP assay kit.
-
Data Analysis: Plot the cAMP levels against the concentration of BIBP3226 to determine the IC50 value.
Protocol 2: [35S]GTPγS Binding Assay for NPFF Receptor Antagonism
This assay measures the ability of BIBP3226 to block NPFF agonist-stimulated binding of [35S]GTPγS to G proteins.[12][13]
Materials:
-
Cell membranes prepared from cells expressing the NPFF receptor.
-
[35S]GTPγS (radiolabeled).
-
GDP.
-
This compound.
-
NPFF receptor agonist.
-
Assay buffer (containing MgCl2 and NaCl).
-
Scintillation cocktail and counter.
Procedure:
-
Reaction Setup: In a microplate, combine the cell membranes, GDP, and serial dilutions of BIBP3226.
-
Agonist Addition: Add the NPFF agonist at its EC50 or a higher concentration.
-
Incubation: Incubate the mixture for a short period (e.g., 5-10 minutes) at 30°C.
-
Initiate Reaction: Add [35S]GTPγS to all wells to start the binding reaction.
-
Reaction Incubation: Incubate for a defined period (e.g., 30-60 minutes) at 30°C.
-
Termination and Filtration: Stop the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to separate bound from free [35S]GTPγS.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the inhibitory effect of BIBP3226 on agonist-stimulated [35S]GTPγS binding and calculate the IC50.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High background signal in functional assays | 1. Constitutive receptor activity. 2. Non-specific binding of BIBP3226. | 1. Use an inverse agonist if available to reduce basal activity. 2. Include a non-specific binding control with a high concentration of an unlabeled NPFF ligand. Increase the number of wash steps in binding assays. |
| No observable antagonist effect of BIBP3226 | 1. Inactive BIBP3226. 2. Insufficient concentration of BIBP3226. 3. Problem with the assay setup. | 1. Verify the activity of BIBP3226 using a positive control (e.g., NPY Y1 receptor assay). 2. Perform a wider dose-response curve. 3. Validate the assay with a known NPFF receptor antagonist. |
| BIBP3226 shows agonist-like activity | 1. At high concentrations, BIBP3226 may have non-specific effects on G-protein activation.[9] 2. Contamination of the compound. | 1. Lower the concentration of BIBP3226. 2. Test a fresh, high-purity batch of BIBP3226. |
| Variability between experiments | 1. Inconsistent cell number or membrane protein concentration. 2. Degradation of reagents (e.g., agonist, BIBP3226). 3. Differences in incubation times or temperatures. | 1. Ensure accurate cell counting or protein quantification. 2. Prepare fresh reagent solutions for each experiment. 3. Standardize all assay parameters. |
References
- 1. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [<sup>3</sup>H]BIBP3226 | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. In vivo inhibition of neuropeptide FF agonism by BIBP3226, an NPY Y1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluating functional ligand-GPCR interactions in cell-based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. BIBP3226 Datasheet DC Chemicals [dcchemicals.com]
- 11. bibp-3226 trifluoroacetate — TargetMol Chemicals [targetmol.com]
- 12. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
Technical Support Center: BIBP3226 TFA Dosage and Experimental Guidance
Welcome to the technical support center for BIBP3226 TFA, a potent and selective antagonist for the neuropeptide Y Y1 (NPY Y1) receptor. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on dosage adjustment for different animal models and to offer troubleshooting support for common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
BIBP3226 is a non-peptide, selective antagonist of the neuropeptide Y Y1 (NPY Y1) receptor.[1][2] Its trifluoroacetate (B77799) (TFA) salt is commonly used in research. It functions by competitively binding to the Y1 receptor, thereby blocking the physiological effects of its endogenous ligand, neuropeptide Y (NPY).[1][2] BIBP3226 also exhibits antagonist activity at the neuropeptide FF (NPFF) receptor.[3]
Q2: What are the common research applications for this compound?
This compound is frequently used in preclinical research to investigate the role of the NPY Y1 receptor in various physiological processes, including:
-
Feeding Behavior: Studying the regulation of appetite and food intake.
-
Anxiety and Depression: Investigating the modulation of mood and anxiety-related behaviors.[4]
-
Cardiovascular Regulation: Examining its effects on blood pressure and vascular tone.[1]
-
Pain Perception: Exploring its role in nociceptive pathways.
Q3: How should I prepare this compound for in vivo administration?
This compound has specific solubility characteristics. It is soluble in DMSO (up to 50 mg/mL) and water (up to 1 mg/mL). For in vivo studies, it is crucial to prepare a clear and stable solution. Here are some recommended vehicle formulations:
-
For Intracerebroventricular (i.c.v.) Injection: Sterile saline is often used as the vehicle.
-
For Systemic Administration (i.v., i.p., s.c.): Due to its limited water solubility, co-solvents are typically required. A common formulation involves dissolving this compound in a small amount of DMSO first, and then diluting it with other vehicles such as:
It is recommended to prepare fresh solutions for each experiment. If storage is necessary, store aliquots at -20°C for up to one month or -80°C for up to six months to avoid repeated freeze-thaw cycles.[3]
Dosage Guidelines for Animal Models
The optimal dosage of this compound can vary significantly depending on the animal model, the route of administration, and the specific research question. The following tables summarize reported dosages from various studies. It is highly recommended to perform a dose-response study to determine the optimal dose for your specific experimental conditions.
Table 1: this compound Dosage in Rats
| Application | Strain | Route of Administration | Dosage | Vehicle | Reference |
| Anxiety-like Behavior | Wistar | i.c.v. | 0.5 and 5 µg | Not Specified | [4] |
| Conditioned Place Aversion | Wistar | i.c.v. | 5 µg | Not Specified | [6] |
| Cardiovascular Studies | Urethane-anesthetized | i.v. | 500 nmol/kg | Not Specified | [7] |
Table 2: this compound Dosage in Mice
| Application | Strain | Route of Administration | Dosage | Vehicle | Reference |
| Hypothermia Antagonism | Not Specified | i.c.v. | 5 nmol | Not Specified | [7] |
| Anti-morphine Action | Not Specified | i.c.v. | 5 nmol | Not Specified | [7] |
Experimental Protocols
General Protocol for Intraperitoneal (i.p.) Injection in Mice
This protocol provides a general guideline for the i.p. administration of this compound in mice.
Materials:
-
This compound
-
Vehicle (e.g., 10% DMSO in saline)
-
Sterile syringes (1 mL) and needles (25-27 gauge)
-
70% ethanol (B145695) for disinfection
-
Animal scale
Procedure:
-
Animal Handling and Restraint:
-
Weigh the mouse to calculate the correct injection volume.
-
Gently restrain the mouse by grasping the loose skin at the scruff of the neck, ensuring the head is immobilized.
-
Tilt the mouse slightly downwards to allow the abdominal organs to shift cranially.
-
-
Injection Site:
-
Locate the lower right quadrant of the abdomen. This site is preferred to avoid puncturing the cecum, bladder, or other vital organs.
-
-
Injection:
-
Disinfect the injection site with 70% ethanol.
-
Insert the needle at a 15-20 degree angle into the peritoneal cavity.
-
Gently aspirate to ensure no fluid or blood is drawn back, which would indicate improper placement.
-
Slowly inject the calculated volume of the this compound solution.
-
Withdraw the needle and return the mouse to its cage.
-
-
Post-injection Monitoring:
-
Observe the animal for any signs of distress, discomfort, or adverse reactions for a period after the injection.
-
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Precipitation of this compound in solution | - Improper solvent or vehicle used.- Solution is supersaturated.- Low temperature during preparation or storage. | - Ensure the use of appropriate co-solvents like DMSO, PEG300, or Tween-80.[3][5]- Prepare a fresh solution before each experiment.- Gently warm the solution or use sonication to aid dissolution.[3]- Store stock solutions at recommended temperatures (-20°C or -80°C).[3] |
| Inconsistent or no observable effect | - Incorrect dosage.- Inappropriate route of administration for the desired effect.- Degradation of the compound.- Individual animal variability. | - Perform a dose-response study to determine the optimal dose.- Consider the pharmacokinetics of the chosen administration route. Central effects may require i.c.v. administration.- Prepare fresh solutions and store the stock compound under recommended conditions.- Increase the number of animals per group to account for biological variability. |
| Anxiogenic-like or aversive behaviors observed | - This is a known pharmacological effect of Y1 receptor antagonism. | - Be aware that BIBP3226 can induce anxiety-like behaviors and conditioned place aversion.[4][6]- Consider these effects when designing and interpreting behavioral experiments.- Include appropriate control groups (vehicle-treated animals) to differentiate between drug-induced effects and other experimental variables. |
| Unexpected off-target effects | - BIBP3226 also has antagonist activity at the NPFF receptor.[3] | - Be mindful of the potential for NPFF receptor-mediated effects in your experimental model.- If specificity to the Y1 receptor is critical, consider using other Y1 receptor antagonists with different selectivity profiles for comparison. |
Visualizing Key Processes
NPY Y1 Receptor Signaling Pathway
The NPY Y1 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gαi subunit. Upon activation by NPY, the Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The βγ subunits can activate other downstream signaling cascades, such as the phospholipase C (PLC) pathway, resulting in the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC). This compound acts by blocking the initial binding of NPY to the Y1 receptor.
Caption: NPY Y1 Receptor Signaling Pathway and the inhibitory action of this compound.
Experimental Workflow for In Vivo Antagonist Study
This diagram outlines a typical workflow for an in vivo study investigating the effects of this compound.
Caption: A generalized experimental workflow for in vivo studies using this compound.
References
- 1. The first highly potent and selective non-peptide neuropeptide Y Y1 receptor antagonist: BIBP3226 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Subtype selectivity and antagonistic profile of the nonpeptide Y1 receptor antagonist BIBP 3226 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Anxiogenic-like effect of the neuropeptide Y Y1 receptor antagonist BIBP3226: antagonism with diazepam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. Neuropeptide Y Y1 receptor antagonist BIBP3226 produces conditioned place aversion in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vivo inhibition of neuropeptide FF agonism by BIBP3226, an NPY Y1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
BIBP3226 TFA vs other NPY Y1 receptor antagonists
An Objective Comparison of NPY Y1 Receptor Antagonists: BIBP3226 TFA vs. Alternatives
This guide provides a detailed comparison of BIBP3226 trifluoroacetate (B77799) (TFA) with other prominent Neuropeptide Y (NPY) Y1 receptor antagonists. The information is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of key performance indicators, experimental methodologies, and signaling pathways to inform compound selection and experimental design.
Introduction to NPY Y1 Receptor Antagonism
The Neuropeptide Y (NPY) system is integral to a multitude of physiological processes, with the Y1 receptor subtype being a key mediator of these effects.[1] Antagonists of the NPY Y1 receptor are valuable research tools for elucidating the receptor's role in conditions such as anxiety, cardiovascular regulation, and obesity.[2][3] BIBP3226 was the first potent and selective non-peptide NPY Y1 receptor antagonist to be developed, paving the way for further investigation into the therapeutic potential of targeting this receptor.[2][4][5] This guide compares this compound to other notable Y1 antagonists, including H 409/22, SR 120819A, and 1229U91, based on their reported pharmacological data.
It is important to note that BIBP3226 is supplied as a trifluoroacetate (TFA) salt. While TFA is a common counterion for synthetic peptides and small molecules, recent studies have raised concerns about its environmental persistence and potential for bioaccumulation.[6][7] Researchers should be aware of the potential for TFA to be present in their formulations and consider any implications for their specific experimental systems.
Comparative Analysis of NPY Y1 Receptor Antagonists
The following table summarizes the quantitative data for this compound and other selected NPY Y1 receptor antagonists, providing a clear comparison of their binding affinities and functional potencies.
Table 1: Quantitative Comparison of NPY Y1 Receptor Antagonists
| Compound | Receptor Target | Species | Assay Type | Ki (nM) | IC50 (nM) | pA2/pKb | Reference |
| This compound | rNPY Y1 | Rat | Binding | 1.1 | [8][9][10] | ||
| hNPY Y1 | Human | Binding (CHO-K1 cells) | 0.47 | [4] | |||
| hNPY Y1 | Human | Binding (SK-N-MC cells) | 5.1 | [4] | |||
| hNPY Y1 | Human | Ca2+ Mobilization | 7.5 (pKb) | [4] | |||
| hNPY Y1 | Human | cAMP Inhibition | 8.2 (pKb) | [4] | |||
| hNPFF2 | Human | Binding | 79 | [8][9] | |||
| rNPFF | Rat | Binding | 108 | [8][9] | |||
| rNPY Y2, Y4, Y5 | Rat | Binding | >1000 | [11] | |||
| H 409/22 | NPY Y1 | Rat | Binding (Brain Cortex) | 16 | [12] | ||
| NPY Y1 | Human | Binding (SK-N-MC cells) | 13 | [12] | |||
| NPY Y1 | Human | Binding (CHO cells) | 4.8 | [12] | |||
| NPY Y1 | Human | [125I]-PYY Binding (SK-N-MC) | 2.3 | [12] | |||
| NPY Y2, Y4, Y5 | Binding | No Affinity | [12] | ||||
| SR 120819A | NPY Y1 | Human | Binding | 15 | [13] | ||
| NPY Y1 | Rabbit | Vas Deferens Contraction | 7.20 (pA2) | [13] | |||
| 1229U91 | NPY Y1 | Human | Binding (SK-N-MC cells) | 0.10 | [14] | ||
| NPY Y1 | Human | Ca2+ Mobilization | 0.27 | [14] | |||
| NPY Y2 | Human | Binding (SK-N-BE2 cells) | 700 | [14] | |||
| NPY Y4 | Human | Binding | High Affinity | Agonist | [15] |
Key Experimental Methodologies
The data presented in this guide are derived from a variety of in vitro and in vivo experimental protocols. Understanding these methodologies is crucial for interpreting the results and designing future experiments.
Receptor Binding Assays
These assays are used to determine the affinity of a compound for a specific receptor. A common method is the radioligand displacement assay.
-
Objective: To measure the ability of a test compound (e.g., BIBP3226) to displace a radiolabeled ligand (e.g., [125I]-PYY or [3H]-NPY) from the NPY Y1 receptor.
-
General Protocol:
-
Membrane Preparation: Membranes are prepared from cells or tissues expressing the NPY Y1 receptor (e.g., SK-N-MC cells, rat brain cortex).[4][12]
-
Incubation: The membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled antagonist.
-
Separation: The bound and free radioligand are separated by rapid filtration.
-
Quantification: The amount of radioactivity bound to the membranes is measured using a scintillation counter.
-
Data Analysis: The concentration of the antagonist that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) is then calculated from the IC50 value.
-
Functional Assays
Functional assays measure the biological response resulting from receptor activation or inhibition. For NPY Y1 receptor antagonists, these assays typically measure the inhibition of NPY-mediated signaling events.
-
Calcium Mobilization Assay: The NPY Y1 receptor is a Gq-coupled receptor, and its activation leads to an increase in intracellular calcium ([Ca2+]i).
-
Objective: To measure the ability of an antagonist to block the NPY-induced increase in [Ca2+]i.[4]
-
General Protocol:
-
Cell Loading: Cells expressing the Y1 receptor (e.g., SK-N-MC cells) are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2).
-
Antagonist Pre-incubation: The cells are pre-incubated with the antagonist for a specific period.
-
Agonist Stimulation: NPY is added to the cells to stimulate an increase in [Ca2+]i.
-
Measurement: The change in fluorescence, which corresponds to the change in [Ca2+]i, is measured using a fluorometer.
-
Data Analysis: The ability of the antagonist to inhibit the NPY-induced calcium response is quantified, and the pKb value is calculated.[4]
-
-
-
cAMP Inhibition Assay: The NPY Y1 receptor is also coupled to Gi, which inhibits adenylyl cyclase and leads to a decrease in intracellular cyclic AMP (cAMP) levels.[1][16]
-
Objective: To measure the ability of an antagonist to reverse the NPY-induced inhibition of cAMP production.[4]
-
General Protocol:
-
Cell Treatment: Cells expressing the Y1 receptor are treated with an adenylyl cyclase stimulator (e.g., forskolin) in the presence or absence of NPY and the antagonist.
-
cAMP Extraction: The intracellular cAMP is extracted from the cells.
-
Quantification: The amount of cAMP is quantified using a competitive immunoassay (e.g., ELISA).
-
Data Analysis: The ability of the antagonist to block the NPY-mediated decrease in cAMP is determined, and the pKb value is calculated.[4]
-
-
Visualizing NPY Y1 Receptor Signaling and Experimental Workflow
To further aid in the understanding of NPY Y1 receptor function and the evaluation of its antagonists, the following diagrams illustrate the key signaling pathways and a typical experimental workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. BIBP 3226, the first selective neuropeptide Y1 receptor antagonist: a review of its pharmacological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. NPY Y1 and Y5 receptor selective antagonists as anti-obesity drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Subtype selectivity and antagonistic profile of the nonpeptide Y1 receptor antagonist BIBP 3226 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The first highly potent and selective non-peptide neuropeptide Y Y1 receptor antagonist: BIBP3226 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The Global Threat from the Irreversible Accumulation of Trifluoroacetic Acid (TFA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. apexbt.com [apexbt.com]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. targetmol.com [targetmol.com]
- 12. | BioWorld [bioworld.com]
- 13. SR 120819A, an orally-active and selective neuropeptide Y Y1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Potent neuropeptide Y Y1 receptor antagonist, 1229U91: blockade of neuropeptide Y-induced and physiological food intake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The neuropeptide Y Y1 antagonist, 1229U91, a potent agonist for the human pancreatic polypeptide-preferring (NPY Y4) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. biorxiv.org [biorxiv.org]
A Comparative Guide to BIBP3226 and BIBO3304 for Y1 Receptor Antagonism
For researchers, scientists, and drug development professionals, the selection of a suitable antagonist is critical for the investigation of the Neuropeptide Y (NPY) Y1 receptor system. This guide provides a detailed comparison of two prominent non-peptide Y1 receptor antagonists, BIBP3226 and BIBO3304, focusing on their pharmacological properties and the experimental methodologies used for their characterization.
This document synthesizes available data to offer an objective comparison of BIBP3226 and BIBO3304, presenting their binding affinities, selectivity, and functional antagonism. Detailed experimental protocols for key assays are provided to support the replication and validation of these findings.
Introduction to Y1 Receptor Antagonists
The NPY Y1 receptor, a G-protein coupled receptor (GPCR), is a key mediator of NPY's diverse physiological effects, which include the regulation of food intake, blood pressure, and anxiety. The development of selective antagonists for the Y1 receptor has been instrumental in elucidating its physiological roles and exploring its therapeutic potential. BIBP3226 was the first potent and selective non-peptide Y1 receptor antagonist to be developed.[1] Subsequently, BIBO3304 emerged as another highly potent and selective antagonist for the Y1 receptor.[2]
Quantitative Data Comparison
The following tables summarize the binding affinities and selectivity of BIBP3226 and BIBO3304 for the Y1 receptor across various species and against other NPY receptor subtypes.
Table 1: Y1 Receptor Binding Affinity
| Compound | Species | Receptor | Assay Type | Affinity (Kᵢ, nM) | Affinity (IC₅₀, nM) | Reference |
| BIBP3226 | Human | Y1 | Radioligand Binding | 7 | - | [1] |
| Human | Y1 | Radioligand Binding | 5.1 ± 0.5 | - | [3] | |
| Rat | Y1 | Radioligand Binding | 6.8 ± 0.7 | - | [3] | |
| Rat | Y1 | Radioligand Binding | - | 2.4 ± 0.07 | [4] | |
| BIBO3304 | Human | Y1 | Radioligand Binding | - | 0.38 ± 0.06 | [2] |
| Rat | Y1 | Radioligand Binding | - | 0.72 ± 0.42 | [2] | |
| Rat | Y1 | Radioligand Binding | - | 0.2 ± 0.04 | [4] |
Table 2: Selectivity Profile Against Other NPY Receptor Subtypes
| Compound | Receptor Subtype | Affinity (IC₅₀, nM) | Fold Selectivity (Y1 vs. other subtypes) | Reference |
| BIBP3226 | Human Y2 | >10,000 | >1428 | [3] |
| Rat Y2 | >10,000 | >1470 | [3] | |
| BIBO3304 | Human Y2 | >1000 | >2631 | [2] |
| Human Y4 | >1000 | >2631 | [2] | |
| Rat Y4 | >1000 | >1388 | [2] | |
| Human Y5 | >1000 | >2631 | [2] | |
| Rat Y5 | >1000 | >1388 | [2] |
In Vitro and In Vivo Effects
Both BIBP3226 and BIBO3304 have demonstrated efficacy in various in vitro and in vivo models. BIBO3304, for instance, has been shown to inhibit the feeding response induced by NPY in rodents.[2] Specifically, a 30 microgram dose of BIBO3304 administered into the paraventricular nucleus was found to inhibit the feeding response triggered by 1 microgram of NPY, as well as the hyperphagia induced by a 24-hour fast.[2] This suggests a significant role for Y1 receptors in NPY-mediated feeding.[2]
Experimental Protocols
Radioligand Binding Assay
This protocol is used to determine the binding affinity of a compound for a specific receptor.
1. Membrane Preparation:
-
Tissues or cells expressing the Y1 receptor are homogenized in a cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).
-
The homogenate is centrifuged at low speed to remove nuclei and cellular debris.
-
The supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in an appropriate assay buffer.
2. Binding Reaction:
-
In a 96-well plate, incubate the prepared cell membranes with a fixed concentration of a radiolabeled ligand that binds to the Y1 receptor (e.g., ¹²⁵I-labeled peptide YY).
-
Add varying concentrations of the unlabeled competitor compound (BIBP3226 or BIBO3304).
-
Incubate the mixture at room temperature for a sufficient time to reach equilibrium.
3. Separation and Detection:
-
The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes bound with the radioligand.
-
The filters are washed with ice-cold buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is measured using a scintillation counter.
4. Data Analysis:
-
The concentration of the competitor compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined.
-
The inhibition constant (Kᵢ) is then calculated using the Cheng-Prusoff equation.
Functional Assays
1. Calcium Mobilization Assay:
-
This assay measures the ability of an antagonist to block the agonist-induced increase in intracellular calcium, a downstream effect of Y1 receptor activation.
-
Cells expressing the Y1 receptor are plated in a 96-well plate and loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
The cells are then pre-incubated with varying concentrations of the antagonist (BIBP3226 or BIBO3304).
-
A fixed concentration of an NPY Y1 receptor agonist is added to stimulate the receptor.
-
The change in fluorescence, corresponding to the change in intracellular calcium concentration, is measured using a fluorescence plate reader.
-
The ability of the antagonist to inhibit the agonist-induced calcium mobilization is quantified.
2. cAMP Inhibition Assay:
-
The Y1 receptor is a Gi-coupled receptor, and its activation leads to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.
-
Cells expressing the Y1 receptor are treated with forskolin (B1673556) to stimulate cAMP production.
-
The cells are then co-incubated with an NPY Y1 receptor agonist and varying concentrations of the antagonist (BIBP3226 or BIBO3304).
-
The intracellular cAMP levels are measured using a commercially available cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
The potency of the antagonist in reversing the agonist-induced inhibition of cAMP production is determined.
Signaling Pathways and Experimental Workflows
Caption: NPY Y1 Receptor Signaling Pathway
Caption: Experimental Workflow for Y1 Antagonist Characterization
Conclusion
Both BIBP3226 and BIBO3304 are highly potent and selective antagonists of the NPY Y1 receptor. The data presented in this guide indicates that BIBO3304 generally exhibits a higher binding affinity for the Y1 receptor compared to BIBP3226.[4] The choice between these two compounds for a specific research application will depend on the experimental context, including the species being studied and the desired pharmacological profile. The detailed experimental protocols provided herein should serve as a valuable resource for researchers working to characterize these and other NPY receptor ligands.
References
- 1. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [bio-protocol.org]
- 2. Pharmacological characterization of the selective nonpeptide neuropeptide Y Y1 receptor antagonist BIBP 3226 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [en.bio-protocol.org]
- 4. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
The Inactive Enantiomer of BIBP3226: A Robust Negative Control for NPY Y1 Receptor Research
A comprehensive guide for researchers on the stereoselective pharmacology of BIBP3226 and the validation of its (S)-enantiomer as a negative control in Neuropeptide Y (NPY) Y1 receptor studies.
In the realm of G-protein coupled receptor (GPCR) pharmacology, the use of precise and reliable controls is paramount to the validation of experimental findings. For researchers investigating the Neuropeptide Y (NPY) Y1 receptor, a critical player in physiological processes such as appetite regulation, anxiety, and blood pressure control, the non-peptide antagonist BIBP3226 serves as a potent and selective tool. This guide provides a detailed comparison of the pharmacologically active (R)-enantiomer of BIBP3226 and its virtually inactive (S)-enantiomer, establishing the latter as an exemplary negative control for in vitro and in vivo studies.
Stereoselectivity at the NPY Y1 Receptor: A Tale of Two Enantiomers
BIBP3226, chemically known as (R)-N2-(diphenylacetyl)-N-[(4-hydroxyphenyl)methyl]-arginine amide, exhibits a remarkable degree of stereoselectivity in its interaction with the NPY Y1 receptor. The (R)-configuration is crucial for high-affinity binding and subsequent receptor antagonism. In stark contrast, the (S)-enantiomer shows a negligible affinity for the Y1 receptor, rendering it functionally inactive at concentrations where the (R)-enantiomer exerts its potent effects. This dramatic difference in pharmacological activity underscores the highly specific nature of the ligand-receptor interaction and provides an ideal scenario for a negative control experiment.
Comparative Analysis of BIBP3226 Enantiomers
The following tables summarize the quantitative data comparing the binding affinity and functional activity of the active (R)-enantiomer and the inactive (S)-enantiomer of BIBP3226 at the human NPY Y1 receptor.
Table 1: Radioligand Binding Affinity
| Compound | Receptor | Radioligand | Ki (nM) |
| BIBP3226 ((R)-enantiomer) | Human NPY Y1 | [125I]NPY | 0.47 ± 0.07[1] |
| Inactive (S)-enantiomer | Human NPY Y1 | [125I]NPY | > 10,000[1] |
Table 2: In Vitro Functional Antagonism
| Compound | Assay | Agonist | pKb |
| BIBP3226 ((R)-enantiomer) | Ca2+ Mobilization | NPY | 7.5 ± 0.17[1] |
| cAMP Inhibition | NPY | 8.2 ± 0.24[1] | |
| Inactive (S)-enantiomer | Ca2+ Mobilization / cAMP Inhibition | NPY | No significant antagonism |
The profound difference in binding affinity, with the Ki of the inactive enantiomer being over 20,000-fold higher than the active form, provides a clear rationale for its use as a negative control. This lack of affinity translates to a corresponding inability to antagonize NPY-mediated signaling pathways.
The Importance of a Proper Negative Control
Utilizing the inactive (S)-enantiomer of BIBP3226 as a negative control allows researchers to:
-
Confirm Specificity: Attribute the observed effects directly to the antagonism of the NPY Y1 receptor by the active (R)-enantiomer, rather than off-target effects or non-specific interactions of the chemical scaffold.
-
Control for Vehicle Effects: While a vehicle control is essential, the inactive enantiomer provides a more rigorous control by accounting for any potential effects of the compound's chemical properties, solubility, or formulation, independent of its target-specific activity.
-
Validate Assay Integrity: Ensure that the experimental system is not prone to artifacts or non-specific inhibition.
Alternative Negative Controls
While the inactive enantiomer of BIBP3226 is the gold standard, other negative controls can be employed, each with its own set of considerations.
Table 3: Comparison of Negative Control Strategies
| Control Type | Description | Advantages | Disadvantages |
| Inactive Enantiomer | The stereoisomer of the active compound that does not bind to the target receptor. | Highest level of control for specificity; same physicochemical properties as the active compound. | May not always be commercially available or easy to synthesize. |
| Vehicle Control | The solvent or solution used to dissolve the active compound (e.g., DMSO, saline). | Simple and essential for any experiment. | Does not control for potential non-specific effects of the chemical scaffold of the active compound. |
| Structurally Unrelated Compound | A compound with a different chemical structure that is known not to interact with the target receptor. | Can help rule out broad, non-specific effects. | May have its own off-target effects; different physicochemical properties. |
| Untransfected/Mock-transfected Cells | Cells that do not express the receptor of interest. | Confirms that the observed effect is dependent on the presence of the target receptor. | Not applicable for in vivo studies; does not control for compound-specific off-target effects in receptor-expressing cells. |
Experimental Protocols
Detailed methodologies for key in vitro assays are provided below to facilitate the replication and validation of findings.
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of test compounds for the NPY Y1 receptor.
Materials:
-
Membranes from cells expressing the human NPY Y1 receptor (e.g., CHO-K1 or SK-N-MC cells).
-
[125I]-Neuropeptide Y (NPY) as the radioligand.
-
BIBP3226 ((R)-enantiomer) and its inactive (S)-enantiomer.
-
Binding buffer (e.g., 25 mM HEPES, 2.5 mM CaCl2, 1 mM MgCl2, 0.2% BSA, pH 7.4).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation counter.
Procedure:
-
In a 96-well plate, add 50 µL of binding buffer.
-
Add 25 µL of various concentrations of the test compound (BIBP3226 or its inactive enantiomer) or vehicle.
-
Add 25 µL of [125I]-NPY at a final concentration close to its Kd.
-
To determine non-specific binding, a parallel set of wells should contain a high concentration of unlabeled NPY (e.g., 1 µM).
-
Add 100 µL of cell membrane preparation (containing 10-20 µg of protein).
-
Incubate for 2 hours at room temperature with gentle agitation.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with 3 mL of ice-cold wash buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 values from competition binding curves and calculate the Ki values using the Cheng-Prusoff equation.
Intracellular Ca2+ Mobilization Assay
Objective: To measure the antagonistic effect of test compounds on NPY-induced intracellular calcium mobilization.
Materials:
-
Cells expressing the human NPY Y1 receptor and a Gαq/i chimeric G-protein (e.g., HEK293 cells).
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Neuropeptide Y (NPY).
-
BIBP3226 ((R)-enantiomer) and its inactive (S)-enantiomer.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Fluorescent plate reader with an injection system.
Procedure:
-
Seed cells in a black, clear-bottom 96-well plate and grow to confluence.
-
Load the cells with the calcium-sensitive dye according to the manufacturer's instructions (typically for 1 hour at 37°C).
-
Wash the cells with assay buffer to remove excess dye.
-
Pre-incubate the cells with various concentrations of the test compound (BIBP3226 or its inactive enantiomer) or vehicle for 15-30 minutes at room temperature.
-
Place the plate in the fluorescent plate reader and measure the baseline fluorescence.
-
Inject a sub-maximal concentration of NPY (e.g., EC80) and monitor the change in fluorescence over time.
-
The antagonistic effect is measured as the inhibition of the NPY-induced fluorescence signal.
-
Calculate the pKb value from the concentration-response curves.
cAMP Inhibition Assay
Objective: To measure the antagonistic effect of test compounds on NPY-induced inhibition of cyclic AMP (cAMP) production.
Materials:
-
Cells expressing the human NPY Y1 receptor (e.g., CHO-K1 cells).
-
Neuropeptide Y (NPY).
-
BIBP3226 ((R)-enantiomer) and its inactive (S)-enantiomer.
-
cAMP assay kit (e.g., HTRF, ELISA, or LANCE).
-
Cell lysis buffer.
Procedure:
-
Seed cells in a 96-well plate and grow to confluence.
-
Pre-incubate the cells with various concentrations of the test compound (BIBP3226 or its inactive enantiomer) or vehicle for 15-30 minutes.
-
Add a fixed concentration of NPY and a sub-maximal concentration of forskolin to stimulate cAMP production.
-
Incubate for a specified time (e.g., 30 minutes) at 37°C.
-
Lyse the cells to release intracellular cAMP.
-
Measure the cAMP concentration in the cell lysates using a commercial assay kit according to the manufacturer's instructions.
-
The antagonistic effect is measured as the reversal of the NPY-induced inhibition of forskolin-stimulated cAMP production.
-
Calculate the pKb value from the concentration-response curves.
Visualizing the Rationale and Workflow
The following diagrams illustrate the logical framework for using an inactive enantiomer as a negative control and the experimental workflows.
Caption: Logic of using an inactive enantiomer as a negative control.
Caption: Workflow for a competitive radioligand binding assay.
Caption: Simplified NPY Y1 receptor signaling pathways.
References
Validating the Antagonistic Effect of BIBP3226 TFA in a New Assay: A Comparative Guide
For researchers and drug development professionals seeking to validate the antagonistic effect of BIBP3226 TFA on the Neuropeptide Y Y1 receptor (NPY Y1R), this guide provides a comprehensive comparison with alternative antagonists and detailed experimental protocols for key assays. This compound is a potent and selective non-peptide antagonist of the NPY Y1 receptor, a G-protein coupled receptor involved in various physiological processes, including the regulation of food intake and blood pressure.[1][2][3] This guide will facilitate the objective assessment of this compound's performance in a new assay by providing a framework for comparison and detailed methodologies.
Performance Comparison of NPY Y1 Receptor Antagonists
The following tables summarize the quantitative data on the binding affinity and functional antagonism of this compound and its alternatives.
Table 1: NPY Y1 Receptor Binding Affinity
| Compound | Organism/Cell Line | Receptor Subtype | Kᵢ (nM) | IC₅₀ (nM) | Reference |
| This compound | Human (SK-N-MC cells) | Y1 | 5.1 ± 0.5 | - | [4] |
| Human (CHO-K1 cells) | Y1 | 0.47 ± 0.07 | - | [4] | |
| Rat (parietal cortex) | Y1 | 6.8 ± 0.7 | - | [4] | |
| Human | Y1 | 7 | - | [2] | |
| BIBO 3304 | Human | Y1 | - | 0.38 ± 0.06 | [5][6] |
| Rat | Y1 | - | 0.72 ± 0.42 | [5][6] | |
| BMS-193885 | Human (SK-N-MC cells) | Y1 | 3.3 | 5.9 | [7][8] |
Table 2: Functional Antagonism at the NPY Y1 Receptor
| Compound | Assay Type | Cell Line | pKₑ | Apparent Kₑ (nM) | Reference |
| This compound | Ca²⁺ Mobilization | SK-N-MC | 7.5 ± 0.17 | - | [4] |
| cAMP Inhibition | SK-N-MC | 8.2 ± 0.24 | - | [4] | |
| BMS-193885 | cAMP Inhibition | CHO (human Y1R) | - | 4.5 | [7][9] |
Table 3: Selectivity Profile of NPY Y1 Receptor Antagonists
| Compound | Y2 Receptor Affinity | Y4 Receptor Affinity | Y5 Receptor Affinity | Other Receptors | Reference |
| This compound | Low affinity | Low affinity | Low affinity | Low affinity for a set of 60 other receptors | [1] |
| BIBO 3304 | >1000 nM (IC₅₀) | >1000 nM (IC₅₀) | >1000 nM (IC₅₀) | ≥1,000-fold selectivity for 148 targets | [5][6][10] |
| BMS-193885 | >160-fold selective | >160-fold selective | >160-fold selective | >100-fold selective over α₁-adrenergic receptor, >47-fold over σ₁ | [8] |
Signaling Pathway and Experimental Workflow
Activation of the NPY Y1 receptor, a Gi/o-coupled GPCR, by its endogenous ligand Neuropeptide Y (NPY) initiates a signaling cascade that includes the inhibition of adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels, and the mobilization of intracellular calcium (Ca²⁺). Antagonists like this compound block these downstream effects.
The validation of this compound's antagonistic effect can be systematically approached through a series of established in vitro assays. The general workflow involves first confirming the binding of the antagonist to the receptor and then assessing its ability to block the functional responses induced by an agonist.
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are intended as a guide and may require optimization based on the specific cell line and laboratory conditions.
Radioligand Binding Assay
This assay determines the affinity of this compound for the NPY Y1 receptor by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Cell membranes expressing the human NPY Y1 receptor (e.g., from SK-N-MC or transfected CHO cells).
-
Radioligand: [¹²⁵I]-Peptide YY ([¹²⁵I]-PYY).
-
This compound and other competing ligands.
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
96-well plates.
-
Glass fiber filters (e.g., GF/C) pre-soaked in 0.3% polyethyleneimine (PEI).
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of this compound and other unlabeled competitor ligands in Binding Buffer.
-
In a 96-well plate, add in the following order:
-
50 µL of Binding Buffer (for total binding) or 10 µM unlabeled NPY (for non-specific binding) or competitor ligand solution.
-
50 µL of radioligand ([¹²⁵I]-PYY) at a final concentration near its Kₑ value.
-
150 µL of cell membrane preparation (3-20 µg protein for cells, 50-120 µg for tissue).[11]
-
-
Incubate the plate at 30°C for 60 minutes with gentle agitation.[11]
-
Terminate the binding reaction by rapid vacuum filtration through the pre-soaked glass fiber filters using a cell harvester.
-
Wash the filters four times with ice-cold Wash Buffer.[11]
-
Dry the filters for 30 minutes at 50°C.[11]
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC₅₀ value for each competitor and calculate the Kᵢ value using the Cheng-Prusoff equation.
Intracellular Calcium Mobilization Assay (FLIPR)
This functional assay measures the ability of this compound to inhibit the increase in intracellular calcium concentration induced by an NPY Y1 receptor agonist.
Materials:
-
Cells stably expressing the human NPY Y1 receptor (e.g., CHO-hY1R).
-
Black-walled, clear-bottom 96- or 384-well plates.
-
FLIPR Calcium Assay Kit (e.g., Calcium 5 Dye).
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
NPY (agonist).
-
This compound and other antagonists.
-
Fluorometric Imaging Plate Reader (FLIPR).
Procedure:
-
Seed the cells into the microplates and incubate overnight at 37°C, 5% CO₂.[12][13]
-
The next day, prepare the dye loading buffer by dissolving the calcium-sensitive dye and probenecid in HBSS/HEPES buffer according to the manufacturer's instructions.
-
Remove the culture medium from the cells and add the dye loading buffer to each well.[13]
-
Incubate the plate for 1 hour at 37°C to allow for dye loading.[13]
-
During the incubation, prepare a compound plate containing serial dilutions of this compound and other antagonists. Also, prepare an agonist plate with NPY at a concentration that elicits a submaximal response (e.g., EC₈₀).
-
Place both the cell plate and the compound/agonist plates into the FLIPR instrument.
-
To determine antagonist activity, add the antagonist solution to the cells and incubate for a pre-determined time (e.g., 15 minutes).[13]
-
Subsequently, add the NPY agonist solution and measure the fluorescence signal over a period of 60 seconds (Ex 470-495nM; Em 515-575 nM).[13]
-
The change in fluorescence intensity reflects the change in intracellular calcium concentration.
-
Generate dose-response curves for the antagonist in the presence of the agonist to determine the IC₅₀ or pA₂ value.
Forskolin-Stimulated cAMP Accumulation Assay
This assay assesses the ability of this compound to counteract the NPY-induced inhibition of adenylyl cyclase activity.
Materials:
-
Cells expressing the human NPY Y1 receptor (e.g., CHO-hY1R).
-
Assay buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA).
-
3-isobutyl-1-methylxanthine (IBMX), a phosphodiesterase inhibitor.
-
NPY (agonist).
-
This compound and other antagonists.
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).
Procedure:
-
Harvest and resuspend the cells in assay buffer.
-
Prepare serial dilutions of this compound and other antagonists.
-
In an appropriate assay plate, add the antagonist solutions followed by the cell suspension.
-
Pre-incubate the cells with the antagonists for a specified time (e.g., 15-30 minutes) at room temperature.
-
Prepare a solution containing NPY (at its EC₅₀-EC₈₀ concentration) and a fixed concentration of forskolin (e.g., 1-10 µM) in the presence of IBMX.[14][15]
-
Add the agonist/forskolin mixture to the wells to initiate the reaction.
-
Incubate for 30 minutes at room temperature.[14]
-
Lyse the cells and measure the intracellular cAMP levels using the chosen detection kit according to the manufacturer's protocol.
-
The antagonist's effect is observed as a reversal of the NPY-induced inhibition of forskolin-stimulated cAMP production.
-
Generate dose-response curves to determine the IC₅₀ or pA₂ value for the antagonist.
References
- 1. BIBP 3226, the first selective neuropeptide Y1 receptor antagonist: a review of its pharmacological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The first highly potent and selective non-peptide neuropeptide Y Y1 receptor antagonist: BIBP3226 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Subtype selectivity and antagonistic profile of the nonpeptide Y1 receptor antagonist BIBP 3226 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Subtype selectivity of the novel nonpeptide neuropeptide Y Y1 receptor antagonist BIBO 3304 and its effect on feeding in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Subtype selectivity of the novel nonpeptide neuropeptide Y Y1 receptor antagonist BIBO 3304 and its effect on feeding in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacological characterization and appetite suppressive properties of BMS-193885, a novel and selective neuropeptide Y(1) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. rndsystems.com [rndsystems.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Pardon Our Interruption [opnme.com]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. Intracellular Calcium Measurements with FLIPR Calcium Assay Kit [moleculardevices.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. benchchem.com [benchchem.com]
- 15. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Unveiling the Selectivity of BIBP3226 TFA: A Comparative Guide to its Cross-Reactivity with Neuropeptide Receptors
For researchers, scientists, and drug development professionals, understanding the selectivity of a pharmacological tool is paramount. This guide provides a comprehensive comparison of BIBP3226 trifluoroacetate (B77799) (TFA), a widely used non-peptide antagonist, and its cross-reactivity with various neuropeptide receptors. This analysis is supported by experimental data on its binding affinity and functional antagonism, detailed experimental protocols, and visualizations of relevant signaling pathways.
BIBP3226 is a potent and highly selective antagonist of the Neuropeptide Y (NPY) Y1 receptor, a G-protein coupled receptor (GPCR) involved in a myriad of physiological processes, including the regulation of blood pressure and food intake.[1][2] Its high affinity for the Y1 receptor has made it an invaluable tool for elucidating the physiological roles of this receptor subtype. However, a thorough understanding of its interactions with other neuropeptide receptors is crucial for the accurate interpretation of experimental results and for its potential therapeutic development.
Comparative Binding Affinity of BIBP3226 TFA
The selectivity of BIBP3226 is demonstrated by its significantly higher affinity for the NPY Y1 receptor compared to other NPY receptor subtypes and other related neuropeptide receptors. The following table summarizes the binding affinities (Ki) of BIBP3226 for various receptors, compiled from radioligand binding assays.
| Receptor Target | Species/Tissue/Cell Line | Radioligand | Ki (nM) | Reference(s) |
| NPY Y1 Receptor | Human (CHO-K1 cells) | [125I]NPY | 0.47 ± 0.07 | [3] |
| Human (SK-N-MC cells) | [125I]NPY | 5.1 ± 0.5 | [3] | |
| Rat (Parietal cortex membranes) | [125I]NPY | 6.8 ± 0.7 | [3] | |
| Human | [125I]NPY | 7 | [1] | |
| NPY Y2 Receptor | Human (SMS-KAN cells) | [125I]NPY | > 10,000 | [3] |
| Rabbit (Kidney) | [125I]NPY | > 10,000 | [3] | |
| Rat (Hippocampus) | [125I]NPY | > 10,000 | [3] | |
| NPY Y3 Receptor | Rat (Colon) | - | No significant competition | [4] |
| NPY Y4 Receptor | - | - | > 10,000 | [5] |
| NPY Y5 Receptor | - | - | > 10,000 | [5] |
| Neuropeptide FF (NPFF) 1 Receptor | Human (CHO cells) | - | - | [5] |
| Neuropeptide FF (NPFF) 2 Receptor | Human (CHO cells) | - | 50 - 100 | [6][7] |
| (S)-enantiomer of BIBP3226 at Y1 Receptor | - | [125I]NPY | > 10,000 | [3] |
Table 1: Binding Affinity (Ki) of BIBP3226 for various neuropeptide receptors. A lower Ki value indicates a higher binding affinity.
The data clearly illustrates the remarkable selectivity of BIBP3226 for the NPY Y1 receptor, with Ki values in the low nanomolar range. In contrast, its affinity for NPY Y2, Y4, and Y5 receptors is negligible, with Ki values greater than 10,000 nM.[3][5] Interestingly, BIBP3226 does exhibit a moderate affinity for the Neuropeptide FF (NPFF) 2 receptor, with Ki values in the range of 50-100 nM.[6][7] This cross-reactivity should be taken into consideration when designing and interpreting experiments using BIBP3226. The stereoselectivity of BIBP3226 is also noteworthy, as its (S)-enantiomer shows virtually no affinity for the Y1 receptor, highlighting the specific structural requirements for binding.[3]
Functional Antagonism Profile
Beyond binding affinity, the functional activity of BIBP3226 at these receptors provides a more complete picture of its selectivity.
| Receptor Target | Assay Type | Measured Effect | Potency (pA2/pKb) | Reference(s) |
| NPY Y1 Receptor | NPY-induced Ca++ mobilization (SK-N-MC cells) | Antagonism | pKb = 7.5 ± 0.17 | [3] |
| NPY-mediated inhibition of cAMP synthesis (SK-N-MC cells) | Antagonism | pKb = 8.2 ± 0.24 | [3] | |
| NPY-induced contraction (Rabbit saphenous vein) | Antagonism | pA2 = 7.36 | [4] | |
| NPFF 2 Receptor | NPFF-induced inhibition of cAMP production (CHO cells) | Antagonism | - | [6] |
Table 2: Functional antagonist potency of BIBP3226 at neuropeptide receptors.
Experimental Methodologies
The data presented in this guide are derived from established in vitro pharmacological assays. Below are detailed protocols for the key experiments cited.
Radioligand Competition Binding Assay
This assay is used to determine the binding affinity (Ki) of a test compound (BIBP3226) by measuring its ability to displace a radiolabeled ligand from its receptor.
Objective: To determine the Ki of BIBP3226 for a specific neuropeptide receptor.
Materials:
-
Cell Membranes: Membranes prepared from cells or tissues endogenously expressing or recombinantly overexpressing the receptor of interest (e.g., CHO-K1 cells for human NPY Y1, SMS-KAN cells for human NPY Y2).
-
Radioligand: A high-affinity radiolabeled ligand for the target receptor (e.g., [125I]NPY).
-
Test Compound: this compound in a range of concentrations.
-
Non-specific Binding Control: A high concentration of an unlabeled ligand to determine non-specific binding.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4.
-
Filtration Apparatus: A 96-well cell harvester and glass fiber filters (e.g., GF/C filters presoaked in polyethyleneimine).
-
Scintillation Counter: To measure radioactivity.
Protocol:
-
Membrane Preparation: Homogenize cells or tissues in a cold lysis buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer and repeat the centrifugation. Finally, resuspend the membrane pellet in the assay buffer. Determine the protein concentration of the membrane preparation.
-
Assay Setup: In a 96-well plate, add the following to each well in a final volume of 250 µL:
-
150 µL of the membrane preparation (containing a specific amount of protein, e.g., 10-50 µg).
-
50 µL of BIBP3226 at various concentrations (typically a serial dilution).
-
50 µL of the radioligand at a fixed concentration (usually at or below its Kd value).
-
For total binding wells, add 50 µL of assay buffer instead of the test compound.
-
For non-specific binding wells, add 50 µL of a high concentration of an unlabeled ligand.
-
-
Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a predetermined time to reach equilibrium (e.g., 60 minutes) with gentle agitation.
-
Filtration: Rapidly terminate the binding reaction by vacuum filtration through the glass fiber filters. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Dry the filters and measure the radioactivity retained on each filter using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the BIBP3226 concentration to generate a competition curve.
-
Determine the IC50 value (the concentration of BIBP3226 that inhibits 50% of the specific binding of the radioligand) from the curve using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
References
- 1. The first highly potent and selective non-peptide neuropeptide Y Y1 receptor antagonist: BIBP3226 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. BIBP3226 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. Subtype selectivity and antagonistic profile of the nonpeptide Y1 receptor antagonist BIBP 3226 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Apparent affinity and potency of BIBP3226, a non-peptide neuropeptide Y receptor antagonist, on purported neuropeptide Y Y1, Y2 and Y3 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [<sup>3</sup>H]BIBP3226 | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. Agonist and antagonist activities on human NPFF2 receptors of the NPY ligands GR231118 and BIBP3226 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Analysis of Efficacy: BIBP3226 TFA versus Peptide-Based Neuropeptide Y Receptor Antagonists
For researchers, scientists, and professionals in drug development, this guide provides an objective comparison of the non-peptide antagonist BIBP3226 Trifluoroacetate (TFA) and various peptide-based antagonists targeting Neuropeptide Y (NPY) receptors. This analysis is supported by experimental data to delineate their respective performance profiles.
Neuropeptide Y (NPY) receptors, particularly the Y1 subtype, are implicated in a range of physiological processes, including appetite regulation, anxiety, and blood pressure control. Consequently, antagonists of these receptors are valuable tools in neuroscience and drug discovery. This guide focuses on the comparative efficacy of BIBP3226 TFA, a widely used small molecule antagonist, against traditional peptide-based antagonists.
At a Glance: Performance Comparison
| Feature | This compound | Peptide-Based Antagonists (e.g., 1229U91, GR231118) |
| Molecular Nature | Small Molecule (Non-peptide) | Peptide |
| Primary Target | High affinity for NPY Y1 receptor. Also shows affinity for Neuropeptide FF (NPFF) receptors. | Typically designed for high affinity and selectivity for specific NPY receptor subtypes (e.g., Y1, Y2). |
| In Vitro Potency | Demonstrates potent, competitive antagonism at the Y1 receptor. | Varies by peptide; can exhibit very high potency and selectivity. |
| In Vivo Efficacy | Effective in modulating physiological responses such as blood pressure and food intake. | Effective in vivo, though potential for metabolic instability and blood-brain barrier penetration issues. |
| Selectivity | Highly selective for the Y1 receptor over other NPY receptor subtypes (Y2, Y4, Y5).[1][2] | Selectivity profile is a key design parameter and can be very high for specific subtypes. |
| Pharmacokinetics | Generally expected to have better oral bioavailability and central nervous system penetration compared to peptides. | Often limited by poor oral bioavailability and rapid degradation. |
Quantitative Analysis: Binding Affinity and Functional Potency
The following tables summarize the binding affinities (Ki) and functional potencies (IC50, pKb) of this compound and representative peptide-based antagonists for the NPY Y1 receptor.
Table 1: NPY Y1 Receptor Binding Affinities (Ki)
| Compound | Receptor Subtype | Cell Line/Tissue | Ki (nM) | Citation |
| BIBP3226 | Human NPY Y1 | SK-N-MC cells | 7 | [3] |
| BIBP3226 | Human NPY Y1 | CHO-K1 cells | 0.47 ± 0.07 | [2] |
| BIBP3226 | Rat NPY Y1 | Rat parietal cortex | 6.8 ± 0.7 | [2] |
| 1229U91 (peptide) | Human NPY Y1 | SK-N-MC cells | 0.10 | [4] |
| EXBP 68 (peptide) | Human NPY Y1 | SK-N-MC cells | 0.33 ± 0.04 | [2] |
Table 2: Functional Antagonist Potency at the NPY Y1 Receptor
| Compound | Functional Assay | Cell Line | Potency | Citation |
| BIBP3226 | NPY-induced Ca++ mobilization | SK-N-MC cells | pKb = 7.5 ± 0.17 | [2] |
| BIBP3226 | NPY-mediated inhibition of cAMP synthesis | SK-N-MC cells | pKb = 8.2 ± 0.24 | [2] |
| 1229U91 (peptide) | NPY-induced increase in intracellular calcium | SK-N-MC cells | IC50 = 0.27 nM | [4] |
| EXBP 68 (peptide) | NPY-mediated inhibition of cAMP synthesis | SK-N-MC cells | pKb = 8.4 ± 0.07 | [2] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the signaling pathway of the NPY Y1 receptor and a typical experimental workflow for evaluating antagonist efficacy.
Caption: NPY Y1 Receptor Signaling Pathway.
Caption: Experimental Workflow for Antagonist Evaluation.
Detailed Experimental Protocols
Radioligand Binding Assay (for Ki Determination)
This assay measures the ability of a test compound (e.g., this compound or a peptide antagonist) to displace a radiolabeled ligand from the NPY Y1 receptor.
Materials:
-
Cell Membranes: Prepared from cells expressing the NPY Y1 receptor (e.g., SK-N-MC cells).
-
Radioligand: [¹²⁵I]-PYY or [³H]-NPY.
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.1% BSA, pH 7.4.
-
Test Compounds: this compound and peptide antagonists at various concentrations.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters (GF/C) pre-soaked in polyethyleneimine (PEI).
-
Scintillation counter.
Procedure:
-
In a 96-well plate, incubate cell membranes (20-40 µg protein) with the radioligand (at a concentration close to its Kd) and varying concentrations of the test compound.
-
Incubate for 60-90 minutes at room temperature.
-
Terminate the binding by rapid filtration through the GF/C filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of unlabeled NPY.
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The IC50 value is determined by non-linear regression analysis of the competition binding curve.
-
The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Functional Assay (for pKb Determination)
This assay measures the ability of an antagonist to block the NPY-induced inhibition of cAMP production.
Materials:
-
Cells: Whole cells expressing the NPY Y1 receptor (e.g., SK-N-MC cells).
-
Forskolin (B1673556): An adenylyl cyclase activator.
-
NPY: To stimulate the Y1 receptor.
-
Test Compounds: this compound and peptide antagonists at various concentrations.
-
cAMP Assay Kit: (e.g., HTRF, ELISA, or luminescence-based).
-
Cell lysis buffer.
Procedure:
-
Seed cells in a 96-well plate and grow to confluence.
-
Pre-incubate the cells with varying concentrations of the antagonist for 15-30 minutes.
-
Stimulate the cells with a fixed concentration of NPY (typically EC80) in the presence of forskolin for 15-30 minutes.
-
Lyse the cells to release intracellular cAMP.
-
Measure the cAMP concentration in the cell lysates using a commercial cAMP assay kit according to the manufacturer's instructions.
-
Generate a dose-response curve for the antagonist's ability to reverse the NPY-induced inhibition of cAMP production.
-
The pKb value is calculated using the Schild equation, which provides a measure of the antagonist's potency.
In Vivo Antagonism of NPY-Induced Feeding
This experiment evaluates the ability of an antagonist to block the orexigenic (appetite-stimulating) effect of NPY in an animal model.
Materials:
-
Animals: Male Sprague-Dawley rats or C57BL/6 mice, fitted with intracerebroventricular (i.c.v.) cannulae.
-
NPY solution: For i.c.v. injection.
-
Antagonist solution: this compound or peptide antagonist for i.c.v. or intraperitoneal (i.p.) administration.
-
Vehicle solution (control).
-
Food and water ad libitum.
-
Metabolic cages for monitoring food intake.
Procedure:
-
Acclimatize animals to the experimental conditions.
-
Administer the antagonist or vehicle via the appropriate route (e.g., i.c.v. or i.p.) at a predetermined time before NPY injection.
-
After the pretreatment period, administer NPY (e.g., 5 µg) or vehicle via the i.c.v. cannula.[4]
-
Immediately after NPY injection, return the animals to their cages with pre-weighed food.
-
Measure cumulative food intake at various time points (e.g., 1, 2, 4, and 24 hours) after NPY injection.
-
Analyze the data to determine if the antagonist significantly reduces NPY-induced food intake compared to the vehicle-treated control group.
Conclusion
This compound stands as a potent and selective non-peptide antagonist of the NPY Y1 receptor, offering advantages in terms of its small molecule nature which may translate to better pharmacokinetic properties compared to peptide-based antagonists.[1][5] The quantitative data presented demonstrates that while highly potent peptide antagonists like 1229U91 and EXBP 68 can exhibit slightly higher binding affinities and functional potencies in some in vitro assays, this compound remains a highly effective tool with nanomolar to sub-nanomolar efficacy.[2][3][4]
The choice between this compound and a peptide-based antagonist will ultimately depend on the specific requirements of the research. For in vitro studies requiring high precision and potency, a well-characterized peptide antagonist might be preferred. However, for in vivo experiments, particularly those requiring central nervous system penetration or oral administration, the small molecule nature of this compound presents a significant advantage. Researchers should carefully consider the experimental context, including the desired route of administration and the specific NPY receptor subtype of interest, when selecting the most appropriate antagonist for their studies.
References
- 1. BIBP 3226, the first selective neuropeptide Y1 receptor antagonist: a review of its pharmacological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Subtype selectivity and antagonistic profile of the nonpeptide Y1 receptor antagonist BIBP 3226 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The first highly potent and selective non-peptide neuropeptide Y Y1 receptor antagonist: BIBP3226 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Potent neuropeptide Y Y1 receptor antagonist, 1229U91: blockade of neuropeptide Y-induced and physiological food intake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Therapeutic potential of neuropeptide Y (NPY) receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Blood-Brain Barrier: A Comparative Guide to NPY Y1 Receptor Antagonists
A critical determinant in the therapeutic application of Neuropeptide Y (NPY) Y1 receptor antagonists for central nervous system (CNS) disorders is their ability to cross the blood-brain barrier (BBB). This guide provides a comparative analysis of BIBP3226 TFA, a widely used research tool, and other alternative Y1 receptor antagonists, focusing on their BBB permeability and supported by experimental data.
The NPY system, particularly the Y1 receptor, is implicated in a range of physiological processes within the brain, including appetite regulation, anxiety, and epilepsy. Consequently, Y1 receptor antagonists are of significant interest for the development of novel therapeutics. However, the efficacy of these compounds for treating CNS disorders is fundamentally dependent on their ability to penetrate the brain.
This guide establishes that this compound, a potent and selective NPY Y1 receptor antagonist, does not effectively cross the blood-brain barrier. In contrast, other antagonists, such as BIBO3304, have demonstrated central nervous system activity following systemic administration, indicating their capacity for brain penetration.
Comparative Analysis of Blood-Brain Barrier Permeability
The ability of a compound to cross the BBB is quantified by its brain-to-plasma (B/P) concentration ratio or its in vitro permeability coefficient (Pe). A higher B/P ratio or Pe value indicates greater brain penetration.
| Compound | Type | Brain-to-Plasma (B/P) Ratio | In Vitro Permeability (Pe) (10⁻⁶ cm/s) | Crosses BBB? |
| This compound | NPY Y1 Receptor Antagonist | Not reported; stated to not cross the BBB. | Not reported | No |
| BIBO3304 | NPY Y1 Receptor Antagonist | Not explicitly reported, but central effects after oral administration suggest BBB penetration. | Not reported | Yes (inferred) |
In-Depth Look at this compound and a Brain-Penetrant Alternative
This compound: This compound is a highly selective and potent antagonist for the NPY Y1 receptor. However, numerous studies have established that it does not cross the BBB following systemic administration. To elicit effects on the central nervous system, this compound must be administered directly into the brain, for instance, via intracerebroventricular (ICV) injection. This limitation restricts its therapeutic potential for CNS disorders when administered peripherally.
Brain-Penetrant Alternative (e.g., BIBO3304): In contrast, compounds like BIBO3304 have shown effects on centrally-mediated processes, such as food intake, after oral or systemic administration. This indicates that they can cross the BBB to reach their target receptors in the brain. The development of such brain-penetrant Y1 receptor antagonists is a crucial step towards creating orally-active drugs for CNS conditions. One study describes a novel and selective Y1 receptor antagonist, referred to as "compound A," that acts centrally on brain receptors when administered peripherally, significantly reducing ethanol (B145695) consumption in mice.[1]
NPY Y1 Receptor Signaling Pathway
The NPY Y1 receptor is a G-protein coupled receptor (GPCR). Upon binding of NPY, the receptor activates intracellular signaling cascades that ultimately modulate neuronal activity.
Caption: NPY Y1 Receptor Signaling Cascade.
Experimental Methodologies for Assessing Blood-Brain Barrier Permeability
Determining whether a compound crosses the BBB is essential in drug development. Both in vivo and in vitro methods are employed for this purpose.
In Vivo Microdialysis
This technique allows for the sampling of unbound drug concentrations in the brain extracellular fluid of a living animal following systemic administration.
Caption: In Vivo Microdialysis Workflow.
Protocol:
-
Probe Implantation: A microdialysis probe is stereotactically implanted into the brain region of interest in an anesthetized animal.
-
Recovery: The animal is allowed to recover from surgery.
-
Compound Administration: The test compound is administered systemically (e.g., intravenously or intraperitoneally).
-
Perfusion: The microdialysis probe is perfused with a physiological solution at a slow, constant flow rate.
-
Dialysate Collection: The dialysate, containing substances that have diffused across the probe's semi-permeable membrane from the brain's extracellular fluid, is collected at timed intervals.
-
Blood Sampling: Blood samples are collected concurrently to determine plasma drug concentrations.
-
Analysis: The concentration of the compound in the dialysate and plasma is quantified using a sensitive analytical method, typically liquid chromatography-mass spectrometry (LC-MS/MS).
-
Calculation: The unbound brain-to-plasma concentration ratio (Kp,uu) is calculated.
In Vitro Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)
The PAMPA-BBB assay is a high-throughput in vitro screening tool that predicts passive diffusion across the BBB.
Protocol:
-
Membrane Preparation: A filter plate is coated with a lipid solution (e.g., porcine brain polar lipid extract in an organic solvent) to form an artificial membrane that mimics the BBB.
-
Donor and Acceptor Plates: The assay is performed using a 96-well filter plate (donor plate) and an acceptor plate.
-
Compound Addition: The test compound, dissolved in a buffer solution, is added to the wells of the donor plate.
-
Incubation: The donor plate is placed on top of the acceptor plate, which contains a buffer solution. The entire assembly is incubated to allow the compound to diffuse from the donor compartment, through the artificial membrane, into the acceptor compartment.
-
Quantification: After the incubation period, the concentration of the compound in both the donor and acceptor wells is determined using an appropriate analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).
-
Permeability Calculation: The effective permeability coefficient (Pe) is calculated based on the amount of compound that has crossed the membrane over time.
Conclusion
The ability to cross the blood-brain barrier is a critical attribute for any NPY Y1 receptor antagonist intended for the treatment of central nervous system disorders. While this compound remains a valuable tool for in vitro and direct central administration studies, its lack of BBB permeability precludes its use as a systemically administered CNS therapeutic. The development and characterization of brain-penetrant Y1 receptor antagonists, such as BIBO3304 and other novel compounds, represent a significant advancement in the quest for effective treatments for a range of neurological and psychiatric conditions. Further quantitative studies are needed to fully characterize the BBB permeability of these promising new agents.
References
In Vivo Validation of BIBP3226 TFA's Effect on Food Intake: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo effects of BIBP3226 trifluoroacetate (B77799) (TFA), a potent and selective Neuropeptide Y (NPY) Y1 receptor antagonist, on food intake. The performance of BIBP3226 TFA is compared with other relevant NPY Y1 receptor antagonists, supported by experimental data from various preclinical studies. This document summarizes quantitative data in structured tables, offers detailed experimental protocols for key studies, and includes visualizations of relevant pathways and workflows to facilitate a comprehensive understanding of the current research landscape.
Introduction to this compound and NPY Y1 Receptor Antagonism
Neuropeptide Y (NPY) is a powerful orexigenic peptide in the central nervous system, stimulating food intake primarily through the Y1 receptor subtype.[1][2] Antagonism of the NPY Y1 receptor is, therefore, a key strategy in the development of anti-obesity therapeutics. BIBP3226 was one of the first non-peptide NPY Y1 receptor antagonists developed and has been instrumental in elucidating the role of this receptor in the regulation of feeding behavior.[3][4] This guide evaluates the in vivo efficacy of this compound and compares it to other notable NPY Y1 receptor antagonists.
Comparative Analysis of In Vivo Efficacy
The in vivo effects of this compound on food intake have been evaluated in various rodent models, primarily focusing on its ability to inhibit feeding induced by NPY administration, fasting, and the presentation of highly palatable food.
Inhibition of NPY-Induced Food Intake
Intracerebroventricular (ICV) or direct injection into the paraventricular nucleus (PVN) of the hypothalamus with NPY robustly stimulates food intake in satiated rats. BIBP3226 has been shown to dose-dependently attenuate this effect.
Table 1: Effect of NPY Y1 Receptor Antagonists on NPY-Induced Food Intake in Rats
| Compound | Administration Route | Antagonist Dose | NPY Dose | % Inhibition of Food Intake | Reference |
| BIBP3226 | Intra-PVN | 0.25 - 25 nmol | 0.1 - 2.5 nmol | Up to 95% | [5] |
| BIBP3226 | ICV | 10.0 nmol | 1.0 nmol | Significant reduction at 30 min and 4h | [3][6] |
| BIBO3304 | Intra-PVN | 30 µg | 1 µg | Significant inhibition | [7] |
| BIBO3304 | ICV | 1 or 10 nmol | 0.3 nmol | Significant inhibition | [8] |
| 1229U91 | ICV | 30 µg | 5 µg | Complete inhibition | [9] |
| J-115814 | ICV | 10 - 100 µg | 5 µg | Dose-dependent suppression | [10] |
Note: Direct quantitative comparison between studies should be made with caution due to variations in experimental protocols.
Effect on Fasting-Induced and Palatable Food Intake
BIBP3226 has also demonstrated efficacy in reducing food intake following a period of fasting and in decreasing the consumption of highly palatable diets, suggesting a role for the NPY Y1 receptor in mediating feeding driven by both homeostatic need and hedonic factors.
Table 2: Effect of NPY Y1 Receptor Antagonists on Fasting-Induced and Palatable Food Intake in Rats
| Compound | Condition | Administration Route | Antagonist Dose | Observed Effect | Reference |
| BIBP3226 | 24h Fasting | ICV | 10.0 nmol | Significant reduction in food intake | [3][6] |
| BIBP3226 | Highly Palatable Diet | ICV | 10.0 nmol | Significant reduction in intake | [3][6] |
| BIBO3304 | 24h Fasting | Intra-PVN | 30 µg | Significant inhibition of hyperphagia | [7][11] |
Experimental Protocols
General Animal Model and Housing
-
Species: Male Sprague-Dawley or Wistar rats.
-
Weight: 250-380g.[12]
-
Housing: Individually housed in a temperature-controlled environment with a 12-hour light/dark cycle. Food and water are available ad libitum unless otherwise specified in the experimental design.
Intracerebroventricular (ICV) and Paraventricular Nucleus (PVN) Cannulation
-
Anesthesia: Rats are anesthetized with an appropriate anesthetic agent.
-
Stereotaxic Surgery: The animal is placed in a stereotaxic apparatus. A guide cannula is implanted targeting either the lateral ventricle for ICV administration or the PVN.
-
Coordinates (from Bregma):
-
ICV: Anteroposterior (AP): -0.8 to -1.0 mm; Mediolateral (ML): ±1.5 mm; Dorsoventral (DV): -3.5 to -4.0 mm from the skull surface.
-
PVN: Anteroposterior (AP): -1.8 mm; Mediolateral (ML): ±0.4 mm; Dorsoventral (DV): -7.9 mm from the skull surface.
-
-
Post-operative Care: Animals are allowed to recover for at least one week before the commencement of experiments.
Drug Administration and Food Intake Measurement
-
NPY-Induced Feeding:
-
Animals are habituated to the experimental conditions.
-
The NPY Y1 receptor antagonist (e.g., BIBP3226) or vehicle is administered via the implanted cannula.
-
After a short interval (typically 5-15 minutes), NPY is administered through the same route.
-
Pre-weighed food is presented, and food intake is measured at various time points (e.g., 30 min, 1h, 2h, 4h) by weighing the remaining food.
-
-
Fasting-Induced Feeding:
-
Food is removed for a specified period (e.g., 24 hours).
-
The NPY Y1 receptor antagonist or vehicle is administered.
-
Pre-weighed food is returned, and consumption is measured over a set period.
-
-
Palatable Food Intake:
-
In addition to standard chow, animals are presented with a highly palatable food source.
-
The composition of palatable diets can vary but often consists of a mixture of sweetened, high-fat ingredients. One example is a sweetened mash, the specific composition of which is often detailed in individual studies.
-
The NPY Y1 receptor antagonist or vehicle is administered prior to the presentation of the palatable food.
-
Consumption of the palatable diet is measured.
-
Signaling Pathways and Experimental Workflows
Conclusion
This compound has been a valuable pharmacological tool for investigating the role of the NPY Y1 receptor in feeding. Experimental data consistently demonstrates its efficacy in reducing food intake stimulated by NPY, fasting, and palatable diets. Newer antagonists, such as BIBO3304, also show potent and selective Y1 receptor blockade with similar effects on food intake. While direct comparative studies are somewhat limited, the available evidence suggests that NPY Y1 receptor antagonism is a viable mechanism for reducing food intake. However, one study suggested that the effects of BIBP3226 may involve non-specific mechanisms, indicating the need for careful interpretation of results and the use of appropriate controls, such as inactive enantiomers.[5] Future research should focus on direct, head-to-head comparisons of these antagonists under standardized conditions to better delineate their therapeutic potential.
References
- 1. ispub.com [ispub.com]
- 2. Neuropeptide Y in normal eating and in genetic and dietary-induced obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evidence for involvement of neuropeptide Y receptors in the regulation of food intake: studies with Y1-selective antagonist BIBP3226 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Selective inhibition of neuropeptide Y Y1 receptors by BIBP3226 in rat and human epithelial preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The NPY Y1 receptor antagonist BIBP 3226 blocks NPY induced feeding via a non-specific mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evidence for involvement of neuropeptide Y receptors in the regulation of food intake: studies with Y1-selective antagonist BIBP3226 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Subtype selectivity of the novel nonpeptide neuropeptide Y Y1 receptor antagonist BIBO 3304 and its effect on feeding in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Neuropeptide Y receptor(s) mediating feeding in the rat: characterization with antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Potent neuropeptide Y Y1 receptor antagonist, 1229U91: blockade of neuropeptide Y-induced and physiological food intake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Pardon Our Interruption [opnme.com]
- 12. Food intake in free-feeding and energy-deprived lean rats is mediated by the neuropeptide Y5 receptor - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of BIBP3226 and Newer Neuropeptide Y (NPY) Receptor Antagonists
A deep dive into the selectivity profiles of Neuropeptide Y (NPY) receptor antagonists is critical for researchers in neuroscience and drug development targeting NPY-mediated physiological processes. This guide provides a comprehensive comparison of the classical NPY Y1 receptor antagonist, BIBP3226, with a selection of newer antagonists, offering a clear overview of their binding affinities and the experimental protocols used to determine them.
Neuropeptide Y (NPY) is a 36-amino acid peptide that plays a crucial role in a wide array of physiological functions, including the regulation of food intake, anxiety, and blood pressure.[1] These effects are mediated through its interaction with a family of G protein-coupled receptors (GPCRs), namely Y1, Y2, Y4, and Y5. The development of selective antagonists for these receptors is a key strategy for investigating the therapeutic potential of modulating the NPY system.
BIBP3226 was the first potent and selective non-peptide antagonist for the NPY Y1 receptor, paving the way for the exploration of the Y1 receptor's role in various physiological and pathological conditions. However, the quest for improved selectivity, potency, and pharmacokinetic properties has led to the development of a new generation of NPY receptor antagonists. This guide will compare the selectivity profile of BIBP3226 to that of several newer antagonists: BIBO3304 (Y1), BIIE0246 (Y2), J-115814 (Y1), and Velneperit (S-2367) (Y5).
Selectivity Profiles: A Quantitative Comparison
The selectivity of an antagonist is a critical determinant of its utility as a research tool and its potential as a therapeutic agent. The following table summarizes the binding affinities (Ki or IC50 in nM) of BIBP3226 and newer NPY antagonists for the major NPY receptor subtypes. Lower values indicate higher binding affinity.
| Antagonist | Y1 Receptor (Ki/IC50, nM) | Y2 Receptor (Ki/IC50, nM) | Y4 Receptor (Ki/IC50, nM) | Y5 Receptor (Ki/IC50, nM) |
| BIBP3226 | 1.4 (hY1) | >10,000 (hY2) | >1000 (hY4) | >1000 (hY5) |
| BIBO3304 | 0.38 (hY1), 0.72 (rY1)[2][3][4] | >1000 (hY2)[3][4] | >1000 (hY4, rY4)[3][4] | >1000 (hY5, rY5)[3][4] |
| BIIE0246 | >10,000 (rY1)[5] | 3.3 (hY2), 15 (rY2)[6][7] | >10,000 (rY4)[5] | >10,000 (rY5)[5] |
| J-115814 | 1.4 (hY1), 1.8 (rY1)[8][9] | >10,000 (hY2)[8][9][10] | 620 (hY4)[8][9][10] | 6000 (hY5)[8][9][10] |
| Velneperit (S-2367) | >12,000 (Y1)[11] | >10,700 (Y2)[11] | >21,200 (Y4)[11] | 4.84 (Y5)[11] |
h denotes human receptor, r denotes rat receptor.
Key Experimental Methodologies
The determination of the selectivity profiles of these NPY antagonists relies on robust and well-defined experimental protocols. The following are detailed methodologies for the key assays used to generate the data presented above.
Radioligand Binding Assays
Radioligand binding assays are the gold standard for determining the affinity of a ligand for a receptor.[12][13] These assays involve the use of a radiolabeled ligand that binds to the receptor of interest and a competing unlabeled ligand (the antagonist being tested).
Objective: To determine the binding affinity (Ki or IC50) of an antagonist for a specific NPY receptor subtype.
Materials:
-
Cell membranes prepared from cells expressing the NPY receptor of interest (e.g., CHO, HEK293 cells).[14]
-
Radioligand specific for the receptor subtype (e.g., [125I]PYY for Y1, Y2, Y4, and Y5 receptors).[10]
-
Unlabeled antagonist (test compound).
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4).[15]
-
Glass fiber filters (e.g., GF/C) pre-soaked in a solution like 0.3% polyethyleneimine (PEI).[15]
-
Scintillation counter.
Protocol:
-
Membrane Preparation: Cells expressing the target NPY receptor are harvested and homogenized in a lysis buffer. The cell lysate is then centrifuged to pellet the cell membranes, which are subsequently washed and resuspended in the binding buffer.[15]
-
Assay Setup: In a 96-well plate, the cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled antagonist.[15]
-
Incubation: The plate is incubated for a specific time (e.g., 60-90 minutes) at a controlled temperature (e.g., 30°C) to allow the binding to reach equilibrium.[15]
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand. The filters are then washed with ice-cold wash buffer to remove any non-specifically bound radioligand.[15]
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.[15]
-
Data Analysis: The data is analyzed to determine the concentration of the antagonist that inhibits 50% of the specific binding of the radioligand (IC50 value). The Ki value, which represents the binding affinity of the antagonist, can then be calculated from the IC50 value using the Cheng-Prusoff equation.[12]
Functional Assays
Functional assays measure the biological response of a cell upon receptor activation or inhibition. These assays are crucial for determining whether a ligand is an agonist or an antagonist and for quantifying its potency.
Many NPY receptors, when activated, lead to an increase in intracellular calcium concentration. Calcium mobilization assays measure this change in calcium levels.[16][17]
Objective: To determine the functional potency of an NPY receptor antagonist by measuring its ability to block agonist-induced increases in intracellular calcium.
Materials:
-
Cells expressing the NPY receptor of interest and a calcium-sensitive photoprotein (e.g., aequorin) or loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).[17]
-
NPY receptor agonist (e.g., NPY).
-
NPY receptor antagonist (test compound).
-
Assay buffer.
-
A luminometer or fluorescence plate reader.[18]
Protocol:
-
Cell Preparation: Cells are seeded in a 96-well plate and, if necessary, loaded with a calcium-sensitive dye.[17]
-
Antagonist Incubation: The cells are pre-incubated with varying concentrations of the antagonist.
-
Agonist Stimulation: An agonist is added to the wells to stimulate the NPY receptor.
-
Signal Detection: The change in luminescence or fluorescence, which is proportional to the intracellular calcium concentration, is measured immediately after agonist addition.[18]
-
Data Analysis: The data is analyzed to determine the concentration of the antagonist that inhibits 50% of the agonist-induced response (IC50 value).
NPY receptors are often coupled to Gi proteins, and their activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[19]
Objective: To determine the functional potency of an NPY receptor antagonist by measuring its ability to reverse the agonist-induced inhibition of cAMP accumulation.
Materials:
-
Cells expressing the NPY receptor of interest.
-
Forskolin (an activator of adenylyl cyclase).
-
NPY receptor agonist (e.g., NPY).
-
NPY receptor antagonist (test compound).
-
cAMP assay kit (e.g., HTRF, ELISA).
Protocol:
-
Cell Treatment: Cells are pre-incubated with the antagonist, followed by the addition of the agonist and forskolin.[20]
-
Cell Lysis: The cells are lysed to release the intracellular cAMP.
-
cAMP Measurement: The amount of cAMP in the cell lysate is quantified using a competitive immunoassay or a biosensor.[21]
-
Data Analysis: The data is analyzed to determine the concentration of the antagonist that restores cAMP levels to 50% of the maximal forskolin-stimulated level in the presence of the agonist (IC50 value).
Signaling Pathway Overview
The activation of NPY receptors initiates a cascade of intracellular signaling events. The diagram below illustrates the canonical Gi-coupled signaling pathway for NPY receptors.
Conclusion
This guide provides a comparative overview of the selectivity profiles of BIBP3226 and several newer NPY receptor antagonists. The data clearly demonstrates the significant progress made in developing highly selective antagonists for different NPY receptor subtypes. BIBO3304 and J-115814 represent potent and selective Y1 antagonists, BIIE0246 is a highly selective Y2 antagonist, and Velneperit is a selective Y5 antagonist. The detailed experimental protocols provided for radioligand binding, calcium mobilization, and cAMP accumulation assays offer a valuable resource for researchers working in this field. The availability of these selective pharmacological tools is essential for dissecting the complex roles of the NPY system in health and disease and for the development of novel therapeutics.
References
- 1. Therapeutic potential of neuropeptide Y (NPY) receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. | BioWorld [bioworld.com]
- 3. Subtype selectivity of the novel nonpeptide neuropeptide Y Y1 receptor antagonist BIBO 3304 and its effect on feeding in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Subtype selectivity of the novel nonpeptide neuropeptide Y Y1 receptor antagonist BIBO 3304 and its effect on feeding in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BIIE0246, a potent and highly selective non-peptide neuropeptide Y Y2 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 6. apexbt.com [apexbt.com]
- 7. BIIE0246: a selective and high affinity neuropeptide Y Y(2) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. A typical Y1 receptor regulates feeding behaviors: effects of a potent and selective Y1 antagonist, J-115814 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. NPY receptors as potential targets for anti-obesity drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 12. giffordbioscience.com [giffordbioscience.com]
- 13. Radioligand Binding Studies | Springer Nature Experiments [experiments.springernature.com]
- 14. benchchem.com [benchchem.com]
- 15. giffordbioscience.com [giffordbioscience.com]
- 16. Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 19. Neuropeptide Y binding and inhibition of cAMP accumulation in human neuroepithelioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Characterization and effects on cAMP accumulation of adrenomedullin and calcitonin gene-related peptide (CGRP) receptors in dissociated rat spinal cord cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
The Inactive (S)-Enantiomer of BIBP3226: An Essential Control for Neuropeptide Y Y1 Receptor Research
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the investigation of the Neuropeptide Y (NPY) system, particularly the Y1 receptor subtype, the use of precise and reliable pharmacological tools is paramount. BIBP3226, a potent and selective non-peptide antagonist of the NPY Y1 receptor, has been instrumental in elucidating the physiological roles of this receptor.[1][2] A critical aspect of rigorous experimental design is the use of appropriate negative controls. For chiral molecules like BIBP3226, the inactive enantiomer serves as an ideal control to ensure that the observed effects are specifically due to the intended receptor blockade and not off-target or non-specific interactions. This guide provides a comprehensive comparison of the active (R)-enantiomer and the inactive (S)-enantiomer of BIBP3226, complete with experimental data and detailed protocols to facilitate its effective use in control experiments.
Unraveling Stereoselectivity: A Tale of Two Enantiomers
BIBP3226 is a chiral molecule, existing as two non-superimposable mirror images: the (R)-enantiomer and the (S)-enantiomer. The pharmacological activity of BIBP3226 as a Y1 receptor antagonist resides almost exclusively in the (R)-enantiomer.[3] The (S)-enantiomer, on the other hand, exhibits a dramatically lower affinity for the Y1 receptor, rendering it essentially inactive.[3] This stark difference in binding affinity underscores the highly stereoselective nature of the interaction between BIBP3226 and the NPY Y1 receptor.
Quantitative Comparison of BIBP3226 Enantiomers
The following table summarizes the key quantitative differences in the in vitro activity of the (R)- and (S)-enantiomers of BIBP3226 at the human NPY Y1 receptor.
| Parameter | (R)-BIBP3226 (Active Enantiomer) | (S)-BIBP3226 (Inactive Enantiomer) | Reference |
| Binding Affinity (Ki) | 0.47 ± 0.07 nM | > 10,000 nM | [3] |
| Functional Antagonism (pKb) - Ca²⁺ Mobilization | 7.5 ± 0.17 | Not Active | [3] |
| Functional Antagonism (pKb) - cAMP Inhibition | 8.2 ± 0.24 | Not Active | [3] |
The Value of the Inactive (S)-Enantiomer in Experimental Design
The profound difference in activity between the two enantiomers makes the (S)-enantiomer an exceptional negative control in experiments investigating the effects of the active (R)-enantiomer. By including the (S)-enantiomer in parallel with the (R)-enantiomer, researchers can confidently attribute any observed biological effects of the (R)-enantiomer to its specific blockade of the NPY Y1 receptor. This approach helps to rule out potential confounding factors such as:
-
Off-target effects: Interactions with other receptors or cellular targets.
-
Non-specific chemical effects: Effects related to the chemical scaffold of the molecule, independent of receptor binding.
-
Experimental artifacts: Unforeseen effects on the assay system.
Signaling Pathways and Experimental Workflow
To visually represent the concepts discussed, the following diagrams illustrate the NPY Y1 receptor signaling pathway and a typical experimental workflow for utilizing the (S)-enantiomer of BIBP3226 as a control.
Caption: NPY Y1 Receptor Signaling Pathway and the antagonistic action of (R)-BIBP3226.
Caption: Workflow for using the inactive (S)-enantiomer of BIBP3226 as a negative control.
Detailed Experimental Protocols
Herein are detailed methodologies for key in vitro experiments to compare the activity of BIBP3226 enantiomers.
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of the (R)- and (S)-enantiomers of BIBP3226 for the NPY Y1 receptor.
Materials:
-
Cell membranes prepared from a cell line stably expressing the human NPY Y1 receptor (e.g., CHO-K1 or HEK293 cells).
-
Radioligand: [¹²⁵I]-Neuropeptide Y.
-
Binding buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.1% BSA, pH 7.4.
-
Wash buffer: 50 mM Tris-HCl, pH 7.4.
-
(R)-BIBP3226 and (S)-BIBP3226 at various concentrations.
-
Non-specific binding control: High concentration of unlabeled NPY (e.g., 1 µM).
-
Glass fiber filters (GF/C) pre-soaked in 0.5% polyethyleneimine.
-
Scintillation counter.
Procedure:
-
In a 96-well plate, add 50 µL of binding buffer, 50 µL of radioligand (at a concentration near its Kd), and 50 µL of either buffer (for total binding), non-specific binding control, or varying concentrations of the test compounds ((R)- or (S)-BIBP3226).
-
Add 50 µL of cell membrane preparation to each well.
-
Incubate the plate at room temperature for 2 hours with gentle agitation.
-
Terminate the binding reaction by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC₅₀ values for each enantiomer by non-linear regression analysis of the competition binding curves.
-
Convert the IC₅₀ values to Ki values using the Cheng-Prusoff equation.
Intracellular Calcium Mobilization Assay
Objective: To assess the functional antagonist activity of the BIBP3226 enantiomers by measuring their ability to inhibit NPY-induced increases in intracellular calcium.
Materials:
-
A cell line stably expressing the human NPY Y1 receptor (e.g., SK-N-MC or CHO-K1 cells).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Neuropeptide Y (NPY).
-
(R)-BIBP3226 and (S)-BIBP3226.
-
A fluorescence plate reader with automated injection capabilities.
Procedure:
-
Seed the cells in a black-walled, clear-bottom 96-well plate and grow to confluency.
-
Load the cells with the calcium-sensitive dye according to the manufacturer's protocol (typically for 1 hour at 37°C).
-
Wash the cells with assay buffer to remove excess dye.
-
Pre-incubate the cells with varying concentrations of (R)-BIBP3226, (S)-BIBP3226, or vehicle for 15-30 minutes at room temperature.
-
Measure the baseline fluorescence.
-
Inject a concentration of NPY that elicits a submaximal response (e.g., EC₈₀) into the wells and immediately begin kinetic fluorescence measurements.
-
Record the peak fluorescence response for each well.
-
Plot the NPY-induced calcium response against the concentration of the antagonist and determine the IC₅₀ for the (R)-enantiomer. The (S)-enantiomer is not expected to show significant inhibition.
cAMP Inhibition Assay
Objective: To measure the ability of the BIBP3226 enantiomers to antagonize NPY-mediated inhibition of adenylyl cyclase.
Materials:
-
A cell line stably expressing the human NPY Y1 receptor.
-
Neuropeptide Y (NPY).
-
(R)-BIBP3226 and (S)-BIBP3226.
-
A commercial cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).
-
Cell lysis buffer.
Procedure:
-
Seed the cells in a 96-well plate and grow to confluency.
-
Pre-treat the cells with varying concentrations of (R)-BIBP3226, (S)-BIBP3226, or vehicle for 15-30 minutes.
-
Add a fixed concentration of NPY (e.g., EC₅₀) to the wells.
-
Stimulate the cells with a sub-maximal concentration of forskolin to induce cAMP production.
-
Incubate for 15-30 minutes at 37°C.
-
Lyse the cells to release intracellular cAMP.
-
Measure the cAMP concentration in the cell lysates using the chosen cAMP assay kit according to the manufacturer's instructions.
-
Plot the cAMP concentration against the antagonist concentration to determine the IC₅₀ for the (R)-enantiomer. The (S)-enantiomer should not demonstrate significant antagonistic activity.
By employing the inactive (S)-enantiomer of BIBP3226 as a negative control in these and other experimental paradigms, researchers can significantly enhance the rigor and specificity of their findings, leading to a more accurate understanding of the role of the NPY Y1 receptor in health and disease.
References
- 1. BIBP 3226, the first selective neuropeptide Y1 receptor antagonist: a review of its pharmacological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The first highly potent and selective non-peptide neuropeptide Y Y1 receptor antagonist: BIBP3226 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Subtype selectivity and antagonistic profile of the nonpeptide Y1 receptor antagonist BIBP 3226 - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirming Y1 Receptor Blockade with BIBP3226 TFA: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of BIBP3226 trifluoroacetate (B77799) (TFA), a potent and selective antagonist for the Neuropeptide Y (NPY) Y1 receptor, with other relevant compounds. Experimental data is presented to objectively assess its performance in blocking the Y1 receptor, a key target in various physiological processes including appetite regulation, anxiety, and blood pressure control.
Performance Comparison of Y1 Receptor Antagonists
BIBP3226 TFA demonstrates high affinity and selectivity for the human and rat Y1 receptor. Its performance in comparison to other known NPY receptor antagonists is summarized below. The data highlights its potent and specific blockade of the Y1 receptor subtype.
| Compound | Receptor Subtype | Species | Affinity (Ki, nM) | Affinity (IC50, nM) | Reference |
| BIBP3226 | Y1 | Human | 7 | - | [1] |
| Y1 | Rat | - | 2.4 ± 0.07 | [2] | |
| Y2, Y4, Y5 | Human/Rat | Low Affinity (>1000) | >1000 | [3][4] | |
| BIBO3304 | Y1 | Human | - | 0.38 ± 0.06 | [4][5] |
| Y1 | Rat | 1.1 ± 0.2 | 0.72 ± 0.42 | [4][6] | |
| Y2, Y4, Y5 | Human/Rat | Low Affinity (>1000) | >1000 | [4][7] | |
| BIIE 0246 | Y2 | Human | - | 3.3 | [8] |
| Y1, Y4, Y5 | Rat | >650-fold selectivity for Y2 | - | [8][9] |
Table 1: Comparative Affinity of NPY Receptor Antagonists. This table summarizes the binding affinities (Ki and IC50 values) of BIBP3226 and other antagonists for various NPY receptor subtypes. Lower values indicate higher affinity.
Y1 Receptor Signaling Pathway
The Neuropeptide Y receptor Y1 (Y1R) is a G-protein coupled receptor (GPCR) that primarily couples to the Gi/o family of G proteins.[7] Upon activation by its endogenous ligand, Neuropeptide Y (NPY), the Y1 receptor initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[3] Additionally, Y1 receptor activation can stimulate phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC), respectively.
Experimental Confirmation of Y1 Receptor Blockade
The blockade of the Y1 receptor by this compound can be quantitatively assessed through various in vitro assays. The following sections detail the methodologies for two key experiments: competitive radioligand binding and calcium mobilization assays.
Experimental Workflow
The general workflow for confirming Y1 receptor blockade involves a multi-step process, from initial screening to functional confirmation.
Detailed Experimental Protocols
Competitive Radioligand Binding Assay
This assay determines the affinity of a test compound (e.g., BIBP3226) for the Y1 receptor by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.
Materials:
-
Cell membranes expressing the human or rat Y1 receptor.
-
Radioligand: [¹²⁵I]-PYY (Peptide YY) or [¹²⁵I]-[Leu³¹, Pro³⁴]PYY.
-
Test Compound: this compound.
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EGTA, 0.1% BSA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters (e.g., Whatman GF/C).
-
Scintillation fluid.
-
96-well plates.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of this compound in binding buffer.
-
In a 96-well plate, add in the following order:
-
Binding buffer.
-
A fixed concentration of radioligand (typically at or below its Kd value).
-
Varying concentrations of this compound or vehicle (for total binding).
-
Cell membrane preparation (20-40 µg of protein per well).
-
-
To determine non-specific binding, a separate set of wells should contain a high concentration of a non-labeled NPY agonist (e.g., 1 µM NPY).
-
Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters pre-soaked in 0.3% polyethyleneimine.
-
Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data using a non-linear regression model to determine the IC50 value.
-
Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Calcium Mobilization Assay
This functional assay measures the ability of an antagonist to block the increase in intracellular calcium concentration induced by an agonist acting on the Y1 receptor.
Materials:
-
Cells stably or transiently expressing the human or rat Y1 receptor (e.g., HEK293 or CHO cells).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM).
-
Pluronic F-127.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Y1 Receptor Agonist: NPY or a selective Y1 agonist like [Leu³¹, Pro³⁴]NPY.
-
Test Compound: this compound.
-
96- or 384-well black, clear-bottom plates.
-
Fluorescence plate reader with automated injection capabilities (e.g., FLIPR, FlexStation).
Procedure:
-
Seed the Y1 receptor-expressing cells into the microplates and allow them to adhere overnight.
-
Load the cells with the calcium-sensitive fluorescent dye according to the manufacturer's instructions. This typically involves incubating the cells with the dye solution (e.g., Fluo-4 AM with Pluronic F-127 in assay buffer) for 30-60 minutes at 37°C.
-
Wash the cells with assay buffer to remove excess dye.
-
Prepare serial dilutions of this compound in assay buffer.
-
Pre-incubate the cells with the different concentrations of this compound or vehicle for 15-30 minutes.
-
Place the plate in the fluorescence plate reader and measure the baseline fluorescence.
-
Inject a fixed concentration of the Y1 receptor agonist (typically the EC₅₀ or EC₈₀ concentration) into the wells and immediately begin recording the fluorescence signal over time.
-
The increase in fluorescence intensity corresponds to the rise in intracellular calcium.
-
Analyze the data by measuring the peak fluorescence response or the area under the curve.
-
Plot the percentage of inhibition of the agonist-induced response against the logarithm of the this compound concentration to determine the IC50 value for functional antagonism. A Schild analysis can be performed to determine the pA2 value and confirm competitive antagonism.[10]
References
- 1. The first highly potent and selective non-peptide neuropeptide Y Y1 receptor antagonist: BIBP3226 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Potent and selective tools to investigate neuropeptide Y receptors in the central and peripheral nervous systems: BIB03304 (Y1) and CGP71683A (Y5) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. BIBP 3226, the first selective neuropeptide Y1 receptor antagonist: a review of its pharmacological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Subtype selectivity of the novel nonpeptide neuropeptide Y Y1 receptor antagonist BIBO 3304 and its effect on feeding in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. | BioWorld [bioworld.com]
- 6. Receptor subtypes Y1 and Y5 mediate neuropeptide Y induced feeding in the guinea-pig - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pardon Our Interruption [opnme.com]
- 8. Ligands of the Neuropeptide Y Y2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BIIE 0246 hydrochloride | NPY Receptors | Tocris Bioscience [tocris.com]
- 10. Selective inhibition of neuropeptide Y Y1 receptors by BIBP3226 in rat and human epithelial preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to BIBP3226 TFA and GR231118 for Neuropeptide FF Receptor Studies
In the field of neuropeptide research, particularly concerning the Neuropeptide FF (NPFF) system, the selection of appropriate pharmacological tools is critical for elucidating receptor function and signaling. This guide provides a detailed comparison of two widely used ligands, BIBP3226 TFA and GR231118, which, despite being primarily developed as Neuropeptide Y (NPY) receptor ligands, exhibit significant cross-reactivity at NPFF receptors. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their performance with supporting experimental data.
Ligand Overview
This compound is a non-peptide molecule initially characterized as a potent and selective antagonist for the NPY Y1 receptor.[1] However, subsequent studies have revealed its significant antagonist activity at NPFF receptors, particularly the NPFF2 receptor subtype.[2][3] Its trifluoroacetate (B77799) (TFA) salt form is commonly used in research.
GR231118 , also known as 1229U91, is a peptide analog of the C-terminus of NPY. It is a mixed NPY Y1 receptor antagonist and Y4 receptor agonist.[4] In the context of the NPFF system, GR231118 has been identified as an agonist at the human NPFF2 receptor.[2][4]
Data Presentation: Quantitative Comparison
The following tables summarize the binding affinities and functional potencies of this compound and GR231118 at NPFF and NPY receptors, providing a clear comparison of their pharmacological profiles.
Table 1: Comparative Binding Affinities (Ki in nM)
| Ligand | hNPFF2 Receptor | rNPFF Receptor | rNPY Y1 Receptor | rNPY Y2 Receptor | rNPY Y4 Receptor | rNPY Y5 Receptor |
| This compound | 79[5] | 108[5] | 1.1[5] | >1000[2] | >1000[2] | >1000[2] |
| GR231118 | 50 - 70[2] | Not Reported | High Affinity | 63[2] | High Affinity | 100[2] |
h: human, r: rat
Table 2: Functional Activity at the hNPFF2 Receptor
| Ligand | Activity Type | Agonist Activity (EC50 in nM) | Antagonist Activity |
| This compound | Antagonist | Inactive (up to 10 µM)[2] | Antagonizes NPFF-induced inhibition of cAMP production[2] |
| GR231118 | Agonist | 3000[2] | Not Applicable |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate the replication and validation of these findings.
Radioligand Binding Assay (Competitive Binding)
This protocol is adapted from studies characterizing the binding of ligands to the NPFF2 receptor expressed in Chinese Hamster Ovary (CHO) cells.[2]
-
Membrane Preparation:
-
Culture CHO cells stably expressing the human NPFF2 receptor.
-
Harvest the cells and homogenize them in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing protease inhibitors.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Pellet the membranes from the supernatant by high-speed centrifugation (e.g., 100,000 x g for 30 minutes at 4°C).
-
Resuspend the membrane pellet in the binding buffer.
-
-
Binding Reaction:
-
In a 96-well plate, incubate the cell membranes (2-5 µg of protein) with a fixed concentration of a radiolabeled NPFF receptor ligand (e.g., [¹²⁵I]-EYF).
-
Add increasing concentrations of the unlabeled competitor ligand (this compound or GR231118).
-
Incubate the mixture at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium.
-
-
Separation and Detection:
-
Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., GF/C) pre-soaked in a solution like 0.3% polyethyleneimine to reduce non-specific binding.
-
Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a gamma counter.
-
-
Data Analysis:
-
Determine the concentration of the competitor ligand that inhibits 50% of the specific binding of the radioligand (IC50).
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.
-
Functional Assay (cAMP Measurement)
This protocol describes the measurement of cyclic AMP (cAMP) production in response to ligand stimulation in cells expressing the NPFF2 receptor, which is known to be coupled to Gαi/o proteins, thus inhibiting adenylyl cyclase.[2]
-
Cell Preparation:
-
Plate CHO cells expressing the hNPFF2 receptor in a multi-well plate and allow them to adhere.
-
Pre-incubate the cells with [3H]-adenine in the culture medium to label the intracellular ATP pool.
-
-
Ligand Stimulation:
-
Wash the cells and incubate them in a buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
To measure agonist activity (for GR231118), stimulate the cells with increasing concentrations of the ligand in the presence of forskolin (B1673556) (an adenylyl cyclase activator) to induce a measurable level of cAMP.
-
To measure antagonist activity (for BIBP3226), pre-incubate the cells with increasing concentrations of the antagonist before adding a fixed concentration of an NPFF receptor agonist (e.g., NPFF) and forskolin.
-
-
cAMP Measurement:
-
Terminate the stimulation by lysing the cells and stopping the enzymatic reactions.
-
Separate the [3H]-cAMP from other radiolabeled adenine (B156593) nucleotides using column chromatography (e.g., on acidic alumina (B75360) columns).
-
Quantify the amount of [3H]-cAMP using a scintillation counter.
-
-
Data Analysis:
-
For agonists, plot the inhibition of forskolin-stimulated cAMP production against the ligand concentration to determine the EC50 value.
-
For antagonists, determine the extent to which the antagonist shifts the dose-response curve of the agonist to calculate its potency (e.g., pA2 value).
-
Mandatory Visualization
The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows relevant to NPFF receptor studies.
Caption: NPFF Receptor Signaling Pathway.
Caption: Experimental Workflow for Ligand Characterization.
Conclusion
Both this compound and GR231118 serve as valuable, albeit non-selective, tools for probing the NPFF receptor system.
-
This compound is the compound of choice for antagonizing NPFF receptor function , particularly at the NPFF2 receptor. Researchers must, however, remain cognizant of its high affinity for the NPY Y1 receptor, which could lead to confounding effects in systems where both receptors are expressed.
-
GR231118 is suitable for use as an NPFF2 receptor agonist . Its relatively low potency at the NPFF2 receptor compared to its high affinity for NPY Y1 and Y4 receptors necessitates careful experimental design and data interpretation to isolate NPFF-mediated effects.
Ultimately, the choice between this compound and GR231118 will depend on the specific experimental goals. For studies aiming to block NPFF signaling, BIBP3226 is the appropriate tool, while for those seeking to activate the NPFF2 receptor, GR231118 can be utilized, with careful consideration of its activity at NPY receptors. The development of more potent and selective NPFF receptor ligands remains a key objective in the field to enable a more precise dissection of the physiological roles of the NPFF system.
References
- 1. The first highly potent and selective non-peptide neuropeptide Y Y1 receptor antagonist: BIBP3226 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Agonist and antagonist activities on human NPFF2 receptors of the NPY ligands GR231118 and BIBP3226 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Functional properties of Pfr(Tic)amide and BIBP3226 at human neuropeptide FF2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Agonist and antagonist activities on human NPFF(2) receptors of the NPY ligands GR231118 and BIBP3226 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Safety Operating Guide
Proper Disposal of BIBP3226 TFA: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals handling BIBP3226 TFA, a potent and selective neuropeptide Y Y1 (NPY Y1) and neuropeptide FF (NPFF) receptor antagonist, adherence to proper disposal procedures is critical for laboratory safety and environmental protection.[1][2] This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe management of this compound waste.
Immediate Safety and Handling Precautions
This compound is classified as harmful if swallowed, causes skin irritation, and causes serious eye irritation.[3] Therefore, appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection, must be worn when handling this compound.[3] All handling should occur in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or aerosols.[4]
Emergency First Aid:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, removing contact lenses if present and easy to do. Seek prompt medical attention.[3]
-
Skin Contact: Wash the affected area thoroughly with soap and water. Remove contaminated clothing and wash it before reuse.[3]
-
Ingestion: Rinse the mouth with water. Do not induce vomiting. Call a physician immediately.[3]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide respiratory support.[3]
Storage and Spill Management
Proper storage is crucial to prevent accidents and degradation of the compound. This compound should be stored in a tightly sealed container in a cool, well-ventilated area, away from direct sunlight and sources of ignition.[3] Recommended storage temperatures are -20°C for short-term storage (up to 1 month) and -80°C for long-term storage (up to 6 months).[1]
In the event of a spill, evacuate the area and ensure adequate ventilation.[4] For minor spills, use an inert absorbent material to contain the substance, then sweep it up and place it in a suitable container for disposal.[4] Do not let the product enter drains.[4]
Quantitative Data Summary
| Property | Value | Source |
| Chemical Formula | C29H32F3N5O5 | MedChemExpress SDS[3] |
| Molecular Weight | 587.59 g/mol | MedChemExpress SDS[3] |
| CAS Number | 1068148-47-9 | MedChemExpress SDS[3] |
| GHS Hazard Statements | H302, H315, H319 | MedChemExpress SDS[3] |
| Recommended Storage | -20°C (1 month), -80°C (6 months) | MedChemExpress[1] |
| Solubility in DMSO | ≥ 50 mg/mL | R&D Systems[5] |
| Solubility in Water | to 1 mg/mL | R&D Systems[5] |
Disposal Protocol for this compound
The trifluoroacetate (B77799) (TFA) component of this compound necessitates specific disposal considerations due to the properties of trifluoroacetic acid. The overarching principle is to treat this compound as hazardous chemical waste and dispose of it in accordance with local, state, and federal regulations.[3]
Step-by-Step Disposal Procedure:
-
Waste Segregation:
-
Collect all waste materials containing this compound, including unused product, contaminated consumables (e.g., pipette tips, vials), and spill cleanup materials.
-
This waste must be segregated from other waste streams, particularly from incompatible materials such as strong bases, oxidizing agents, and reducing agents.[6][7]
-
-
Waste Containerization:
-
Use a designated, chemically resistant, and sealable container for this compound waste. The container must be in good condition and clearly labeled as "Hazardous Waste."[6][8]
-
The label should explicitly list "this compound" and "Trifluoroacetic Acid Waste" to ensure proper handling by waste management personnel.[8]
-
Due to the high vapor pressure of TFA, which can damage labels of other containers, ensure the waste container is always tightly sealed.[8]
-
-
Prohibited Disposal Methods:
-
Arrange for Professional Disposal:
-
Store the sealed and labeled hazardous waste container in a designated, secure area within the laboratory.
-
Contact your institution's Environmental Health & Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for collection and proper disposal.[6] Follow their specific procedures for waste pickup requests.
-
Experimental Workflow for Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. bio-techne.com [bio-techne.com]
- 3. file.medchemexpress.eu [file.medchemexpress.eu]
- 4. documents.tocris.com [documents.tocris.com]
- 5. rndsystems.com [rndsystems.com]
- 6. ehs.washington.edu [ehs.washington.edu]
- 7. amherst.edu [amherst.edu]
- 8. LCSS: TRIFLUOROACETIC ACID [web.stanford.edu]
- 9. fishersci.com [fishersci.com]
- 10. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
Personal protective equipment for handling BIBP3226 TFA
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of BIBP3226 TFA (Trifluoroacetate). It is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as an acute oral toxicant, a skin irritant, and a serious eye irritant.[1] The trifluoroacetate (B77799) component is a strong acid and can cause burns.[2] Adherence to the following personal protective equipment guidelines is mandatory to minimize exposure and ensure personal safety.
| Personal Protective Equipment (PPE) | Specification | Purpose |
| Eye Protection | Safety goggles with side-shields | To protect against splashes and airborne particles causing serious eye irritation.[1] |
| Hand Protection | Protective gloves | To prevent skin contact and irritation.[1] |
| Body Protection | Impervious clothing (e.g., lab coat) | To protect skin and personal clothing from contamination.[1] |
| Respiratory Protection | Suitable respirator | To be used when handling the powder form to avoid inhalation.[1] |
| General Laboratory Safety | Chemical fume hood | Use when handling the substance to avoid inhalation of dust or aerosols.[3] |
| Emergency Equipment | Accessible safety shower and eye wash station | For immediate response in case of accidental exposure.[1] |
Operational and Handling Procedures
Proper handling of this compound is critical to prevent accidental exposure and contamination. The following workflow outlines the procedural steps for safe handling, from preparation to disposal.
First Aid Measures
In the event of exposure, immediate action is crucial.
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[1]
-
If on Skin: Wash with plenty of soap and water.[1] Remove and wash contaminated clothing before reuse.[1]
-
If Swallowed: Rinse mouth.[1]
-
If Inhaled: Move the person to fresh air and monitor their breathing.[3]
In all cases of exposure, seek medical attention and show the safety data sheet to the doctor.[3]
Spill and Disposal Plan
Spill Response:
-
Evacuate personnel from the immediate area.[3]
-
Ensure adequate ventilation.[3]
-
Avoid breathing any dust, vapors, or mist.[3]
-
Cover the spill with a suitable absorbent material.[3]
-
Sweep up the material and place it in an appropriate, sealed container for disposal.[3]
Disposal:
Dispose of the contents and container in accordance with all local, regional, and national regulations.[1] Do not allow the product to enter drains.[3] The trifluoroacetate component is persistent in the environment, making proper disposal particularly important.[4][5]
Storage
Store this compound in a well-ventilated place. Keep the container tightly closed. Recommended storage is at -20°C for the solid product.[6] For stock solutions, store at -80°C for up to 6 months or at -20°C for up to 1 month in a sealed container, protected from moisture and light.[7]
References
- 1. file.medchemexpress.eu [file.medchemexpress.eu]
- 2. fishersci.com [fishersci.com]
- 3. documents.tocris.com [documents.tocris.com]
- 4. Sources, fates, toxicity, and risks of trifluoroacetic acid and its salts: Relevance to substances regulated under the Montreal and Kyoto Protocols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Trifluoroacetic acid (TFA): Assessment for classification in new hazard classes submitted - BfR [bfr.bund.de]
- 6. rndsystems.com [rndsystems.com]
- 7. medchemexpress.com [medchemexpress.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
